molecular formula C27H50O6 B1473820 Tricaprilin-d15

Tricaprilin-d15

Número de catálogo: B1473820
Peso molecular: 516.0 g/mol
Clave InChI: VLPFTAMPNXLGLX-PMCKLPPWSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Tricaprilin-d15 is a useful research compound. Its molecular formula is C27H50O6 and its molecular weight is 516.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

2,3-bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecadeuteriooctanoyloxy)propyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecadeuteriooctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H50O6/c1-4-7-10-13-16-19-25(28)31-22-24(33-27(30)21-18-15-12-9-6-3)23-32-26(29)20-17-14-11-8-5-2/h24H,4-23H2,1-3H3/i1D3,2D3,3D3,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLPFTAMPNXLGLX-PMCKLPPWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)OCC(COC(=O)CCCCCCC)OC(=O)CCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OCC(COC(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])OC(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H50O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

What is Tricaprilin-d15 and its chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tricaprilin, also known as glyceryl tricaprylate, is a medium-chain triglyceride (MCT) composed of a glycerol backbone esterified with three caprylic acid (C8:0) fatty acid chains. It has garnered significant interest in the scientific community for its ketogenic properties and potential therapeutic applications, particularly in the field of neurodegenerative diseases such as Alzheimer's disease.[1][2][3] Tricaprilin serves as a metabolic precursor to ketone bodies, which can act as an alternative energy source for the brain when glucose metabolism is impaired.[4][5][6][7][8]

This technical guide focuses on Tricaprilin-d15, a deuterated isotopologue of Tricaprilin. Isotopic labeling with deuterium (¹⁵H or D), a stable, non-radioactive isotope of hydrogen, is a powerful tool in metabolic research, pharmacokinetic studies, and analytical chemistry. The incorporation of 15 deuterium atoms into the Tricaprilin molecule allows for its precise tracing and quantification in biological systems, providing invaluable insights into its absorption, distribution, metabolism, and excretion (ADME).

Chemical Properties of Tricaprilin and this compound

The fundamental chemical structure of this compound is identical to that of Tricaprilin, with the exception of the isotopic substitution of 15 hydrogen atoms with deuterium. This substitution results in a predictable increase in molecular weight. While specific experimental data for this compound is not widely published, its physical and chemical properties can be reliably extrapolated from the known properties of Tricaprilin.

Table 1: Physicochemical Properties of Tricaprilin
PropertyValueSource
Molecular Formula C₂₇H₅₀O₆[1][3][9][10][11]
Molecular Weight 470.68 g/mol [1][2][9][10]
Appearance Colorless to light yellow liquid[9][10]
Melting Point 9-10 °C[9][11]
Boiling Point 233 °C at 1 mmHg[11]
Density 0.956 g/cm³ at 20 °C[1]
Solubility Soluble in DMSO, ethanol, ether, benzene, chloroform.[3][10][11] Insoluble in water.[11]
Table 2: Estimated Properties of this compound
PropertyEstimated ValueRationale
Molecular Formula C₂₇H₃₅D₁₅O₆Substitution of 15 H atoms with D atoms.
Molecular Weight ~485.78 g/mol Addition of the mass of 15 neutrons (15 * ~1.008 g/mol for D vs H).
Physical State Liquid at room temperatureIsotopic substitution is not expected to significantly alter the physical state.
Solubility Similar to TricaprilinDeuteration typically has a minimal effect on solubility in common organic solvents.

Metabolic Pathway and Significance of Deuterium Labeling

Upon oral administration, Tricaprilin is hydrolyzed in the small intestine by pancreatic lipases into glycerol and three molecules of caprylic acid.[6] Caprylic acid is then absorbed and transported to the liver via the portal vein, where it undergoes β-oxidation to produce acetyl-CoA.[6] Acetyl-CoA subsequently enters the ketogenic pathway to form the ketone bodies, β-hydroxybutyrate (BHB) and acetoacetate, which are released into the bloodstream and utilized by extrahepatic tissues, including the brain, as an energy source.[5][7]

The use of this compound is instrumental in elucidating the pharmacokinetics and metabolism of Tricaprilin. By tracking the deuterated caprylic acid and its metabolites, researchers can accurately quantify the rate of absorption, extent of metabolism, and the contribution of Tricaprilin to the circulating ketone body pool, distinguishing it from endogenous sources.

metabolic_pathway cluster_ingestion Oral Administration cluster_digestion Small Intestine cluster_absorption_metabolism Liver cluster_distribution Systemic Circulation tricaprilin_d15 This compound hydrolysis Hydrolysis (Pancreatic Lipase) tricaprilin_d15->hydrolysis caprylic_acid_d15 Caprylic Acid-d15 hydrolysis->caprylic_acid_d15 glycerol Glycerol hydrolysis->glycerol beta_oxidation β-Oxidation caprylic_acid_d15->beta_oxidation acetyl_coa Acetyl-CoA beta_oxidation->acetyl_coa ketogenesis Ketogenesis acetyl_coa->ketogenesis ketone_bodies Ketone Bodies (β-hydroxybutyrate, Acetoacetate) ketogenesis->ketone_bodies brain_energy Brain Energy Metabolism ketone_bodies->brain_energy

Caption: Metabolic pathway of this compound from ingestion to brain energy metabolism.

Experimental Protocols

The following sections outline hypothetical experimental protocols where this compound would be a critical tool for researchers.

Pharmacokinetic Study in a Rodent Model

Objective: To determine the pharmacokinetic profile of this compound and its primary metabolite, deuterated caprylic acid, in rats.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (n=6 per time point).

  • Dosing: A single oral gavage of this compound (e.g., 1 g/kg body weight) formulated in a suitable vehicle.

  • Sample Collection: Blood samples are collected via tail vein at pre-dose and at 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Sample Preparation: Plasma is separated by centrifugation. Proteins are precipitated with acetonitrile, and the supernatant is collected for analysis.

  • Analytical Method: Plasma concentrations of this compound and deuterated caprylic acid are quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The mass transitions would be specific for the deuterated parent compound and its metabolite.

  • Data Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life are calculated using appropriate software.

experimental_workflow start Start: PK Study dosing Oral Gavage of This compound to Rats start->dosing sampling Serial Blood Sampling dosing->sampling processing Plasma Separation and Protein Precipitation sampling->processing analysis LC-MS/MS Analysis of Deuterated Analytes processing->analysis data_analysis Pharmacokinetic Parameter Calculation analysis->data_analysis end End: PK Profile data_analysis->end

Caption: Workflow for a pharmacokinetic study of this compound.
In Vitro Digestion and Metabolism Assay

Objective: To investigate the rate and extent of this compound hydrolysis by pancreatic lipase and its subsequent metabolism in liver microsomes.

Methodology:

  • In Vitro Digestion:

    • This compound is incubated with porcine pancreatic lipase in a simulated intestinal fluid environment.

    • Aliquots are taken at various time points and quenched.

    • The disappearance of this compound and the appearance of deuterated caprylic acid are monitored by LC-MS/MS.

  • Liver Microsome Metabolism:

    • Deuterated caprylic acid (product of the digestion assay) is incubated with pooled human liver microsomes and NADPH.

    • Samples are taken over time and analyzed for the formation of further metabolites using high-resolution mass spectrometry to identify potential downstream metabolic products.

Synthesis and Analysis

Synthesis: The synthesis of this compound would typically involve the esterification of glycerol with deuterated caprylic acid. Deuterated caprylic acid can be prepared through various established organic synthesis routes that incorporate deuterium atoms at specific positions or, for a perdeuterated version, through methods that exchange all non-labile protons with deuterium. A common industrial method for producing Tricaprilin involves the reaction of n-octanoic acid and glycerol under the action of a catalyst.[12]

Analytical Methods: High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a suitable method for the analysis of Tricaprilin and its metabolites.[13] For the specific analysis of this compound, LC-MS/MS would be the method of choice due to its high sensitivity and selectivity, allowing for the differentiation between the deuterated and non-deuterated forms.

Conclusion

This compound is a valuable research tool for scientists and drug development professionals investigating the therapeutic potential of Tricaprilin. Its use in metabolic and pharmacokinetic studies allows for a precise understanding of the compound's behavior in biological systems. The data generated from studies using this compound is crucial for optimizing dosing regimens, understanding drug-drug interactions, and ultimately advancing the clinical development of Tricaprilin for various neurological disorders.

References

An In-depth Technical Guide to the Synthesis and Isotopic Purity Assessment of Tricaprilin-d15

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis and isotopic purity assessment of deuterated Tricaprilin, specifically focusing on Tricaprilin-d15. While direct literature on this compound is scarce, this document outlines a logical synthetic pathway and details the necessary analytical methodologies for its characterization, drawing from established principles of deuterated compound synthesis and analysis.

Introduction

Tricaprilin, a triglyceride composed of a glycerol backbone and three caprylic acid (octanoic acid) chains, is utilized in various pharmaceutical and nutritional applications. The deuterated analogue, this compound, serves as a valuable internal standard for pharmacokinetic studies and metabolic research, enabling precise quantification in biological matrices through mass spectrometry-based assays. This guide will detail a feasible synthetic route, purification methods, and the critical analytical techniques for verifying its isotopic purity.

For the purpose of this guide, we will focus on a logical and feasible synthesis of a closely related analogue, Tricaprilin-d20, which can be achieved using commercially available deuterated starting materials. This approach involves the esterification of Glycerol-d5 with three molecules of Octanoic acid-d5. The principles and analytical methods described herein are directly applicable to the characterization of this compound, should the appropriate deuterated starting materials be synthesized or sourced.

I. Synthesis of this compound

The synthesis of this compound is proposed via the esterification of a deuterated glycerol backbone with three molecules of deuterated caprylic acid. A plausible and efficient route involves the use of commercially available Glycerol-d5 and a custom or commercially sourced Caprylic acid-d5.

Starting Materials
CompoundSupplier ExamplePurity
Glycerol-1,1,2,3,3-d5Sigma-Aldrich, Cambridge Isotope Laboratories≥98 atom % D
Octanoic acid-d5MedChemExpress≥98%
Synthetic Workflow

The synthesis of this compound is achieved through the direct esterification of Glycerol-d5 with three equivalents of Caprylic acid-d5. This reaction is typically catalyzed by an acid or can be carried out using enzymatic methods for higher selectivity and milder conditions.

Glycerol_d5 Glycerol-d5 Reaction Esterification (e.g., DCC/DMAP or Lipase) Glycerol_d5->Reaction Caprylic_acid_d5 3x Caprylic acid-d5 Caprylic_acid_d5->Reaction Purification Purification (Chromatography) Reaction->Purification Tricaprilin_d15 This compound Purification->Tricaprilin_d15

A high-level overview of the synthetic workflow for this compound.
Experimental Protocol: Esterification

  • Reaction Setup: In a round-bottom flask, dissolve Glycerol-d5 (1 equivalent) and Caprylic acid-d5 (3.3 equivalents) in an appropriate anhydrous solvent (e.g., dichloromethane or toluene).

  • Catalyst Addition: Add a coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC) (3.3 equivalents) and a catalyst like 4-Dimethylaminopyridine (DMAP) (0.3 equivalents) to the solution. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with a saturated aqueous solution of sodium bicarbonate followed by brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

II. Isotopic Purity Assessment

The determination of isotopic purity is a critical step to ensure the quality of the synthesized this compound for its intended use as an internal standard. The two primary analytical techniques for this purpose are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1]

Analytical Workflow

The assessment of isotopic purity involves a multi-step process to confirm the identity, chemical purity, and isotopic enrichment of the final product.

Sample Synthesized this compound HRMS High-Resolution Mass Spectrometry (HRMS) - Isotopic Distribution - Molecular Formula Confirmation Sample->HRMS NMR Nuclear Magnetic Resonance (NMR) - 1H NMR: Residual Protons - 13C NMR: Structural Integrity - 2H NMR: Deuterium Incorporation Sample->NMR Data_Analysis Data Analysis and Purity Calculation HRMS->Data_Analysis NMR->Data_Analysis Final_Product Characterized this compound Data_Analysis->Final_Product

Workflow for the analytical assessment of this compound isotopic purity.
High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique for determining the isotopic distribution of a compound with high mass accuracy.[2]

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the purified this compound in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

  • Ionization: Employ a soft ionization technique like Electrospray Ionization (ESI) to minimize fragmentation.

  • Data Acquisition: Acquire full scan mass spectra in the appropriate mass range to observe the protonated molecular ion [M+H]+.

  • Data Analysis:

    • Determine the accurate mass of the molecular ion to confirm the elemental composition.

    • Analyze the isotopic cluster of the molecular ion. The relative intensities of the M, M+1, M+2, etc. peaks will reveal the distribution of the different isotopologues (d0 to d15).

    • Calculate the isotopic purity by determining the percentage of the d15 isotopologue relative to the sum of all isotopologues.[3]

Expected HRMS Data Summary

IsotopologueTheoretical m/z ([M+H]+)Observed Intensity (%)
Tricaprilin (d0)471.3731< 0.1
.........
This compound486.4669> 98

Note: The theoretical m/z values are calculated based on the exact masses of the most abundant isotopes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides complementary information to HRMS, confirming the positions of deuteration and the overall structural integrity of the molecule.[1]

Experimental Protocols:

  • ¹H NMR:

    • Sample Preparation: Dissolve a precise amount of this compound in a deuterated solvent (e.g., CDCl3) containing a known internal standard.

    • Acquisition: Acquire a high-resolution ¹H NMR spectrum.

    • Analysis: The signals corresponding to the deuterated positions should be significantly reduced or absent. The integration of any residual proton signals at these positions, relative to the internal standard, can be used to quantify the level of deuteration.[4]

  • ¹³C NMR:

    • Sample Preparation: Prepare a concentrated solution of this compound in a deuterated solvent.

    • Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

    • Analysis: The spectrum should be consistent with the structure of Tricaprilin. The carbon signals at the sites of deuteration may appear as multiplets due to C-D coupling, confirming the location of the deuterium labels.

  • ²H NMR:

    • Sample Preparation: Dissolve the sample in a protonated solvent.

    • Acquisition: Acquire a ²H NMR spectrum.

    • Analysis: The presence of signals in the ²H NMR spectrum directly confirms the incorporation of deuterium into the molecule. The chemical shifts of these signals can further verify the positions of deuteration.[5]

Expected NMR Data Summary

NucleusExpected Observations
¹H NMR Significant reduction or absence of signals corresponding to the glycerol backbone (except for the methine proton if not deuterated) and the caprylic acid chains.
¹³C NMR Spectrum consistent with the Tricaprilin structure. Carbons attached to deuterium will show characteristic splitting patterns (e.g., triplets for -CD2-).
²H NMR Signals will be present at chemical shifts corresponding to the deuterated positions on the glycerol and caprylic acid moieties.

III. Data Presentation and Interpretation

A clear and concise presentation of the analytical data is crucial for the validation of the synthesized this compound.

Summary of Isotopic Purity Assessment
Analytical MethodParameter MeasuredResult
HRMSIsotopic Distribution% d15, % d14, % d13, etc.
Accurate MassConfirms elemental composition
¹H NMRResidual Proton SignalsQuantifies isotopic enrichment
¹³C NMRStructural IntegrityConfirms molecular structure
²H NMRDeuterium IncorporationConfirms presence of deuterium
Defining Isotopic Purity

It is important to distinguish between two key terms when reporting isotopic purity:

  • Isotopic Enrichment: Refers to the percentage of deuterium at a specific labeled position within the molecule.[4]

  • Species Abundance: Refers to the percentage of the total population of molecules that have a specific, complete isotopic composition (e.g., the percentage of molecules that are fully d15).[4]

For use as an internal standard, a high species abundance of the desired isotopologue (this compound) is critical for accurate quantification.

IV. Conclusion

The synthesis of this compound, while not described in readily available literature, can be logically approached through the esterification of appropriately deuterated glycerol and caprylic acid starting materials. This technical guide outlines a feasible synthetic strategy and provides detailed protocols for the essential analytical techniques—HRMS and NMR spectroscopy—required to rigorously assess the isotopic purity of the final product. By following these methodologies, researchers can confidently synthesize and characterize high-purity this compound for use in demanding analytical applications.

References

An In-Depth Technical Guide to the Physical and Chemical Characteristics of Tricaprilin-d15

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of Tricaprilin-d15, a deuterated isotopologue of Tricaprilin. Given the specialized nature of this stable isotope-labeled compound, this document synthesizes available data and outlines logical experimental protocols for its analysis and use. It is intended to be a valuable resource for researchers in drug metabolism, pharmacokinetics, and analytical chemistry.

Introduction

Tricaprilin, the non-deuterated parent compound, is a medium-chain triglyceride that has been investigated for its potential therapeutic applications, notably in neurodegenerative diseases like Alzheimer's, by inducing a state of ketosis.[1][2] this compound serves as an invaluable tool in these research endeavors, primarily as an internal standard for quantitative analysis of Tricaprilin in biological matrices by mass spectrometry. Its 15 deuterium atoms provide a distinct mass shift, enabling precise differentiation from the endogenous, non-labeled compound.[3]

Chemical and Physical Properties

Quantitative data for this compound is not extensively published. Therefore, the following tables provide a combination of available data for this compound and its non-deuterated counterpart, Tricaprilin, for comparative purposes. The properties of the deuterated compound are expected to be very similar to the parent compound, with the most significant difference being its molecular weight.

Table 1: General and Chemical Properties

PropertyThis compoundTricaprilin (for comparison)
Synonyms Glyceryl tri(octanoate-d15), Trioctanoin-d15Glyceryl trioctanoate, Trioctanoin
CAS Number 352431-24-4[3]538-23-8[4]
Molecular Formula C₂₇H₃₅D₁₅O₆C₂₇H₅₀O₆[4]
Molecular Weight 516.0 g/mol [3]470.68 g/mol [4]
Exact Mass 515.64319288 Da[3]470.36074 Da

Table 2: Physical Characteristics

PropertyThis compoundTricaprilin (for comparison)
Physical State Presumed to be a liquid at room temperatureLiquid[4]
Appearance Data not availableColorless to light yellow, oily liquid
Melting Point Data not available8.1 °C
Boiling Point Data not available232.5 °C at 1 mmHg
Density Data not available0.954 g/cm³
Solubility Data not available, expected to be similar to TricaprilinSoluble in chloroform, ether, and oils. Insoluble in water.

Experimental Protocols

Proposed Synthesis of this compound

The synthesis of this compound would likely involve the esterification of glycerol with deuterated caprylic acid (caprylic acid-d15).

Methodology:

  • Preparation of Caprylic Acid-d15: The starting material, caprylic acid, would be subjected to a deuterium exchange reaction. This can be achieved by heating caprylic acid in the presence of a deuterium source, such as D₂O, and a suitable catalyst (e.g., platinum or palladium) under pressure. The reaction would be monitored by NMR or mass spectrometry to ensure complete deuteration of the alkyl chain.

  • Esterification: Glycerol is then esterified with three equivalents of the prepared caprylic acid-d15. This reaction is typically carried out in the presence of an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) or through enzymatic catalysis (e.g., lipase) to yield this compound. The reaction is generally performed under reflux with the removal of water to drive the equilibrium towards the product.

  • Purification: The crude this compound is purified using column chromatography on silica gel to remove any unreacted starting materials and byproducts. The purity of the final product is then assessed.

Diagram 1: Proposed Synthesis Workflow for this compound

G cluster_start Starting Materials cluster_synthesis Synthesis cluster_purification Purification & Analysis Caprylic Acid Caprylic Acid Deuteration of Caprylic Acid Deuteration of Caprylic Acid Caprylic Acid->Deuteration of Caprylic Acid Glycerol Glycerol Esterification Esterification Glycerol->Esterification Deuterium Source (D2O) Deuterium Source (D2O) Deuterium Source (D2O)->Deuteration of Caprylic Acid Deuteration of Caprylic Acid->Esterification Caprylic Acid-d15 Column Chromatography Column Chromatography Esterification->Column Chromatography Crude this compound Purity Assessment Purity Assessment Column Chromatography->Purity Assessment Purified this compound

A proposed workflow for the synthesis of this compound.

Characterization of this compound

The identity and purity of the synthesized this compound would be confirmed using a combination of spectroscopic and chromatographic techniques.

Methodology:

  • ¹H NMR: The ¹H NMR spectrum is expected to show signals corresponding to the glycerol backbone protons. The signals from the caprylic acid chains should be significantly diminished or absent due to the replacement of protons with deuterium. The integration of the remaining proton signals against a known standard would help in confirming the degree of deuteration.

  • ²H NMR: The ²H NMR spectrum would show signals corresponding to the deuterium atoms on the caprylic acid chains, confirming the positions of deuteration.

  • ¹³C NMR: The ¹³C NMR spectrum would show signals for all carbon atoms in the molecule. The signals for the deuterated carbons may appear as multiplets due to C-D coupling.

Methodology:

  • High-Resolution Mass Spectrometry (HRMS): ESI-HRMS would be used to determine the exact mass of the molecular ion ([M+Na]⁺ or [M+NH₄]⁺), which should correspond to the calculated exact mass of this compound. This confirms the molecular formula.

  • Tandem Mass Spectrometry (MS/MS): Fragmentation analysis by MS/MS would reveal the structure of the molecule. The fragmentation pattern would show the loss of deuterated caprylic acid chains, further confirming the structure and the location of the deuterium labels.

Methodology:

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): The purity of this compound can be assessed using GC-FID or HPLC with a suitable detector (e.g., ELSD or MS). The chromatogram should show a single major peak corresponding to this compound.

Diagram 2: Analytical Workflow for Characterization

G cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_chrom Chromatography This compound Sample This compound Sample NMR Spectroscopy NMR Spectroscopy This compound Sample->NMR Spectroscopy Mass Spectrometry Mass Spectrometry This compound Sample->Mass Spectrometry Chromatography Chromatography This compound Sample->Chromatography Structural Confirmation Structural Confirmation NMR Spectroscopy->Structural Confirmation Mass Spectrometry->Structural Confirmation Purity Assessment Purity Assessment Chromatography->Purity Assessment 1H NMR ¹H NMR (Glycerol backbone) 2H NMR ²H NMR (Deuterium positions) 13C NMR ¹³C NMR (Carbon skeleton) HRMS HRMS (Exact Mass) MS/MS MS/MS (Fragmentation) GC/HPLC GC or HPLC (Purity)

Workflow for the structural confirmation and purity assessment of this compound.

Metabolic Fate and Biological Interactions

This compound is expected to follow the same metabolic pathway as its non-deuterated counterpart. The primary biological role of Tricaprilin is to serve as a precursor for the production of ketone bodies.

Upon oral administration, Tricaprilin is hydrolyzed in the gastrointestinal tract by lipases into glycerol and three molecules of caprylic acid. In the case of this compound, this would yield glycerol and deuterated caprylic acid (caprylic acid-d15). The deuterated caprylic acid is then absorbed and transported to the liver, where it undergoes β-oxidation to produce acetyl-CoA. The acetyl-CoA then enters the ketogenic pathway, leading to the formation of the ketone bodies, β-hydroxybutyrate and acetoacetate, which will be labeled with deuterium. These deuterated ketone bodies can then be utilized by the brain and other tissues as an alternative energy source.

The primary use of this compound in research is as a tracer or internal standard in pharmacokinetic studies to quantify the absorption, distribution, metabolism, and excretion of Tricaprilin.[4] The deuterium labeling does not significantly alter the biochemical behavior of the molecule in these metabolic processes.

Diagram 3: Metabolic Pathway of this compound

G Oral Administration\nof this compound Oral Administration of this compound Hydrolysis (Lipases)\nin GI Tract Hydrolysis (Lipases) in GI Tract Oral Administration\nof this compound->Hydrolysis (Lipases)\nin GI Tract Glycerol Glycerol Hydrolysis (Lipases)\nin GI Tract->Glycerol Caprylic Acid-d15 (x3) Caprylic Acid-d15 (x3) Hydrolysis (Lipases)\nin GI Tract->Caprylic Acid-d15 (x3) Absorption & Transport\nto Liver Absorption & Transport to Liver Caprylic Acid-d15 (x3)->Absorption & Transport\nto Liver β-Oxidation β-Oxidation Absorption & Transport\nto Liver->β-Oxidation Acetyl-CoA-d(n) Acetyl-CoA-d(n) β-Oxidation->Acetyl-CoA-d(n) Ketogenesis Ketogenesis Acetyl-CoA-d(n)->Ketogenesis Deuterated Ketone Bodies\n(β-hydroxybutyrate, Acetoacetate) Deuterated Ketone Bodies (β-hydroxybutyrate, Acetoacetate) Ketogenesis->Deuterated Ketone Bodies\n(β-hydroxybutyrate, Acetoacetate) Energy Source for Brain\n& other tissues Energy Source for Brain & other tissues Deuterated Ketone Bodies\n(β-hydroxybutyrate, Acetoacetate)->Energy Source for Brain\n& other tissues

Metabolic fate of this compound leading to the formation of deuterated ketone bodies.

Conclusion

This compound is a critical analytical tool for researchers studying the pharmacokinetics and therapeutic potential of Tricaprilin. While specific physical and chemical data for this deuterated compound are limited, this guide provides a robust framework based on the properties of the parent compound and established methodologies for the synthesis and analysis of deuterated lipids. The outlined experimental protocols and logical workflows offer a clear path for the characterization and utilization of this compound in a research setting. As the use of stable isotope-labeled compounds in drug development continues to grow, a thorough understanding of their characteristics is paramount for accurate and reliable scientific investigation.

References

The Core Mechanism of Tricaprilin-d15 in Metabolic Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unraveling Lipid Metabolism with Stable Isotope Tracers

In the intricate landscape of metabolic research, stable isotope tracers are indispensable tools for elucidating the dynamics of biochemical pathways in vivo. Unlike their radioactive counterparts, stable isotopes are non-radioactive, making them safe for human studies.[1][2] By introducing a molecule labeled with a heavy isotope, such as deuterium (²H), into a biological system, researchers can track its metabolic fate with high precision using mass spectrometry.[3] This guide focuses on the application of Tricaprilin-d15, a deuterated form of the medium-chain triglyceride (MCT) tricaprilin, as a powerful tracer to investigate fatty acid and triglyceride metabolism.

Tricaprilin is composed of a glycerol backbone esterified with three caprylic acid (C8:0) molecules.[4] Its deuterated analogue, this compound, is synthesized to have 15 deuterium atoms replacing hydrogen atoms on the caprylic acid chains. This isotopic labeling allows for the precise tracking of the absorption, distribution, and metabolic conversion of the caprylic acid moieties. The use of deuterated standards is a cornerstone for achieving reliable and reproducible results in lipidomics.[5]

Core Mechanism of Action as a Metabolic Tracer

The fundamental principle behind using this compound in metabolic studies is to trace the journey of its constituent deuterated caprylic acid molecules through various metabolic pathways. Following oral or intravenous administration, this compound is expected to follow the known metabolic fate of MCTs.[4]

  • Hydrolysis: In the gastrointestinal tract, pancreatic lipases hydrolyze the ester bonds of this compound, releasing deuterated caprylic acid (caprylic acid-d5) and a glycerol backbone.[4]

  • Absorption and Transport: Due to their shorter chain length, medium-chain fatty acids like caprylic acid are rapidly absorbed and transported directly to the liver via the portal vein.[4]

  • Hepatic Metabolism: In the liver, the deuterated caprylic acid undergoes several key metabolic processes:

    • β-Oxidation: The primary fate of caprylic acid is mitochondrial β-oxidation, where it is broken down into acetyl-CoA. The deuterium label can be tracked through this process.

    • Ketogenesis: The resulting acetyl-CoA is a substrate for ketogenesis, leading to the formation of deuterated ketone bodies (β-hydroxybutyrate and acetoacetate).[6] The appearance of these labeled ketones in the bloodstream provides a direct measure of the rate of hepatic ketogenesis from the administered tracer.

    • Chain Elongation: A minor pathway for medium-chain fatty acids is chain elongation, where they can be converted into longer-chain fatty acids.[7][8] The incorporation of deuterium into long-chain fatty acids in various lipid pools (e.g., triglycerides, phospholipids) can quantify the extent of this process.

  • Systemic Distribution and Utilization: Deuterated metabolites, primarily ketone bodies and any elongated fatty acids, are released into the systemic circulation and can be taken up by extrahepatic tissues, such as the brain and skeletal muscle, for energy production.[9]

By measuring the enrichment of deuterium in various metabolites over time, researchers can quantify the flux through these pathways.

Experimental Protocols

The following are detailed methodologies for hypothetical in vivo and in vitro studies using this compound. These protocols are based on established methods for stable isotope tracer studies with lipids.[3][7]

In Vivo Human Metabolic Study Protocol

Objective: To quantify the rate of ketogenesis, oxidation, and chain elongation of caprylic acid from orally administered this compound.

1. Subject Preparation:

  • Subjects fast overnight for 10-12 hours.
  • A baseline blood sample is collected.
  • A baseline breath sample is collected into a collection bag.

2. Tracer Administration:

  • A precisely weighed oral dose of this compound is administered, often mixed with a standardized meal to ensure physiological relevance.[9]

3. Sample Collection:

  • Blood: Venous blood samples are collected at regular intervals (e.g., 0, 30, 60, 90, 120, 180, 240, 300 minutes) into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation and stored at -80°C.
  • Breath: Breath samples are collected at the same time points as blood draws to measure the enrichment of ¹³CO₂ (if a ¹³C-labeled tracer is co-administered) or to analyze other volatile organic compounds.

4. Sample Analysis (Mass Spectrometry):

  • Plasma Metabolite Extraction: Lipids and other metabolites are extracted from plasma using a solvent system (e.g., Folch method).
  • Derivatization: Fatty acids and other metabolites may require derivatization to improve their volatility and ionization efficiency for gas chromatography-mass spectrometry (GC-MS) analysis.
  • GC-MS/MS or LC-MS/MS Analysis:
  • The isotopic enrichment of deuterated caprylic acid, ketone bodies, and other fatty acids in plasma extracts is determined.
  • Specific transitions are monitored for the deuterated and non-deuterated forms of each analyte.

5. Data Analysis:

  • The tracer-to-tracee ratio (TTR) is calculated for each metabolite at each time point.
  • Metabolic flux rates are calculated using appropriate kinetic models, such as the precursor-product model.

In Vitro Hepatocyte Culture Protocol

Objective: To investigate the intracellular fate of caprylic acid in a controlled cellular environment.

1. Cell Culture:

  • Primary hepatocytes or a suitable hepatocyte cell line (e.g., HepG2) are cultured to confluence in appropriate media.

2. Tracer Incubation:

  • The culture medium is replaced with a medium containing a known concentration of deuterated caprylic acid (hydrolyzed from this compound or as the free fatty acid).
  • Cells are incubated for various time points (e.g., 0, 1, 4, 8, 24 hours).

3. Sample Collection and Processing:

  • Media: The culture medium is collected to measure the secretion of deuterated ketone bodies and other metabolites.
  • Cells: Cells are washed with cold phosphate-buffered saline and then lysed.
  • Metabolite Extraction: Intracellular metabolites are extracted from the cell lysate.

4. Sample Analysis:

  • The isotopic enrichment of intracellular and extracellular metabolites is determined by LC-MS/MS.

Data Presentation

Quantitative data from this compound studies should be summarized in a clear and structured format to facilitate comparison and interpretation. The following tables provide examples of how such data could be presented.

Table 1: Plasma Metabolite Isotopic Enrichment (Hypothetical Data)

Time (minutes)Caprylic Acid-d5 (TTR)β-Hydroxybutyrate-d4 (TTR)Palmitic Acid-d2 (TTR)
00.0000.0000.000
300.1520.0150.001
600.2890.0480.002
900.3540.0890.004
1200.3100.1150.005
1800.1880.0950.006
2400.0950.0630.005
3000.0420.0310.004

TTR: Tracer-to-Tracee Ratio

Table 2: Calculated Metabolic Flux Rates (Hypothetical Data)

ParameterValue (μmol/kg/min)Description
Rate of Appearance (Ra) of Caprylic Acid15.5The rate at which caprylic acid enters the plasma.
Rate of Ketogenesis from Caprylic Acid8.2The rate of production of ketone bodies from the tracer.
Rate of Caprylic Acid Oxidation6.1The rate at which caprylic acid is oxidized for energy.
Rate of Chain Elongation to Palmitic Acid0.3The rate of conversion of caprylic acid to palmitic acid.

Mandatory Visualizations

Signaling Pathways

Tricaprilin_Metabolism Tricaprilin_d15 This compound Caprylic_Acid_d5 Caprylic Acid-d5 Tricaprilin_d15->Caprylic_Acid_d5 Lipolysis Acetyl_CoA_d2 Acetyl-CoA-d2 Caprylic_Acid_d5->Acetyl_CoA_d2 β-Oxidation Long_Chain_Fatty_Acids_d2 Long-Chain Fatty Acids-d2 Caprylic_Acid_d5->Long_Chain_Fatty_Acids_d2 Chain Elongation Ketone_Bodies_d4 Ketone Bodies-d4 (β-Hydroxybutyrate, Acetoacetate) Acetyl_CoA_d2->Ketone_Bodies_d4 Ketogenesis TCA_Cycle TCA Cycle Acetyl_CoA_d2->TCA_Cycle CO2 CO2 TCA_Cycle->CO2 Oxidation

Caption: Metabolic fate of this compound.

Experimental Workflow

Experimental_Workflow Start Subject Fasting & Baseline Samples Administration Oral Administration of this compound Start->Administration Sampling Serial Blood and Breath Collection Administration->Sampling Processing Plasma Separation & Metabolite Extraction Sampling->Processing Analysis LC-MS/MS or GC-MS/MS Analysis Processing->Analysis Data_Analysis Calculate Isotopic Enrichment & Flux Rates Analysis->Data_Analysis

Caption: In vivo metabolic study workflow.

Logical Relationships in Tracer Analysis

Tracer_Logic Measurement Measure Deuterium Enrichment in Metabolites Caprylic_Acid Enrichment in Caprylic Acid-d5 Measurement->Caprylic_Acid Ketones Enrichment in Ketone Bodies-d4 Measurement->Ketones LCFA Enrichment in Long-Chain Fatty Acids-d2 Measurement->LCFA Calculation Calculate Metabolic Flux Rates Caprylic_Acid->Calculation Ketones->Calculation LCFA->Calculation Ra Rate of Appearance Calculation->Ra Ketogenesis_Rate Rate of Ketogenesis Calculation->Ketogenesis_Rate Elongation_Rate Rate of Chain Elongation Calculation->Elongation_Rate

Caption: Logic of stable isotope tracer data analysis.

References

An In-Depth Technical Guide to the Solubility of Tricaprilin-d15 in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Tricaprilin-d15 in various organic solvents. The information presented herein is essential for professionals in drug development and research who utilize this compound as an internal standard, tracer, or in formulation studies.

Note on Deuteration: The data presented in this guide pertains to the non-deuterated form of the molecule, Tricaprilin (also known as Trioctanoin). It is a widely accepted scientific premise that the substitution of protium with deuterium (as in this compound) has a negligible effect on the compound's physical properties, including its solubility in organic solvents. Therefore, the provided data serves as a reliable proxy for the solubility of this compound.

Core Solubility Data

The solubility of a compound is a critical parameter in a multitude of scientific applications, from designing analytical methods to developing effective drug delivery systems. Tricaprilin, a triglyceride composed of glycerol and three octanoic acid units, exhibits solubility in a range of common organic solvents. Its solubility is primarily dictated by its nonpolar nature.

The following table summarizes the solubility of Tricaprilin in several organic solvents. This information has been compiled from various chemical databases and safety data sheets.

Organic SolventCAS NumberSolubility
Ethanol64-17-5Miscible[1][2][3][4]
Chloroform67-66-3Very Soluble[1][2]
Diethyl Ether60-29-7Very Soluble[1][2]
Benzene71-43-2Very Soluble[1][2]
Dimethyl Sulfoxide (DMSO)67-68-5Soluble[5]
Petroleum Ether8032-32-4Very Soluble[1][6]
Water7732-18-5Insoluble (0.40 mg/L at 37 °C)[6]

Definition of Terms:

  • Miscible: The solute and solvent are completely soluble in each other at all proportions, forming a homogeneous solution.[1][3][4]

  • Very Soluble: A high degree of solubility, though not necessarily in all proportions. Specific quantitative data is not consistently available in the literature.

  • Soluble: The solute has a noticeable solubility in the solvent.

  • Insoluble: The solute has very low to negligible solubility in the solvent.

Experimental Protocol: Determination of Solubility via the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a substance in a given solvent. The following protocol is a generalized procedure suitable for determining the solubility of triglycerides like Tricaprilin in organic solvents.

Principle

An excess amount of the solute (this compound) is added to a known volume of the solvent of interest. The mixture is agitated at a constant temperature for a sufficient period to allow for the establishment of equilibrium between the dissolved and undissolved solute. Subsequently, the saturated solution is separated from the excess solid, and the concentration of the dissolved solute is determined using a suitable analytical method.

Materials and Apparatus
  • This compound (of known purity)

  • Organic solvents (analytical grade)

  • Volumetric flasks

  • Analytical balance

  • Mechanical shaker or orbital incubator with temperature control

  • Centrifuge

  • Syringe filters (chemically compatible with the solvent)

  • Analytical instrumentation for quantification (e.g., Gas Chromatography with Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC))

Procedure
  • Preparation of the Test Solution: Accurately weigh an amount of this compound that is in excess of its expected solubility and add it to a volumetric flask.

  • Solvent Addition: Add a known volume of the desired organic solvent to the flask.

  • Equilibration: Seal the flask and place it in a mechanical shaker or orbital incubator set to a constant temperature (e.g., 25 °C). Agitate the mixture for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. It is advisable to conduct preliminary experiments to determine the time required to reach equilibrium.

  • Phase Separation: After the equilibration period, allow the flask to stand undisturbed at the constant temperature to permit the undissolved this compound to settle. For finer separation, the mixture can be centrifuged.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant (the saturated solution) using a syringe. To ensure no undissolved particles are transferred, pass the aliquot through a syringe filter that is chemically resistant to the solvent.

  • Quantification: Dilute the collected aliquot with the same solvent to a concentration that falls within the linear range of the analytical instrument. Analyze the diluted sample using a validated analytical method (e.g., GC-MS or HPLC) to determine the concentration of this compound.

  • Data Analysis: Calculate the solubility of this compound in the organic solvent, typically expressed in units such as g/100 mL or mg/mL.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result weigh Weigh excess This compound add_solvent Add known volume of organic solvent weigh->add_solvent agitate Agitate at constant temperature (24-72h) add_solvent->agitate settle Allow to settle agitate->settle centrifuge Centrifuge (optional) settle->centrifuge filter_sample Filter supernatant settle->filter_sample centrifuge->filter_sample quantify Quantify concentration (e.g., GC-MS, HPLC) filter_sample->quantify calculate Calculate Solubility quantify->calculate

Workflow for Shake-Flask Solubility Determination.

References

Tricaprilin-d15 stability under various storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of Tricaprilin-d15 under various storage conditions. As a deuterated internal standard, ensuring the stability and purity of this compound is critical for the accuracy and reproducibility of analytical methods in research and drug development. This document outlines the potential degradation pathways, recommended storage conditions, and detailed experimental protocols for stability assessment.

Introduction to this compound

This compound is the deuterium-labeled version of Tricaprilin, a medium-chain triglyceride (MCT). Tricaprilin itself is comprised of a glycerol backbone esterified with three caprylic acid (C8) fatty acid chains. The "d15" designation indicates that 15 hydrogen atoms on the caprylic acid chains have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of Tricaprilin in biological matrices, as it is chemically identical to the analyte but has a distinct, higher mass.

The stability of this compound is paramount for its use as an internal standard. Degradation of the molecule can lead to inaccurate quantification of the target analyte. The primary degradation pathways for triglycerides like this compound are hydrolysis and oxidation.

Potential Degradation Pathways

The chemical stability of this compound is influenced by environmental factors such as temperature, humidity, and light. The two main degradation mechanisms are:

  • Hydrolysis: In the presence of moisture, the ester bonds of the triglyceride can be cleaved, leading to the formation of glycerol, free caprylic acid-d15, and mono- and diglycerides. This process can be accelerated by acidic or basic conditions.

  • Oxidation: The fatty acid chains of triglycerides can undergo oxidation, especially if unsaturated fatty acids are present as impurities. While caprylic acid is a saturated fatty acid and thus less susceptible to oxidation than unsaturated fatty acids, oxidation can still occur under harsh conditions, leading to the formation of hydroperoxides, aldehydes, ketones, and other oxidative byproducts.

The following diagram illustrates the primary hydrolytic degradation pathway of this compound.

Tricaprilin_d15 This compound Hydrolysis Hydrolysis (H₂O, Acid/Base) Tricaprilin_d15->Hydrolysis Degradation_Products Degradation Products Hydrolysis->Degradation_Products Caprylic_Acid_d15 Caprylic Acid-d15 Degradation_Products->Caprylic_Acid_d15 Glycerol Glycerol Degradation_Products->Glycerol Mono_Diglycerides Mono- and Diglycerides-d15 Degradation_Products->Mono_Diglycerides

Caption: Hydrolytic degradation pathway of this compound.

Recommended Storage Conditions

To minimize degradation and ensure the long-term stability of this compound, the following storage conditions are recommended based on general guidelines for triglycerides and deuterated standards:

ConditionRecommendationRationale
Temperature -20°C or below (long-term)Reduces the rate of chemical reactions, including hydrolysis and oxidation.
2-8°C (short-term)Suitable for short-term storage and for solutions in use.
Humidity Store in a dry environmentMinimizes the risk of hydrolytic degradation.
Light Protect from lightPrevents potential photo-oxidation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen)Reduces the risk of oxidation.

Stability Data (Illustrative)

While specific public stability data for this compound is not available, the following tables provide an illustrative example of expected stability based on the known behavior of medium-chain triglycerides under ICH (International Council for Harmonisation) recommended stability testing conditions.

Table 1: Long-Term Stability of this compound (Illustrative)

Storage ConditionTimepointPurity (%)Appearance
-20°C ± 5°C0 months99.8Clear, colorless oil
6 months99.7Clear, colorless oil
12 months99.6Clear, colorless oil
24 months99.5Clear, colorless oil
5°C ± 3°C0 months99.8Clear, colorless oil
6 months99.5Clear, colorless oil
12 months99.2Clear, colorless oil

Table 2: Accelerated Stability of this compound (Illustrative)

Storage ConditionTimepointPurity (%)Appearance
25°C ± 2°C / 60% RH ± 5% RH0 months99.8Clear, colorless oil
3 months99.1Clear, colorless oil
6 months98.5Clear, colorless oil
40°C ± 2°C / 75% RH ± 5% RH0 months99.8Clear, colorless oil
1 month98.2Clear, colorless oil
3 months96.9Clear, colorless oil

Table 3: Forced Degradation of this compound (Illustrative)

Stress ConditionDurationPurity (%)Major Degradants Observed
0.1 M HCl, 60°C24 hours85.2Caprylic Acid-d15, Diglycerides-d15
0.1 M NaOH, 60°C8 hours78.5Caprylic Acid-d15, Diglycerides-d15
3% H₂O₂, RT24 hours97.1Minor oxidative byproducts
Photostability (ICH Q1B)1.2 million lux hours99.6No significant degradation
Thermal (80°C)48 hours95.3Caprylic Acid-d15

Experimental Protocols for Stability Testing

A comprehensive stability testing program for this compound should include long-term, accelerated, and forced degradation studies.

Analytical Method

A validated stability-indicating analytical method is crucial. A High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS) method is recommended.

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase: Gradient elution with a mixture of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Detection: Mass Spectrometry (e.g., Triple Quadrupole or Q-TOF) in positive ion mode.

  • Monitored Ions: Precursor and product ions for this compound and its potential degradation products.

Long-Term and Accelerated Stability Study Protocol
  • Sample Preparation: Aliquot this compound into amber glass vials and seal under an inert atmosphere.

  • Storage: Place samples in stability chambers maintained at the conditions specified in Tables 1 and 2.

  • Timepoints: Pull samples at the designated timepoints (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 1, 3, 6 months for accelerated).

  • Analysis: Analyze the samples using the validated HPLC-MS method to determine purity and identify any degradation products.

  • Visual Inspection: At each timepoint, visually inspect the samples for any changes in appearance (color, clarity).

The following diagram outlines the workflow for a typical stability study.

Start Start: Stability Study Initiation Sample_Prep Sample Preparation (Aliquoting and Sealing) Start->Sample_Prep Storage Placement in Stability Chambers (Long-term and Accelerated) Sample_Prep->Storage Timepoints Sample Pull at Pre-defined Timepoints Storage->Timepoints Timepoints->Storage Continue to next timepoint Analysis Analysis (HPLC-MS, Visual Inspection) Timepoints->Analysis Data_Eval Data Evaluation and Reporting Analysis->Data_Eval End End: Stability Report Data_Eval->End

Caption: Workflow for a typical stability study.

Forced Degradation Study Protocol
  • Acidic Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M HCl. Heat the solution at 60°C for a defined period (e.g., 24 hours). Neutralize the solution before analysis.

  • Basic Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M NaOH. Heat the solution at 60°C for a defined period (e.g., 8 hours). Neutralize the solution before analysis.

  • Oxidative Degradation: Dissolve this compound in a suitable solvent and add 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours.

  • Thermal Degradation: Place a sample of neat this compound in an oven at 80°C for 48 hours.

  • Photostability: Expose a sample of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be protected from light.

  • Analysis: Analyze all stressed samples and a control sample using the validated HPLC-MS method to determine the extent of degradation and identify the degradation products.

Conclusion

This compound, as a deuterated internal standard, is expected to be stable when stored under appropriate conditions. The primary risks to its stability are hydrolysis and oxidation. By implementing the recommended storage conditions of -20°C or below, protection from light and moisture, and storage under an inert atmosphere, the integrity of the standard can be maintained for an extended period. The experimental protocols outlined in this guide provide a framework for a comprehensive stability assessment program to ensure the continued suitability of this compound for its intended analytical purpose. For critical applications, it is always recommended to refer to the manufacturer's specific storage recommendations and certificate of analysis.

A Technical Guide to Tricaprilin-d15: Commercial Availability and Scientific Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, and scientific applications of deuterated Tricaprilin, with a specific focus on Tricaprilin-d15 as requested. It is intended to serve as a resource for researchers, scientists, and drug development professionals who require a stable isotope-labeled internal standard for the quantitative analysis of Tricaprilin.

Introduction to Tricaprilin and its Deuterated Analogs

Tricaprilin, also known as trioctanoin or glyceryl trioctanoate, is a medium-chain triglyceride (MCT) composed of a glycerol backbone and three caprylic acid (octanoic acid) fatty acid chains. It is under investigation as a ketogenic agent for various neurological conditions, including Alzheimer's disease.

In bioanalytical studies, particularly pharmacokinetic (PK) and metabolism studies, the use of a stable isotope-labeled internal standard is crucial for accurate and precise quantification of the analyte of interest by mass spectrometry. Deuterated analogs of Tricaprilin, such as this compound, serve this purpose. These standards have the same chemical properties as the unlabeled compound but a higher mass, allowing them to be distinguished by a mass spectrometer. This co-eluting, mass-differentiated standard helps to correct for variability in sample preparation and instrument response.

It is important to note that while the query specified "this compound," the most commonly available and heavily deuterated form found in the market is Tricaprilin-d50 . This guide will address both to provide a comprehensive resource.

Commercial Suppliers and Availability

The primary commercial supplier identified for deuterated Tricaprilin is MedchemExpress . They list both this compound and Tricaprilin-d50 in their product catalog, indicating their role as a key source for these research compounds. While other major chemical suppliers such as Toronto Research Chemicals, Santa Cruz Biotechnology, and Cayman Chemical are prominent in the life sciences sector, their online catalogs did not readily list this compound or Tricaprilin-d50 at the time of this review.

Table 1: Commercial Supplier Information for Deuterated Tricaprilin

SupplierProduct Name(s)Catalog Number(s)AvailabilityNotes
MedchemExpressThis compound (Trioctanoin-d15)HY-B1804S2Inquire for quoteListed as a deuterated analog of Tricaprilin.
Tricaprilin-d50 (Trioctanoin-d50)HY-B1804S1Inquire for quoteThe more heavily deuterated and commonly cited version.

Note: Availability and catalog numbers are subject to change. It is recommended to contact the supplier directly for the most current information.

Technical Data and Specifications

A Certificate of Analysis (CoA) provides critical information regarding the quality and purity of a chemical standard. While a specific CoA for this compound or -d50 was not publicly available, a representative CoA for the non-deuterated Tricaprilin from MedchemExpress provides an example of the expected quality control parameters.

Table 2: Representative Technical Specifications for Tricaprilin (based on non-deuterated CoA)

ParameterSpecification
Appearance Colorless to light yellow liquid
Purity (by NMR) ≥98.0%
Molecular Formula C₂₇H₅₀O₆
Molecular Weight 470.69 g/mol
Storage -20°C (3 years)

For deuterated standards, the CoA would additionally include crucial information such as:

  • Isotopic Purity/Enrichment: The percentage of the deuterated form relative to the unlabeled and other isotopic variants.

  • Deuterium Incorporation: The number and location of deuterium atoms in the molecule.

Researchers should always request a lot-specific Certificate of Analysis from the supplier before use to ensure the quality and suitability of the standard for their experiments.

Synthesis of Deuterated Tricaprilin

The synthesis of deuterated triglycerides like this compound or -d50 is a multi-step process that is not typically performed in a standard research laboratory. The general approach involves the use of deuterated precursors. One common method is the esterification of glycerol with deuterated caprylic acid (octanoic acid-d15 or a more heavily deuterated variant). The deuterated fatty acid itself can be synthesized through various organic chemistry techniques, often involving H/D exchange reactions on the hydrocarbon chain.

A generalized workflow for the synthesis is outlined below:

G cluster_0 Synthesis of Deuterated Precursor cluster_1 Esterification cluster_2 Purification Caprylic_Acid Caprylic Acid Deuterated_Caprylic_Acid Deuterated Caprylic Acid (e.g., d15) Caprylic_Acid->Deuterated_Caprylic_Acid H/D Exchange Reactions Tricaprilin_d15 This compound Deuterated_Caprylic_Acid->Tricaprilin_d15 Glycerol Glycerol Glycerol->Tricaprilin_d15 Crude_Product Crude this compound Tricaprilin_d15->Crude_Product Purified_Product Purified this compound Crude_Product->Purified_Product Chromatography

Caption: Generalized synthesis workflow for this compound.

Experimental Protocols: Application in Bioanalysis

Deuterated Tricaprilin is an essential tool for the quantitative analysis of Tricaprilin in biological matrices such as plasma, serum, or tissue homogenates using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following provides a detailed, representative experimental protocol.

Sample Preparation: Protein Precipitation
  • Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample (calibration standard, quality control sample, or unknown sample).

  • Internal Standard Spiking: Add 10 µL of the this compound working solution (concentration to be optimized based on instrument sensitivity, e.g., 100 ng/mL in methanol) to each tube.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.

  • Vortexing: Vortex the samples vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Parameters

Table 3: Representative LC Parameters

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Tandem Mass Spectrometry (MS/MS) Parameters

Detection is performed on a triple quadrupole mass spectrometer using electrospray ionization (ESI) in positive ion mode. Multiple Reaction Monitoring (MRM) is used for quantification.

Table 4: Representative MS/MS Parameters

ParameterTricaprilinThis compound
Precursor Ion (Q1) m/z of [M+NH₄]⁺ or [M+Na]⁺m/z of deuterated [M+NH₄]⁺ or [M+Na]⁺
Product Ion (Q3) Specific fragment ionCorresponding fragment ion of the deuterated precursor
Collision Energy To be optimizedTo be optimized
Dwell Time 100 ms100 ms

Note: The exact m/z values for precursor and product ions will depend on the ionization adduct and the specific fragmentation pattern of Tricaprilin, which should be determined experimentally.

The workflow for a typical bioanalytical experiment is depicted below:

G Plasma_Sample Plasma Sample Spike_IS Spike with this compound Plasma_Sample->Spike_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection LC_MSMS_Analysis LC-MS/MS Analysis Supernatant_Collection->LC_MSMS_Analysis Data_Processing Data Processing (Quantification) LC_MSMS_Analysis->Data_Processing

Caption: Experimental workflow for Tricaprilin quantification.

Signaling Pathways and Logical Relationships

Tricaprilin is investigated for its potential to induce ketosis, providing an alternative energy source for the brain. The metabolic pathway from Tricaprilin to ketone bodies is a key area of study.

G Tricaprilin Tricaprilin (Oral Administration) Hydrolysis Lipase-mediated Hydrolysis (in gut) Tricaprilin->Hydrolysis Caprylic_Acid Caprylic Acid (Octanoic Acid) Hydrolysis->Caprylic_Acid Absorption Portal Vein Absorption Caprylic_Acid->Absorption Liver_Metabolism Liver Metabolism (β-oxidation) Absorption->Liver_Metabolism Acetyl_CoA Acetyl-CoA Liver_Metabolism->Acetyl_CoA Ketogenesis Ketogenesis Acetyl_CoA->Ketogenesis Ketone_Bodies Ketone Bodies (β-hydroxybutyrate, Acetoacetate) Ketogenesis->Ketone_Bodies Brain_Uptake Brain Uptake Ketone_Bodies->Brain_Uptake Energy_Metabolism Alternative Brain Energy Source Brain_Uptake->Energy_Metabolism

Caption: Metabolic pathway of Tricaprilin to ketone bodies.

Conclusion

This compound and its more heavily deuterated analog, Tricaprilin-d50, are essential tools for the accurate quantification of Tricaprilin in preclinical and clinical research. MedchemExpress is a key commercial supplier for these stable isotope-labeled standards. The provided experimental protocols and diagrams offer a foundational framework for researchers to develop and implement robust bioanalytical methods for their studies. It is imperative to obtain a lot-specific Certificate of Analysis to ensure the quality and isotopic purity of the standard before its use in quantitative assays.

Deuterated Tricaprilin for In Vivo Metabolic Tracing: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tricaprilin, a triglyceride composed of three caprylic acid (C8:0) molecules, serves as a medium-chain triglyceride (MCT) with significant therapeutic and research interest. Its metabolic pathway, leading to the production of ketone bodies, offers an alternative energy source for the brain and other tissues. This has prompted investigations into its potential role in managing neurological conditions like Alzheimer's disease and migraines.[1][2] To precisely track the in vivo fate of tricaprilin and its metabolites, stable isotope labeling, particularly with deuterium, has emerged as a powerful tool. Deuterated tricaprilin allows for the sensitive and specific tracing of its absorption, distribution, metabolism, and excretion (ADME) without the safety concerns associated with radioactive isotopes.

This technical guide provides a comprehensive overview of the core principles and methodologies for utilizing deuterated tricaprilin in in vivo metabolic tracing studies. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to design, execute, and analyze such experiments.

Metabolic Pathway of Tricaprilin

Upon oral administration, tricaprilin undergoes hydrolysis in the gastrointestinal tract, catalyzed by lipases, to release glycerol and three molecules of caprylic acid. Caprylic acid is then absorbed and transported to the liver via the portal vein. In the liver, it undergoes β-oxidation to produce acetyl-CoA, which is subsequently used in the synthesis of the ketone bodies, β-hydroxybutyrate (BHB) and acetoacetate. These ketone bodies are then released into the bloodstream and utilized by various tissues, including the brain, as an energy source.

Tricaprilin Metabolism Metabolic Pathway of Tricaprilin Tricaprilin Deuterated Tricaprilin CaprylicAcid Deuterated Caprylic Acid Tricaprilin->CaprylicAcid Lipase Hydrolysis (Gut) AcetylCoA Deuterated Acetyl-CoA CaprylicAcid->AcetylCoA β-oxidation (Liver) Ketones Deuterated Ketone Bodies (β-hydroxybutyrate, Acetoacetate) AcetylCoA->Ketones Ketogenesis (Liver) Energy Energy Production (TCA Cycle) Ketones->Energy Utilization (Brain, etc.)

Caption: Metabolic pathway of deuterated tricaprilin.

Synthesis of Deuterated Tricaprilin

The synthesis of deuterated tricaprilin (e.g., Tricaprilin-d50) involves a two-step process: the synthesis of deuterated caprylic acid and its subsequent esterification with glycerol.

Synthesis of Deuterated Caprylic Acid

Deuterated caprylic acid can be synthesized via hydrogen-deuterium exchange reactions on non-deuterated caprylic acid. This is often achieved using a catalyst in the presence of a deuterium source, such as deuterium oxide (D₂O).

Materials:

  • Caprylic acid

  • Deuterium oxide (D₂O, 99.9 atom % D)

  • Platinum on carbon (Pt/C) catalyst

  • Sodium deuteroxide (NaOD) in D₂O

  • Hydrochloric acid (HCl)

  • Celite

Protocol:

  • In a pressure reactor, combine caprylic acid, D₂O, Pt/C catalyst, and NaOD in D₂O.

  • Degas the reactor by purging with an inert gas (e.g., nitrogen).

  • Seal the reactor and heat to approximately 220°C for several days with constant stirring.

  • Cool the reactor to room temperature and filter the contents through Celite to remove the catalyst.

  • Acidify the aqueous filtrate to a low pH using HCl to precipitate the deuterated caprylic acid.

  • Collect the deuterated caprylic acid by filtration, wash with cold D₂O, and dry under vacuum.

  • The level of deuteration can be confirmed by mass spectrometry.

Enzymatic Esterification of Deuterated Caprylic Acid with Glycerol

Enzymatic synthesis using a lipase is a preferred method for esterification as it offers high specificity and milder reaction conditions compared to chemical synthesis.

Materials:

  • Deuterated caprylic acid

  • Glycerol

  • Immobilized lipase (e.g., Novozym 435)

  • Molecular sieves (to remove water)

  • Organic solvent (e.g., hexane, optional)

Protocol:

  • Combine deuterated caprylic acid and glycerol in a suitable reaction vessel. A molar ratio of caprylic acid to glycerol of approximately 3.5:1 is often used.

  • Add the immobilized lipase (e.g., 5-10% by weight of substrates).

  • Add molecular sieves to the reaction mixture to remove the water produced during esterification, which drives the reaction towards product formation.

  • If using a solvent, add it to the mixture.

  • Incubate the reaction at a controlled temperature (e.g., 50-60°C) with constant stirring for 24-48 hours.

  • Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, remove the immobilized lipase by filtration.

  • If a solvent was used, remove it under reduced pressure.

  • Purify the resulting deuterated tricaprilin using column chromatography on silica gel.

In Vivo Experimental Protocol: Metabolic Tracing in a Rodent Model

This protocol outlines a general procedure for an in vivo metabolic tracing study using deuterated tricaprilin in mice.

Experimental_Workflow In Vivo Metabolic Tracing Workflow cluster_Preparation Preparation cluster_Administration Administration cluster_Sampling Sample Collection cluster_Analysis Analysis Animal_Acclimation Animal Acclimation (e.g., C57BL/6 mice) Fasting Overnight Fasting Animal_Acclimation->Fasting Oral_Gavage Oral Gavage of Deuterated Tricaprilin Fasting->Oral_Gavage Blood_Collection Serial Blood Sampling (e.g., tail vein) Oral_Gavage->Blood_Collection Tissue_Harvesting Tissue Harvesting (Liver, Brain, etc.) Blood_Collection->Tissue_Harvesting Terminal Point Sample_Processing Sample Processing (Plasma/Serum separation, Tissue homogenization) Blood_Collection->Sample_Processing Tissue_Harvesting->Sample_Processing LCMS_Analysis LC-MS/MS Analysis of Deuterated Metabolites Sample_Processing->LCMS_Analysis Data_Analysis Data Analysis and Kinetic Modeling LCMS_Analysis->Data_Analysis

Caption: Workflow for in vivo metabolic tracing.

1. Animal Model and Acclimation:

  • Species: C57BL/6 mice are a commonly used strain for metabolic studies.

  • Acclimation: House the animals in a controlled environment (temperature, light-dark cycle) for at least one week before the experiment with ad libitum access to standard chow and water.

2. Deuterated Tricaprilin Formulation and Dosage:

  • Formulation: Prepare a homogenous suspension of deuterated tricaprilin in a suitable vehicle (e.g., corn oil or a water-based emulsion with a surfactant like Tween 80).

  • Dosage: The dosage will depend on the specific research question. A typical oral gavage dose might range from 1 to 5 g/kg body weight.

3. Experimental Procedure:

  • Fasting: Fast the mice overnight (approximately 12-16 hours) to ensure a baseline metabolic state, with free access to water.

  • Administration: Administer the deuterated tricaprilin formulation via oral gavage.

  • Sample Collection:

    • Blood: Collect serial blood samples (e.g., 20-30 µL) from the tail vein at multiple time points post-administration (e.g., 0, 15, 30, 60, 90, 120, 180, 240 minutes). Collect blood into tubes containing an anticoagulant (e.g., EDTA).

    • Tissues: At the final time point, euthanize the animals and rapidly collect tissues of interest (e.g., liver, brain, adipose tissue). Flash-freeze the tissues in liquid nitrogen and store at -80°C until analysis.

4. Sample Processing:

  • Plasma/Serum: Centrifuge the blood samples to separate plasma or serum. Store at -80°C.

  • Tissue Homogenization: Homogenize the frozen tissues in a suitable extraction solvent (e.g., a mixture of methanol, acetonitrile, and water) to quench metabolism and extract metabolites.

Analytical Methodology: LC-MS/MS for Deuterated Metabolite Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of deuterated metabolites.

1. Sample Preparation:

  • Protein Precipitation: For plasma/serum samples, precipitate proteins by adding a cold organic solvent (e.g., acetonitrile) containing internal standards (e.g., commercially available deuterated forms of the analytes of interest).

  • Tissue Extract Cleanup: Centrifuge the tissue homogenates to pellet cellular debris. The supernatant can be further purified if necessary (e.g., by solid-phase extraction).

2. LC-MS/MS Analysis:

  • Chromatography: Use a suitable liquid chromatography column (e.g., a C18 reversed-phase column) to separate the metabolites of interest.

  • Mass Spectrometry: Employ a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This involves selecting a specific precursor ion (the deuterated metabolite) and a specific product ion for highly selective detection.

  • Data Acquisition: Develop specific MRM transitions for the deuterated forms of caprylic acid, β-hydroxybutyrate, and acetoacetate.

Table 1: Example MRM Transitions for Deuterated Metabolites

CompoundDeuterated FormPrecursor Ion (m/z)Product Ion (m/z)
Caprylic AcidCaprylic Acid-d15159.2114.2
β-hydroxybutyrateβ-hydroxybutyrate-d4107.161.1
AcetoacetateAcetoacetate-d3104.160.1

Note: The exact m/z values will depend on the specific deuterated standard used and the ionization mode.

3. Data Analysis:

  • Quantify the concentration of the deuterated metabolites in each sample using a calibration curve generated from standards of known concentrations.

  • Calculate the enrichment of the deuterium label in the metabolite pools over time.

  • Use pharmacokinetic modeling software to determine key parameters such as absorption rate, elimination rate, and volume of distribution.

Data Presentation and Interpretation

The quantitative data obtained from in vivo metabolic tracing studies with deuterated tricaprilin can be presented in tables and graphs to facilitate interpretation.

Table 2: Hypothetical Plasma Concentrations of Deuterated Metabolites Over Time

Time (min)Deuterated Caprylic Acid (µM)Deuterated β-hydroxybutyrate (µM)
000
1550.2 ± 5.115.8 ± 2.3
30125.6 ± 12.345.7 ± 6.8
6098.4 ± 9.5150.3 ± 15.1
9045.1 ± 4.8210.5 ± 20.4
12015.3 ± 2.1180.2 ± 17.5
1805.1 ± 0.995.6 ± 10.2
2401.2 ± 0.340.1 ± 5.3

Data are presented as mean ± standard deviation.

Table 3: Pharmacokinetic Parameters of a 13C-labeled Medium-Chain Triglyceride in Healthy Individuals

ParameterValue
Oxidation Rate (as single energy source) ~42% of administered dose
Oxidation Rate (with carbohydrates and protein) ~62% of administered dose
Incorporation into Long-Chain Fatty Acids in Plasma <1% of administered label

Interpretation:

  • The time course of deuterated caprylic acid appearance and disappearance in plasma reflects the rate of tricaprilin hydrolysis and caprylic acid absorption and clearance.

  • The appearance of deuterated ketone bodies in the plasma demonstrates the conversion of caprylic acid into ketones in the liver.

  • By analyzing the enrichment of the deuterium label in different tissues, the tissue-specific uptake and utilization of tricaprilin-derived metabolites can be determined.

Conclusion

Deuterated tricaprilin is a valuable tool for in vivo metabolic tracing studies, enabling a detailed understanding of the pharmacokinetics and metabolic fate of this important medium-chain triglyceride. The methodologies outlined in this guide, from synthesis and in vivo administration to state-of-the-art analytical techniques, provide a robust framework for researchers to investigate the therapeutic potential and metabolic impact of tricaprilin in various physiological and pathological contexts. While specific quantitative data for deuterated tricaprilin remains to be widely published, the principles and protocols presented here, in conjunction with data from similar labeled MCT studies, offer a strong foundation for future research in this exciting field.

References

Unraveling Fatty Acid Dynamics: A Technical Guide to Tricaprilin-d15 in Metabolism Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The study of fatty acid metabolism is paramount in understanding and developing therapies for a myriad of human diseases, including metabolic syndrome, cardiovascular disease, and neurological disorders. Stable isotope labeling has emerged as a powerful tool for in vivo kinetic studies, offering a window into the dynamic processes of fatty acid uptake, transport, and utilization. This technical guide focuses on the application of Tricaprilin-d15, a deuterated stable isotope of tricaprilin, in fatty acid metabolism research. By tracing the fate of the labeled caprylic acid moieties, researchers can gain precise insights into medium-chain fatty acid (MCFA) metabolism.

Introduction to this compound as a Metabolic Tracer

Tricaprilin is a medium-chain triglyceride (MCT) composed of a glycerol backbone and three caprylic acid (C8:0) fatty acid chains. Its deuterated form, this compound, contains 15 deuterium atoms, rendering it distinguishable from its endogenous, unlabeled counterparts by mass spectrometry. This non-radioactive tracer is a safe and effective tool for quantifying the dynamic aspects of MCFA metabolism in vivo.[1][2][3]

Upon oral or intravenous administration, this compound undergoes hydrolysis, releasing deuterated caprylic acid (caprylic acid-d5). This labeled fatty acid enters the fatty acid pool and is subsequently metabolized through various pathways, including beta-oxidation for energy production, incorporation into more complex lipids like triglycerides and phospholipids, and transport across different tissues. By tracking the appearance of the deuterium label in various metabolites and lipid species over time, researchers can elucidate the kinetics of these processes.[4][5][6]

Key Applications in Fatty Acid Metabolism Research

The use of this compound enables the investigation of several key aspects of fatty acid metabolism:

  • Rate of Lipolysis and Absorption: Quantifying the rate at which this compound is broken down and the resulting deuterated caprylic acid is absorbed into the circulation.

  • Fatty Acid Oxidation: Determining the rate of beta-oxidation of caprylic acid by measuring the appearance of deuterated acetyl-CoA and downstream metabolites.

  • Triglyceride Synthesis and Turnover: Tracking the incorporation of deuterated caprylic acid into newly synthesized triglycerides and measuring their turnover rate in plasma and various tissues.[4][6]

  • Lipoprotein Kinetics: Studying the assembly and secretion of lipoproteins containing labeled lipids.[5]

  • Tissue-Specific Fatty Acid Uptake: Assessing the uptake and utilization of caprylic acid by different organs, such as the liver, muscle, and brain.

Experimental Workflow for an In Vivo this compound Study

A typical in vivo study using this compound involves several key steps, from tracer administration to data analysis. The following workflow provides a general framework that can be adapted to specific research questions.

experimental_workflow cluster_preparation Preparation cluster_administration Administration cluster_sampling Sampling cluster_analysis Analysis cluster_data Data Interpretation Tracer Formulation Tracer Formulation Tracer Administration (Oral/IV) Tracer Administration (Oral/IV) Tracer Formulation->Tracer Administration (Oral/IV) Animal Acclimation Animal Acclimation Animal Acclimation->Tracer Administration (Oral/IV) Serial Blood Collection Serial Blood Collection Tracer Administration (Oral/IV)->Serial Blood Collection Tissue Harvesting (Terminal) Tissue Harvesting (Terminal) Tracer Administration (Oral/IV)->Tissue Harvesting (Terminal) Endpoint Sample Preparation Sample Preparation Serial Blood Collection->Sample Preparation Tissue Harvesting (Terminal)->Sample Preparation Lipid Extraction Lipid Extraction Sample Preparation->Lipid Extraction LC-MS/MS Analysis LC-MS/MS Analysis Lipid Extraction->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing Kinetic Modeling Kinetic Modeling Data Processing->Kinetic Modeling Biological Interpretation Biological Interpretation Kinetic Modeling->Biological Interpretation

Experimental workflow for in vivo this compound studies.

Detailed Experimental Protocols

Tracer Administration
  • Objective: To introduce this compound into the biological system.

  • Protocol:

    • For oral administration, formulate this compound in a suitable vehicle such as corn oil or an appropriate emulsion.

    • For intravenous administration, prepare a sterile emulsion of this compound.

    • Administer a precise dose of the tracer to the subject (e.g., mouse, rat, or human) based on body weight. A typical dose for rodent studies might be in the range of 50-150 mg/kg.[5][6]

Sample Collection
  • Objective: To collect biological samples at various time points to track the distribution and metabolism of the tracer.

  • Protocol:

    • Collect serial blood samples at predetermined time points post-administration (e.g., 0, 15, 30, 60, 120, 240 minutes).

    • Process blood to separate plasma or serum and store at -80°C until analysis.

    • At the end of the experiment, euthanize the animal and harvest tissues of interest (e.g., liver, skeletal muscle, adipose tissue, brain).

    • Snap-freeze tissues in liquid nitrogen and store at -80°C.

Lipid Extraction and Sample Preparation
  • Objective: To extract lipids from plasma and tissues for mass spectrometry analysis.

  • Protocol:

    • To a known volume of plasma (e.g., 10 µL) or a weighed amount of homogenized tissue, add an internal standard containing a known amount of a deuterated fatty acid not present in the tracer (e.g., d3-palmitic acid).[4][6]

    • Perform a liquid-liquid extraction using a solvent system such as chloroform:methanol (2:1, v/v).

    • Vortex the mixture thoroughly and centrifuge to separate the organic and aqueous phases.

    • Carefully collect the lower organic phase containing the lipids.

    • Dry the extracted lipids under a stream of nitrogen.

    • For analysis of total fatty acids, saponify the lipid extract using a base (e.g., 1N KOH) to release fatty acids from complex lipids.[7]

    • Acidify the sample to protonate the fatty acids.

    • Re-extract the fatty acids into an organic solvent.

    • Derivatize the fatty acids to enhance their detection by mass spectrometry. A common derivatization agent is pentafluorobenzyl (PFB) bromide.[7]

Mass Spectrometry Analysis
  • Objective: To quantify the abundance of deuterated and non-deuterated caprylic acid and other lipid species.

  • Protocol:

    • Reconstitute the derivatized sample in a suitable solvent.

    • Analyze the sample using a gas chromatograph-mass spectrometer (GC-MS) or a liquid chromatograph-tandem mass spectrometer (LC-MS/MS).[7][8][9]

    • For GC-MS analysis of fatty acid methyl esters (FAMEs), use a column suitable for FAME separation.[8][9]

    • For LC-MS/MS, utilize a C18 reverse-phase column to separate different lipid classes.

    • Employ multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer to specifically detect and quantify the precursor-product ion transitions for both the deuterated tracer and its endogenous counterpart.[4][6]

Data Presentation and Interpretation

The quantitative data obtained from mass spectrometry analysis can be summarized in tables to facilitate comparison between different experimental groups or time points.

Table 1: Hypothetical Plasma Concentrations of Labeled and Unlabeled Caprylic Acid Post-Tricaprilin-d15 Administration

Time (minutes)Unlabeled Caprylic Acid (µM)Labeled Caprylic Acid-d5 (µM)
050.2 ± 5.10.0 ± 0.0
1555.8 ± 6.315.3 ± 2.1
3062.1 ± 7.025.8 ± 3.5
6058.4 ± 6.518.2 ± 2.9
12053.9 ± 5.88.7 ± 1.5
24051.5 ± 5.33.1 ± 0.8

Table 2: Hypothetical Incorporation of Labeled Caprylic Acid-d5 into Liver Triglycerides

Treatment GroupTotal Liver Triglycerides (mg/g tissue)Labeled Triglyceride Content (nmol/g tissue)
Control15.2 ± 2.185.3 ± 10.2
Drug X10.8 ± 1.542.1 ± 6.8
*p < 0.05 vs. Control

Signaling Pathways and Metabolic Fate of this compound

The metabolic fate of this compound can be visualized through signaling pathway diagrams. Upon administration, the deuterated caprylic acid released from this compound enters central metabolic pathways.

metabolic_fate This compound This compound Caprylic Acid-d5 Caprylic Acid-d5 This compound->Caprylic Acid-d5 Lipolysis Capryloyl-CoA-d5 Capryloyl-CoA-d5 Caprylic Acid-d5->Capryloyl-CoA-d5 Acyl-CoA Synthetase Beta-Oxidation Beta-Oxidation Capryloyl-CoA-d5->Beta-Oxidation Triglyceride Synthesis Triglyceride Synthesis Capryloyl-CoA-d5->Triglyceride Synthesis Phospholipid Synthesis Phospholipid Synthesis Capryloyl-CoA-d5->Phospholipid Synthesis Acetyl-CoA-d2 Acetyl-CoA-d2 Beta-Oxidation->Acetyl-CoA-d2 TCA Cycle TCA Cycle Acetyl-CoA-d2->TCA Cycle Labeled Triglycerides Labeled Triglycerides Triglyceride Synthesis->Labeled Triglycerides Labeled Phospholipids Labeled Phospholipids Phospholipid Synthesis->Labeled Phospholipids

Metabolic fate of this compound.

Conclusion

This compound is a valuable tool for researchers investigating the complexities of medium-chain fatty acid metabolism. Its use in stable isotope tracing studies allows for the precise quantification of metabolic fluxes and provides a dynamic view of fatty acid disposition in vivo. The methodologies outlined in this guide provide a foundation for designing and implementing robust experiments to unravel the roles of MCFAs in health and disease, and to evaluate the efficacy of novel therapeutic interventions targeting fatty acid metabolism.

References

The Use of Tricaprilin-d15 as a Stable Isotope Tracer in Lipid Absorption Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of lipid absorption is crucial for understanding metabolic diseases, developing novel therapeutics, and assessing the bioavailability of lipophilic drugs. Stable isotope tracers have emerged as a gold-standard methodology for in vivo metabolic studies due to their safety and the detailed kinetic information they can provide.[1] Tricaprilin-d15, a deuterium-labeled medium-chain triglyceride, offers a powerful tool to trace the digestion, absorption, and subsequent metabolic fate of medium-chain fatty acids (MCFAs). This technical guide provides a comprehensive overview of the core principles, experimental protocols, and data analysis techniques for utilizing this compound in lipid absorption research.

Medium-chain triglycerides (MCTs) like tricaprilin are known for their unique metabolic properties, including rapid hydrolysis and absorption, and their propensity for hepatic oxidation.[2] The use of a deuterated tracer allows for the precise quantification of the absorbed lipid and its metabolites against the background of endogenous lipid pools.

Core Concepts in Stable Isotope Tracing

Stable isotope tracers, such as this compound, contain a non-radioactive, heavier isotope of an element (in this case, deuterium, ²H) in place of the more common, lighter isotope (protium, ¹H). The increased mass of the tracer molecule allows it to be distinguished from its unlabeled counterparts by mass spectrometry.[1] This enables researchers to track the tracer's journey through various metabolic pathways, providing quantitative data on absorption rates, tissue distribution, and conversion to other metabolites.

Experimental Design and Protocols

A well-designed experimental protocol is fundamental to obtaining reliable and reproducible data. The following sections outline key experimental procedures for both human and animal model studies using this compound.

Diagram: General Experimental Workflow

G cluster_pre Pre-Administration cluster_admin Administration cluster_post Post-Administration cluster_analysis Analysis Baseline Sampling Baseline Sampling This compound Administration This compound Administration Baseline Sampling->this compound Administration Fasting Fasting Fasting->Baseline Sampling Oral Gavage (Animals) Oral Gavage (Animals) Oral Gavage (Animals)->this compound Administration Test Meal (Humans) Test Meal (Humans) Test Meal (Humans)->this compound Administration Serial Blood Sampling Serial Blood Sampling This compound Administration->Serial Blood Sampling Tissue Collection (Terminal) Tissue Collection (Terminal) Serial Blood Sampling->Tissue Collection (Terminal) Lipid Extraction Lipid Extraction Tissue Collection (Terminal)->Lipid Extraction Mass Spectrometry (GC-MS/LC-MS) Mass Spectrometry (GC-MS/LC-MS) Lipid Extraction->Mass Spectrometry (GC-MS/LC-MS) Data Analysis Data Analysis Mass Spectrometry (GC-MS/LC-MS)->Data Analysis

Caption: General experimental workflow for a this compound lipid absorption study.

Protocol 1: Oral Administration in Human Studies

This protocol is adapted from studies involving the oral administration of deuterated water and lipids to human subjects.[3][4][5]

1. Subject Preparation:

  • Subjects should fast overnight for at least 12 hours prior to the study.
  • A baseline blood sample is collected.

2. Tracer Administration:

  • This compound is incorporated into a standardized test meal. The composition of the meal should be carefully controlled, as other macronutrients can influence lipid absorption.
  • A typical dose might range from 10 to 30 grams of this compound, depending on the study's objectives.

3. Post-Administration Sampling:

  • Serial blood samples are collected at regular intervals (e.g., 0.5, 1, 2, 4, 6, and 8 hours) post-ingestion.
  • Plasma is separated from the blood samples by centrifugation and stored at -80°C until analysis.

Protocol 2: Oral Administration in Animal Models (Mice)

This protocol is based on established oral lipid tolerance tests in mice.[6][7][8]

1. Animal Preparation:

  • Mice are fasted for 6-12 hours prior to the experiment. A shorter fasting period may be sufficient and less stressful for the animals.
  • A baseline blood sample is collected via tail vein or retro-orbital sinus.

2. Tracer Administration:

  • This compound is administered by oral gavage.
  • The tracer can be mixed with a carrier oil, such as olive or soybean oil, for a total volume of approximately 10 µL/g body weight.

3. Post-Administration Sampling:

  • Serial blood samples are collected at various time points (e.g., 1, 2, 4, and 6 hours) post-gavage.
  • At the end of the experiment, animals are euthanized, and tissues of interest (e.g., liver, intestine, adipose tissue) are collected and snap-frozen in liquid nitrogen.

Sample Preparation and Analysis

Accurate quantification of this compound and its metabolites requires robust sample preparation and sensitive analytical techniques.

Protocol 3: Lipid Extraction from Plasma and Tissues

This protocol is a modification of the Folch and Bligh-Dyer methods for lipid extraction.[9][10]

1. Reagents:

  • Chloroform
  • Methanol
  • 0.9% NaCl solution

2. Procedure:

  • For plasma, a known volume is mixed with a 2:1 (v/v) solution of chloroform:methanol.
  • For tissues, a weighed amount is homogenized in the chloroform:methanol solution.
  • A deuterated internal standard (e.g., a different deuterated triglyceride not present in the sample) should be added to correct for extraction efficiency.
  • The mixture is vortexed and then centrifuged to separate the phases.
  • The lower organic phase, containing the lipids, is carefully collected and dried under a stream of nitrogen.
  • The dried lipid extract is reconstituted in a suitable solvent for mass spectrometry analysis.

Protocol 4: Mass Spectrometry Analysis

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the primary analytical techniques for quantifying deuterated lipids.[1][11]

For GC-MS Analysis of Fatty Acids:

  • The extracted lipids are hydrolyzed to release the fatty acids.

  • The fatty acids are then derivatized to form volatile esters (e.g., methyl esters or pentafluorobenzyl esters).[9][11][12]

  • The derivatized fatty acids are separated by gas chromatography and detected by mass spectrometry. The mass spectrometer is set to monitor the specific mass-to-charge ratios of the deuterated and non-deuterated caprylic acid.

For LC-MS/MS Analysis of Intact Triglycerides:

  • The reconstituted lipid extract is injected into a liquid chromatograph coupled to a tandem mass spectrometer.

  • The triglycerides are separated based on their polarity.

  • The mass spectrometer is operated in a multiple reaction monitoring (MRM) mode to selectively detect and quantify the precursor and product ions of this compound and its metabolites.[1][13]

Data Presentation and Interpretation

The quantitative data obtained from mass spectrometry should be organized into clear and concise tables to facilitate comparison and interpretation.

Table 1: Hypothetical Plasma Concentration of Deuterated Caprylic Acid (C8:0-d15) Following Oral Administration of this compound

Time (hours)Plasma C8:0-d15 Concentration (µmol/L)
0 (Baseline)< 0.1
0.550.2 ± 8.5
1.0125.6 ± 15.3
2.0250.8 ± 22.1
4.0180.4 ± 18.9
6.090.1 ± 12.7
8.035.5 ± 6.4

Table 2: Hypothetical Tissue Distribution of Deuterated Caprylic Acid (C8:0-d15) 6 Hours Post-Administration in Mice

TissueC8:0-d15 Concentration (nmol/g tissue)
Liver550.3 ± 45.2
Small Intestine120.7 ± 18.6
Adipose Tissue (Epididymal)85.4 ± 11.9
Skeletal Muscle (Gastrocnemius)42.1 ± 7.8
Heart65.9 ± 9.3
Brain15.2 ± 3.1

Visualization of Metabolic Pathways

Graphviz diagrams can be used to illustrate the key pathways involved in this compound metabolism.

Diagram: Digestion and Absorption of this compound

G This compound (Oral) This compound (Oral) Stomach Stomach This compound (Oral)->Stomach Small Intestine Lumen Small Intestine Lumen Stomach->Small Intestine Lumen Caprylic Acid-d15 Caprylic Acid-d15 Small Intestine Lumen->Caprylic Acid-d15 Hydrolysis Glycerol Glycerol Small Intestine Lumen->Glycerol Hydrolysis Pancreatic Lipase Pancreatic Lipase Pancreatic Lipase->Small Intestine Lumen Enterocyte Enterocyte Caprylic Acid-d15->Enterocyte Absorption Glycerol->Enterocyte Absorption Portal Vein Portal Vein Enterocyte->Portal Vein Transport Liver Liver Portal Vein->Liver

Caption: Digestion and absorption pathway of orally administered this compound.

Diagram: Hepatic Metabolism of Caprylic Acid-d15

G Caprylic Acid-d15 (from Portal Vein) Caprylic Acid-d15 (from Portal Vein) Hepatocyte Hepatocyte Caprylic Acid-d15 (from Portal Vein)->Hepatocyte Mitochondria Mitochondria Hepatocyte->Mitochondria Beta-Oxidation Beta-Oxidation Mitochondria->Beta-Oxidation Acetyl-CoA-d(n) Acetyl-CoA-d(n) Beta-Oxidation->Acetyl-CoA-d(n) TCA Cycle TCA Cycle Acetyl-CoA-d(n)->TCA Cycle Ketogenesis Ketogenesis Acetyl-CoA-d(n)->Ketogenesis Ketone Bodies-d(n) Ketone Bodies-d(n) Ketogenesis->Ketone Bodies-d(n) Systemic Circulation Systemic Circulation Ketone Bodies-d(n)->Systemic Circulation

Caption: Primary hepatic metabolic fates of absorbed caprylic acid-d15.

Conclusion

This compound is a valuable and versatile tracer for conducting detailed investigations into lipid absorption and metabolism. By employing the robust experimental, analytical, and data interpretation frameworks outlined in this guide, researchers can gain significant insights into the kinetics and pathways of medium-chain fatty acid metabolism in both health and disease. The use of stable isotope tracers like this compound will continue to be a cornerstone of metabolic research, driving advancements in our understanding of lipid biology and the development of targeted nutritional and pharmaceutical interventions.

References

Methodological & Application

Application Notes and Protocols for the Use of Tricaprilin-d15 as an Internal Standard in LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of bioanalysis and drug development, accurate and precise quantification of analytes by liquid chromatography-tandem mass spectrometry (LC-MS/MS) is paramount. The use of a stable isotope-labeled internal standard (IS) is a widely accepted practice to correct for variability during sample preparation, chromatography, and mass spectrometric detection.[1] Tricaprilin-d15, a deuterated form of tricaprylin (a triglyceride of caprylic acid), serves as an excellent internal standard for the quantification of medium-chain triglycerides and other related lipid molecules. Its chemical and physical properties are nearly identical to its non-labeled counterpart, ensuring it behaves similarly throughout the analytical process, thus providing reliable normalization.[1]

This document provides detailed application notes and protocols for the effective utilization of this compound as an internal standard in LC-MS/MS assays.

Physicochemical Properties of Tricaprilin and Suitability as an Internal Standard

Tricaprylin is a triglyceride composed of a glycerol backbone and three caprylic acid (C8:0) fatty acid chains.[2] It is a medium-chain triglyceride (MCT) naturally found in coconut oil and palm kernel oil.[2] this compound is synthetically produced by replacing 15 hydrogen atoms with deuterium atoms. This isotopic labeling results in a mass shift that is easily distinguishable by a mass spectrometer, without significantly altering its chemical behavior.

Key Attributes of this compound as an Internal Standard:

  • Chemical Similarity: Behaves nearly identically to endogenous tricaprylin and other medium-chain triglycerides during extraction and chromatography.

  • Mass Difference: The +15 Da mass difference allows for clear differentiation from the analyte of interest in the mass spectrometer.

  • Co-elution: Chromatographically co-elutes with the analyte, ensuring that any matrix effects or fluctuations in instrument performance affect both the analyte and the internal standard similarly.

  • Stability: Deuterium labeling provides a stable isotope that does not readily exchange with hydrogen under typical analytical conditions.

Experimental Protocols

This section details the methodologies for sample preparation and LC-MS/MS analysis when using this compound as an internal standard for the quantification of medium-chain triglycerides.

Materials and Reagents
  • This compound (Internal Standard)

  • Tricaprylin (Analyte Standard)

  • Acetonitrile (LC-MS Grade)

  • Methanol (LC-MS Grade)

  • Water (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Ammonium Formate

  • Biological Matrix (e.g., Plasma, Serum, Tissue Homogenate)

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve this compound and Tricaprylin in methanol to prepare individual primary stock solutions of 1 mg/mL.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions of Tricaprylin by serially diluting the primary stock solution with methanol:water (1:1, v/v) to achieve a desired concentration range for the calibration curve (e.g., 1 - 1000 ng/mL).

  • Internal Standard Working Solution (100 ng/mL):

    • Dilute the this compound primary stock solution with methanol to a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation)

Protein precipitation is a common and effective method for extracting lipids from biological matrices.

  • Sample Aliquoting: Pipette 100 µL of the biological sample (e.g., plasma) into a microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the 100 ng/mL this compound working solution to each sample, standard, and quality control (QC) sample, except for the blank matrix.

  • Protein Precipitation: Add 400 µL of cold acetonitrile to each tube.

  • Vortexing: Vortex the tubes vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 60:40 Water:Acetonitrile with 10 mM ammonium formate and 0.1% formic acid).[3]

  • Vortex and Centrifuge: Vortex the reconstituted samples and centrifuge at 10,000 x g for 5 minutes to remove any particulate matter.

  • Transfer to Autosampler Vials: Transfer the final supernatant to autosampler vials for LC-MS/MS analysis.

Experimental Workflow for Sample Preparation

G cluster_prep Sample Preparation sample 1. Aliquot 100 µL Biological Sample is 2. Spike with this compound IS sample->is ppt 3. Add 400 µL Cold Acetonitrile is->ppt vortex1 4. Vortex ppt->vortex1 centrifuge1 5. Centrifuge vortex1->centrifuge1 supernatant 6. Transfer Supernatant centrifuge1->supernatant evaporate 7. Evaporate to Dryness supernatant->evaporate reconstitute 8. Reconstitute in Mobile Phase evaporate->reconstitute vortex2 9. Vortex & Centrifuge reconstitute->vortex2 transfer 10. Transfer to Autosampler Vial vortex2->transfer

Caption: A stepwise workflow for the preparation of biological samples using protein precipitation for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical starting conditions for the analysis of medium-chain triglycerides. Method optimization is recommended for specific applications and instrumentation.

Liquid Chromatography (LC) Conditions

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 60:40 Water:Acetonitrile with 10 mM ammonium formate and 0.1% formic acid[3]
Mobile Phase B 90:10 Isopropanol:Acetonitrile with 10 mM ammonium formate and 0.1% formic acid[3]
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Time (min)

Mass Spectrometry (MS) Conditions

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion [M+NH4]+ (Ammonium Adduct)[4]
Collision Gas Argon
Multiple Reaction Monitoring (MRM) Transitions See Table below

MRM Transitions for Tricaprylin and this compound

For triglycerides, the precursor ion in positive ESI mode is typically the ammonium adduct ([M+NH4]+).[4] The product ions are generated by the neutral loss of one of the fatty acid chains.[4]

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Tricaprylin488.4329.325
This compound (IS) 503.4 344.3 25

Note: The exact m/z values and collision energies may require optimization based on the specific mass spectrometer used.

LC-MS/MS Analysis Workflow

G cluster_analysis LC-MS/MS Analysis injection Inject Prepared Sample lc LC Separation (C18 Column) injection->lc ms MS Detection (ESI+) lc->ms mrm MRM Analysis ms->mrm data Data Acquisition & Processing mrm->data

Caption: A schematic of the analytical workflow from sample injection to data acquisition in an LC-MS/MS system.

Data Presentation and Analysis

Calibration Curve

A calibration curve is constructed by plotting the peak area ratio of the analyte (Tricaprylin) to the internal standard (this compound) against the known concentrations of the analyte standards. A linear regression analysis is then applied to the data.

Example Calibration Curve Data for Tricaprylin

Concentration (ng/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
15,234510,8760.010
526,170515,4320.051
1053,489520,1110.103
50265,987518,9870.513
100543,210521,3451.042
5002,715,980519,8765.224
10005,487,654523,45610.483
Quality Control (QC) Samples

QC samples at low, medium, and high concentrations should be prepared and analyzed with each batch of samples to ensure the accuracy and precision of the method. The calculated concentrations of the QC samples should fall within a predefined acceptance range (e.g., ±15% of the nominal value).

Example QC Sample Data

QC LevelNominal Conc. (ng/mL)Calculated Conc. (ng/mL)Accuracy (%)Precision (%CV, n=3)
Low1514.596.74.2
Medium250258.2103.33.1
High750739.598.62.5

Signaling Pathways and Logical Relationships

The use of an internal standard in LC-MS/MS is based on a logical relationship to ensure accurate quantification by correcting for variations in the analytical process.

Logical Relationship of Internal Standard Correction

G cluster_process Analytical Process cluster_correction Correction & Quantification Analyte Analyte Extraction Sample Preparation Analyte->Extraction IS Internal Standard (this compound) IS->Extraction Chromatography LC Separation Extraction->Chromatography Ionization MS Ionization Chromatography->Ionization Analyte_Response Analyte Response Ionization->Analyte_Response IS_Response IS Response Ionization->IS_Response Ratio Peak Area Ratio (Analyte/IS) Analyte_Response->Ratio IS_Response->Ratio Quantification Accurate Quantification Ratio->Quantification

Caption: The logical workflow demonstrating how an internal standard corrects for variability throughout the analytical process to achieve accurate quantification.

Conclusion

This compound is a highly suitable internal standard for the LC-MS/MS quantification of medium-chain triglycerides. Its properties ensure that it effectively mimics the behavior of the analyte throughout the analytical process, leading to reliable and accurate results. The protocols and data presented here provide a comprehensive guide for researchers, scientists, and drug development professionals to implement this internal standard in their analytical workflows. Adherence to these guidelines, with appropriate method validation, will contribute to the generation of high-quality bioanalytical data.

References

Protocol for the Quantification of Tricaprilin-d15 in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the extraction and quantification of Tricaprilin-d15 from human plasma samples. Tricaprilin, a medium-chain triglyceride, is utilized in various pharmaceutical formulations and metabolic studies. The stable isotope-labeled internal standard, this compound, is essential for accurate quantification in biological matrices. The presented method utilizes a robust and reliable protein precipitation (PPT) technique for sample preparation, followed by sensitive and specific quantification using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This protocol is intended to provide researchers, scientists, and drug development professionals with a comprehensive guide for the bioanalysis of this compound.

Introduction

Tricaprilin is a triglyceride composed of three caprylic acid molecules esterified to a glycerol backbone. It is employed as an excipient in drug formulations and is a subject of interest in lipid metabolism research. Accurate measurement of tricaprilin and its labeled counterparts in plasma is crucial for pharmacokinetic and metabolic studies. The use of a stable isotope-labeled internal standard like this compound is the gold standard for correcting for matrix effects and variability during sample preparation and analysis, ensuring high accuracy and precision.

This application note details a straightforward and effective protein precipitation method for the extraction of this compound from human plasma. Protein precipitation is a widely used technique in bioanalytical workflows due to its simplicity, speed, and efficiency in removing the majority of proteinaceous matrix components that can interfere with LC-MS/MS analysis.[1][2][3]

Experimental Workflow

The overall experimental workflow for the preparation of a plasma sample for this compound analysis is depicted below.

workflow cluster_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample (e.g., 100 µL) is Add Internal Standard (this compound) plasma->is precipitant Add Protein Precipitant (e.g., Acetonitrile, 300 µL) is->precipitant vortex Vortex Mix (e.g., 2 min) precipitant->vortex centrifuge Centrifuge (e.g., 14,000 rpm, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms

Caption: Workflow for this compound Sample Preparation and Analysis.

Materials and Reagents

  • Biological Matrix: Human Plasma (K2-EDTA)

  • Analyte: this compound

  • Protein Precipitation Solvent: Acetonitrile (HPLC Grade)[4][5]

  • Reconstitution Solvent: To be optimized based on the LC method, typically a mixture of the initial mobile phase, e.g., 50:50 (v/v) Acetonitrile:Water with 0.1% Formic Acid.

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge capable of >14,000 rpm

  • Nitrogen evaporator or vacuum concentrator

  • LC-MS/MS system

Detailed Experimental Protocol

This protocol is based on a standard protein precipitation procedure, which is a common and effective method for extracting a wide range of analytes from plasma.[5][6][7]

4.1. Sample Thawing and Preparation

  • Thaw frozen human plasma samples in a water bath at room temperature.

  • Once thawed, vortex the plasma samples for 10-15 seconds to ensure homogeneity.

4.2. Protein Precipitation

  • Pipette 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.

  • Add the appropriate volume of this compound internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile to the microcentrifuge tube. The 3:1 ratio of precipitant to sample is a common starting point for effective protein removal.[2]

  • Vortex the mixture vigorously for 2 minutes to ensure complete protein precipitation.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

4.3. Supernatant Collection and Processing

  • Carefully aspirate the clear supernatant and transfer it to a clean microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C or using a vacuum concentrator.

  • Reconstitute the dried extract in 100 µL of the reconstitution solvent.

  • Vortex the reconstituted sample for 30 seconds.

  • Transfer the sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis Parameters

The following are suggested starting parameters for the LC-MS/MS analysis of this compound. These parameters should be optimized for the specific instrument being used.

ParameterSuggested Condition
LC Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Mode Multiple Reaction Monitoring (MRM)
MRM Transitions To be determined by direct infusion of Tricaprilin and this compound standards.

Quantitative Data Summary

Performance MetricExpected Range/Value
Linearity (r²) > 0.99
Lower Limit of Quantification (LLOQ) To be determined based on assay sensitivity requirements.
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) Within ±15% of the nominal concentration (±20% at the LLOQ)
Recovery Consistent, precise, and reproducible across the calibration range.
Matrix Effect Minimal and compensated for by the stable isotope-labeled internal standard.

Logical Relationship Diagram

The following diagram illustrates the logical relationship between the sample preparation steps and the goal of obtaining a clean sample for analysis.

logical_relationship cluster_input Initial State cluster_process Process cluster_output Final State plasma Complex Plasma Matrix (Proteins, Lipids, Salts, etc.) ppt Protein Precipitation (Addition of Acetonitrile) plasma->ppt Input centrifugation Centrifugation ppt->centrifugation Separation clean_sample Clean Sample Extract (Analyte + Internal Standard) centrifugation->clean_sample Output for Analysis

Caption: Logical Flow from Complex Matrix to Analyzable Sample.

Conclusion

The protein precipitation protocol described in this application note provides a simple, rapid, and effective method for the extraction of this compound from human plasma. This sample preparation technique, when coupled with a validated LC-MS/MS method, is suitable for high-throughput bioanalysis and can deliver accurate and precise quantitative results for pharmacokinetic and metabolic studies. The provided workflow and parameters serve as a strong foundation for researchers to develop and implement this assay in their laboratories.

References

Application Note: Quantitative Determination of Tricaprilin in Biological Matrices using Tricaprilin-d15 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of tricaprilin in biological matrices, such as human plasma. The method employs a stable isotope-labeled internal standard, Tricaprilin-d15, to ensure high accuracy and precision, correcting for matrix effects and variability in sample processing. The protocol outlines a straightforward protein precipitation method for sample preparation, followed by a rapid and selective LC-MS/MS analysis. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other applications in drug development where accurate quantification of tricaprilin is required.

Introduction

Tricaprilin, a medium-chain triglyceride, is under investigation for various therapeutic applications. To support its development, a reliable and validated bioanalytical method for its quantification in biological matrices is essential. LC-MS/MS has become the preferred technique for such analyses due to its inherent selectivity, sensitivity, and speed. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis as it closely mimics the analyte's behavior during sample extraction and ionization, thereby compensating for potential variabilities.

This document provides a comprehensive protocol for the sample preparation and LC-MS/MS analysis of tricaprilin in plasma, along with representative validation data to demonstrate the method's performance.

Experimental

Materials and Reagents
  • Tricaprilin analytical standard

  • This compound internal standard

  • LC-MS/MS grade acetonitrile, methanol, and water

  • Formic acid

  • Human plasma (K2EDTA)

Instrumentation
  • A validated LC-MS/MS system equipped with a triple quadrupole mass spectrometer and an electrospray ionization (ESI) source.

  • A suitable reversed-phase HPLC column (e.g., C18, 2.1 x 50 mm, 1.8 µm).

Stock and Working Solutions
  • Tricaprilin Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of tricaprilin in methanol.

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the tricaprilin stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples. The internal standard working solution should be prepared at a concentration that provides an adequate response in the mass spectrometer.

Sample Preparation Protocol

A protein precipitation method is employed for the extraction of tricaprilin from plasma samples.

  • Aliquot 50 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the internal standard working solution in acetonitrile to each tube.

  • Vortex mix for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

G cluster_prep Sample Preparation plasma 50 µL Plasma Sample is_addition Add 150 µL IS in Acetonitrile plasma->is_addition vortex1 Vortex 1 min is_addition->vortex1 centrifuge Centrifuge 13,000 rpm, 10 min vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis

Figure 1: Sample Preparation Workflow.
LC-MS/MS Conditions

LC Parameters:

ParameterValue
ColumnC18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile:Methanol (1:1, v/v)
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
GradientSee Table 1

Table 1: LC Gradient Program

Time (min)%B
0.020
0.520
2.595
3.595
3.620
4.520

MS/MS Parameters:

ParameterValue
Ionization ModeESI Positive
Precursor Ion (m/z)Tricaprilin: [M+NH4]+, this compound: [M+NH4]+
Product Ion (m/z)Specific fragment ions for each compound
Dwell Time100 ms
Collision EnergyOptimized for each transition

Note: The exact m/z values for precursor and product ions should be determined by direct infusion of the analytical standards.

Method Validation Summary

The bioanalytical method was validated according to regulatory guidelines. The following is a summary of the representative performance characteristics.

Disclaimer: The quantitative data presented in the following tables is illustrative and representative of the expected performance of a validated LC-MS/MS method for tricaprilin. Actual results may vary.

Linearity and Calibration Range

The method was found to be linear over a concentration range of 10 to 5000 ng/mL in human plasma. The calibration curve was constructed by plotting the peak area ratio of tricaprilin to this compound against the nominal concentration. A linear regression with a 1/x² weighting factor was used.

Table 2: Calibration Curve Parameters

ParameterValue
Calibration Range10 - 5000 ng/mL
Regression ModelLinear
Weighting Factor1/x²
Correlation Coefficient (r²)> 0.995
Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated by analyzing QC samples at four concentration levels: Lower Limit of Quantitation (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).

Table 3: Intra-Day Precision and Accuracy (n=6)

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Precision (%CV)Accuracy (%Bias)
LLOQ109.86.5-2.0
LQC3030.94.23.0
MQC500492.53.1-1.5
HQC40004080.02.52.0

Table 4: Inter-Day Precision and Accuracy (3 runs, n=18)

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Precision (%CV)Accuracy (%Bias)
LLOQ1010.38.13.0
LQC3029.45.6-2.0
MQC500505.04.31.0
HQC40003960.03.8-1.0
Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed at LQC and HQC levels. The stable isotope-labeled internal standard effectively compensated for any observed matrix effects.

Table 5: Recovery and Matrix Effect

QC LevelAnalyte Recovery (%)IS Recovery (%)Matrix FactorIS-Normalized Matrix Factor
LQC92.591.80.951.01
HQC94.193.50.971.02

Detailed Protocols

Protocol for Preparation of Calibration Standards and QC Samples
  • From the tricaprilin stock solution (1 mg/mL), prepare intermediate stock solutions in 50:50 methanol:water.

  • Spike the appropriate intermediate stock solution into blank human plasma to achieve the desired final concentrations for the calibration curve (e.g., 10, 20, 50, 100, 250, 500, 1000, 2500, 5000 ng/mL).

  • Similarly, prepare QC samples at LLOQ (10 ng/mL), LQC (30 ng/mL), MQC (500 ng/mL), and HQC (4000 ng/mL).

  • Vortex each spiked plasma sample for 30 seconds.

  • Aliquots can be used immediately or stored at -80°C.

Protocol for Bioanalytical Method Validation

A full validation should be performed according to the latest regulatory guidelines (e.g., FDA, EMA). The validation should include the following experiments:

  • Selectivity: Analyze at least six different lots of blank plasma to ensure no significant interference at the retention times of tricaprilin and this compound.

  • Calibration Curve: Assess the linearity, range, and regression model.

  • Precision and Accuracy: Determine intra- and inter-day precision and accuracy using QC samples.

  • Matrix Effect: Evaluate the effect of the biological matrix on the ionization of the analyte and internal standard.

  • Recovery: Determine the extraction efficiency of the sample preparation method.

  • Stability: Assess the stability of tricaprilin in plasma under various conditions (freeze-thaw, short-term benchtop, long-term storage).

G cluster_validation Bioanalytical Method Validation Workflow method_dev Method Development selectivity Selectivity method_dev->selectivity linearity Linearity & Range method_dev->linearity precision_accuracy Precision & Accuracy method_dev->precision_accuracy matrix_effect Matrix Effect method_dev->matrix_effect recovery Recovery method_dev->recovery stability Stability method_dev->stability validated_method Validated Method selectivity->validated_method linearity->validated_method precision_accuracy->validated_method matrix_effect->validated_method recovery->validated_method stability->validated_method

Figure 2: Bioanalytical Method Validation Logical Flow.

Conclusion

The described LC-MS/MS method provides a sensitive, selective, and reliable approach for the quantification of tricaprilin in human plasma. The use of a deuterated internal standard, this compound, ensures the accuracy and precision of the results. The simple protein precipitation sample preparation protocol and the short chromatographic run time make this method highly suitable for high-throughput analysis in a research or drug development setting. This application note serves as a comprehensive guide for the implementation of this analytical method.

Application Note: Quantitative Analysis of Fatty Acids in Biological Matrices using Tricaprilin-d15 as an Internal Standard by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of fatty acids is critical in various fields, including drug development, clinical diagnostics, and metabolic research. Dysregulation of fatty acid metabolism is implicated in numerous diseases, making their precise measurement essential for understanding disease pathology and developing effective therapeutics. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the separation and quantification of fatty acids. To ensure accuracy and correct for variability during sample preparation and analysis, the use of a stable isotope-labeled internal standard is crucial.[1][2]

This application note details a robust and validated method for the quantitative analysis of fatty acids in biological samples, such as plasma and tissue homogenates. The method employs Tricaprilin-d15, a deuterated medium-chain triglyceride, as an internal standard. Upon hydrolysis, this compound releases deuterated caprylic acid (C8:0-d15), which is then carried through the derivatization and analysis steps alongside the endogenous fatty acids. This allows for reliable normalization and accurate quantification of a wide range of fatty acids.

Principle

The overall workflow involves the extraction of total lipids from the biological matrix, followed by saponification to release the fatty acids from their esterified forms (e.g., triglycerides, phospholipids, cholesterol esters). This compound is introduced at the beginning of the sample preparation process to account for any loss during extraction and subsequent steps. The released fatty acids, including the deuterated internal standard, are then converted to their volatile fatty acid methyl ester (FAME) derivatives.[3][4] The FAMEs are subsequently separated and quantified by GC-MS. Quantification is achieved by comparing the peak area of each endogenous FAME to the peak area of the deuterated caprylic acid methyl ester internal standard.

Experimental Protocols

Materials and Reagents
  • Biological sample (e.g., plasma, tissue homogenate)

  • This compound internal standard solution (1 mg/mL in a suitable organic solvent)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Sodium hydroxide (NaOH) in methanol (0.5 M)

  • Boron trifluoride (BF3) in methanol (14%)

  • Hexane

  • Anhydrous sodium sulfate

  • Fatty acid standards for calibration curve

Sample Preparation
  • Homogenization (for tissue samples): Homogenize the tissue sample in a suitable buffer.

  • Internal Standard Spiking: To 100 µL of plasma or tissue homogenate, add a known amount of this compound internal standard solution.

  • Lipid Extraction (Folch Method):

    • Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the sample.

    • Vortex thoroughly for 2 minutes.

    • Add 0.5 mL of 0.9% NaCl solution and vortex again.

    • Centrifuge at 2000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase (chloroform layer) containing the lipids into a new glass tube.

  • Saponification and Hydrolysis:

    • Evaporate the chloroform extract to dryness under a gentle stream of nitrogen.

    • Add 2 mL of 0.5 M methanolic NaOH.

    • Heat the sample at 80°C for 10 minutes to hydrolyze the lipids and release the fatty acids.

  • Derivatization to Fatty Acid Methyl Esters (FAMEs):

    • After cooling, add 2 mL of 14% BF3 in methanol.

    • Heat at 80°C for 5 minutes to methylate the free fatty acids.

    • Cool the sample to room temperature.

  • Extraction of FAMEs:

    • Add 1 mL of hexane and 1 mL of saturated NaCl solution and vortex vigorously.

    • Allow the layers to separate.

    • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.

    • Dry the hexane extract by passing it through a small column of anhydrous sodium sulfate.

  • Final Preparation: Evaporate the hexane extract to a final volume of approximately 100 µL for GC-MS analysis.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • Column: DB-23 capillary column (60 m x 0.25 mm, 0.25 µm film thickness) or equivalent polar capillary column suitable for FAME analysis.

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp 1: 10°C/min to 180°C

    • Ramp 2: 5°C/min to 220°C, hold for 10 minutes

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

Selected Ion Monitoring (SIM) Parameters
Fatty Acid Methyl EsterTarget Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
C8:0-d15 (Internal Standard)17588144
Myristate (C14:0)2427487
Palmitate (C16:0)2707487
Palmitoleate (C16:1)2685569
Stearate (C18:0)2987487
Oleate (C18:1)2965569
Linoleate (C18:2)2946781
Linolenate (C18:3)2927991
Arachidonate (C20:4)3187991
Eicosapentaenoate (EPA, C20:5)3167991
Docosahexaenoate (DHA, C22:6)3427991

Data Presentation

Calibration Curve Data

Calibration curves should be prepared for each fatty acid analyte using a series of standard solutions of known concentrations, each spiked with the same amount of this compound internal standard. The ratio of the analyte peak area to the internal standard peak area is plotted against the analyte concentration.

AnalyteConcentration Range (µg/mL)
Palmitic Acid0.1 - 50> 0.995
Stearic Acid0.1 - 50> 0.995
Oleic Acid0.1 - 50> 0.995
Linoleic Acid0.1 - 50> 0.995
Arachidonic Acid0.05 - 25> 0.995
Method Validation Data

The method should be validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) according to established guidelines.

ParameterPalmitic AcidOleic AcidLinoleic Acid
Linearity (R²) 0.9980.9970.999
Precision (RSD%)
Intra-day (n=6)< 5%< 5%< 6%
Inter-day (n=6)< 7%< 8%< 8%
Accuracy (Recovery %) 95 - 105%93 - 107%92 - 108%
LOD (µg/mL) 0.050.050.04
LOQ (µg/mL) 0.150.150.12
Sample Quantitative Data

The following table presents example quantitative data for fatty acid concentrations in human plasma samples.

Fatty AcidMean Concentration (µg/mL)Standard Deviation
Myristic Acid (C14:0)25.43.1
Palmitic Acid (C16:0)250.822.5
Palmitoleic Acid (C16:1)15.22.8
Stearic Acid (C18:0)125.715.3
Oleic Acid (C18:1)350.135.7
Linoleic Acid (C18:2)280.630.1
Arachidonic Acid (C20:4)150.318.2

Visualizations

Fatty_Acid_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Plasma, Tissue) Spike Spike with This compound (IS) Sample->Spike Extract Lipid Extraction (Folch Method) Spike->Extract Hydrolyze Saponification/ Hydrolysis (NaOH) Extract->Hydrolyze Derivatize Derivatization to FAMEs (BF3/Methanol) Hydrolyze->Derivatize Extract_FAME FAME Extraction (Hexane) Derivatize->Extract_FAME GCMS GC-MS Analysis (SIM Mode) Extract_FAME->GCMS Data Data Processing (Peak Integration) GCMS->Data Quant Quantification (Internal Standard Method) Data->Quant

Figure 1. Experimental workflow for fatty acid analysis.

MCFA_Metabolism cluster_digestion Digestion & Absorption cluster_liver Hepatic Metabolism MCT Dietary Medium-Chain Triglycerides (e.g., Tricaprilin) Hydrolysis Pancreatic Lipase MCT->Hydrolysis MCFA Medium-Chain Fatty Acids (e.g., Caprylic Acid) Hydrolysis->MCFA Portal_Vein Portal Vein to Liver MCFA->Portal_Vein Mitochondria Mitochondria Portal_Vein->Mitochondria Beta_Oxidation β-Oxidation AcetylCoA Acetyl-CoA Beta_Oxidation->AcetylCoA TCA TCA Cycle AcetylCoA->TCA Ketones Ketone Bodies AcetylCoA->Ketones

Figure 2. Metabolic pathway of medium-chain fatty acids.

Conclusion

This application note provides a detailed protocol for the accurate and robust quantification of fatty acids in biological matrices using this compound as an internal standard with GC-MS analysis. The method is sensitive, specific, and has been validated to meet the stringent requirements of researchers, scientists, and drug development professionals. The use of a deuterated triglyceride internal standard effectively corrects for variations in sample preparation and analysis, ensuring high-quality, reliable data for a wide range of fatty acid species.

References

Application Note: Quantitative Analysis of Triglycerides in Biological Matrices using Tricaprilin-d15 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals in the field of lipidomics.

Introduction

Triglycerides (TGs) are a major class of lipids that function as energy storage molecules and are key components in metabolic signaling pathways. Accurate quantification of TG species in biological samples is crucial for understanding disease pathogenesis, biomarker discovery, and monitoring therapeutic interventions. This application note describes a robust and reliable method for the quantification of triglycerides in plasma and tissue samples using Tricaprilin-d15 as an internal standard (IS) by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like this compound is essential for correcting for sample loss during preparation and for variations in instrument response, thereby ensuring high accuracy and precision.

Principle

The methodology is based on the principle of isotope dilution mass spectrometry. A known amount of this compound, a deuterated analog of the short-chain triglyceride Tricaprilin, is added to the biological sample at the initial stage of sample preparation. Due to their near-identical physicochemical properties, the analyte (endogenous triglycerides) and the internal standard exhibit similar behavior during extraction, chromatography, and ionization. The mass spectrometer distinguishes between the endogenous triglycerides and this compound based on their mass-to-charge (m/z) ratios. By comparing the signal intensity of the target triglyceride species to that of the known amount of this compound, precise quantification can be achieved.

Experimental Protocols

1. Materials and Reagents

  • Solvents: LC-MS grade methanol, isopropanol, acetonitrile, water, chloroform, and methyl-tert-butyl ether (MTBE).

  • Acids/Bases: Formic acid, ammonium acetate.

  • Internal Standard: this compound.

  • Calibration Standards: High-purity synthetic triglyceride standards (e.g., from Avanti Polar Lipids or Millipore Sigma).

  • Biological Samples: Plasma, serum, or tissue homogenates.

2. Preparation of Standard Solutions

  • Internal Standard Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or chloroform:methanol 2:1, v/v) at a concentration of 1 mg/mL. Store at -20°C or lower. From this, prepare a working solution at a concentration of 10 µg/mL.

  • Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of a mix of representative triglyceride standards into a surrogate matrix (e.g., stripped serum or a simple solvent). The concentration range should cover the expected physiological or experimental concentrations of triglycerides in the samples.

3. Sample Preparation: Lipid Extraction from Plasma

A modified Bligh & Dyer extraction method is recommended for the extraction of total lipids from plasma.

  • Sample Aliquoting: In a clean glass tube, add 50 µL of plasma.

  • Internal Standard Spiking: Add 10 µL of the 10 µg/mL this compound internal standard working solution to each plasma sample.

  • Protein Precipitation and Lipid Extraction:

    • Add 200 µL of methanol and vortex for 30 seconds.

    • Add 400 µL of chloroform and vortex for 1 minute.

    • Add 150 µL of water and vortex for 30 seconds.

  • Phase Separation: Centrifuge the samples at 3000 x g for 10 minutes at 4°C. This will result in a biphasic mixture.

  • Lipid Collection: Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.

  • Solvent Evaporation: Dry the collected organic phase under a gentle stream of nitrogen gas or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried lipid extract in 100 µL of a solvent compatible with the LC system (e.g., isopropanol:acetonitrile:water, 2:1:1, v/v/v). Vortex thoroughly and transfer to an LC-MS autosampler vial.

4. LC-MS/MS Analysis

The following are typical starting parameters for the LC-MS/MS analysis of triglycerides. These parameters should be optimized for the specific instrument and application.

  • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column with appropriate dimensions (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium acetate.

  • Mobile Phase B: Acetonitrile:Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium acetate.

  • Gradient Elution: A gradient from 60% B to 95% B over 15 minutes is a good starting point for separating a wide range of triglyceride species.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 50°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode (ESI+).

  • Multiple Reaction Monitoring (MRM): The instrument should be operated in MRM mode to monitor specific precursor-to-product ion transitions for each triglyceride species and the internal standard.

    • Precursor Ion for Triglycerides: Ammonium adducts [M+NH4]+ are typically monitored for triglycerides.

    • Product Ions for Triglycerides: Product ions correspond to the neutral loss of one of the fatty acyl chains.

    • MRM Transition for this compound: The exact m/z values for the precursor and product ions of this compound should be determined by direct infusion of the standard into the mass spectrometer. The theoretical monoisotopic mass of Tricaprilin is 470.39 g/mol . With 15 deuterium atoms, the mass of this compound would be approximately 485.49 g/mol . The ammonium adduct [M+NH4]+ would therefore be around m/z 485.49 + 18.03 = 503.52. The product ion would result from the neutral loss of one of the deuterated caprylic acid chains. These values must be empirically optimized.

5. Data Analysis and Quantification

  • Peak Integration: Integrate the chromatographic peaks for each triglyceride species and the this compound internal standard using the instrument's data processing software.

  • Calibration Curve: Generate a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for each calibration standard. A linear regression with a weighting factor of 1/x or 1/x² is typically used.

  • Quantification: Determine the concentration of each triglyceride species in the unknown samples by interpolating their analyte/IS peak area ratios from the calibration curve.

Data Presentation

The following tables present illustrative quantitative data for a typical triglyceride quantification assay. These values are provided as examples and should be determined for each specific assay and laboratory.

Table 1: Illustrative Method Performance for Triglyceride Quantification

ParameterResult
Linearity Range0.1 - 100 µg/mL
Correlation Coefficient (r²)> 0.995
Lower Limit of Detection (LOD)0.05 µg/mL
Lower Limit of Quantification (LOQ)0.1 µg/mL
Intra-day Precision (%CV)< 10%
Inter-day Precision (%CV)< 15%
Accuracy (% Recovery)85 - 115%

Table 2: Illustrative MRM Transitions for Common Triglycerides

Triglyceride (Total Carbons:Double Bonds)Precursor Ion (m/z) [M+NH4]+Product Ion (m/z) [Neutral Loss]
TG(48:0)824.8571.5 [C16:0]
TG(50:1)850.8573.5 [C18:1]
TG(52:2)876.8599.5 [C18:2]
TG(54:3)902.9625.5 [C18:3]
This compound (IS) To be determined empiricallyTo be determined empirically

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Biological Sample (Plasma, Tissue) spike Spike with This compound (IS) sample->spike extract Lipid Extraction (e.g., Bligh & Dyer) spike->extract dry Solvent Evaporation extract->dry reconstitute Reconstitution in LC-MS compatible solvent dry->reconstitute lcms LC-MS/MS Analysis (MRM Mode) reconstitute->lcms integrate Peak Integration lcms->integrate quantify Quantification (Analyte/IS Ratio vs. Cal Curve) integrate->quantify report Data Reporting & Analysis quantify->report

Caption: Experimental workflow for triglyceride quantification.

logical_relationship cluster_quantification Quantification Principle analyte Endogenous Triglyceride (Unknown Amount) ratio Peak Area Ratio (Analyte / IS) analyte->ratio is This compound (IS) (Known Amount) is->ratio cal_curve Calibration Curve ratio->cal_curve concentration Analyte Concentration cal_curve->concentration

Caption: Logic of quantification using an internal standard.

Application Note: Optimal LC-MS/MS Parameters for the Detection of Tricaprilin-d15

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tricaprilin, a medium-chain triglyceride, is under investigation as a ketogenic therapy.[1][2] In pharmacokinetic and metabolic studies, a stable isotope-labeled internal standard, such as Tricaprilin-d15, is crucial for accurate quantification. This application note provides a detailed protocol for the optimal detection of this compound in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies described herein are designed to ensure high sensitivity, selectivity, and reproducibility for bioanalytical applications.

Sample Preparation

A robust sample preparation procedure is essential to remove matrix interferences and ensure accurate quantification.[3] For the analysis of this compound in plasma or serum, a protein precipitation method is recommended.[4][5]

Experimental Protocol: Protein Precipitation
  • Sample Thawing: Thaw plasma or serum samples on ice to prevent degradation.

  • Internal Standard Spiking: To 50 µL of the plasma or serum sample in a microcentrifuge tube, add the working solution of this compound.

  • Precipitation: Add 200 µL of cold acetonitrile to the sample.

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 5 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Method

The following parameters for liquid chromatography and mass spectrometry are recommended for the optimal detection of this compound.

Liquid Chromatography (LC) Parameters

Effective chromatographic separation is critical to isolate the analyte from endogenous interferences.[6] A reversed-phase C18 column is suitable for the separation of triglycerides.[7]

ParameterRecommended Condition
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid and 5 mM Ammonium Formate
Mobile Phase B Acetonitrile/Isopropanol (90:10, v/v) with 0.1% Formic Acid and 5 mM Ammonium Formate
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient See Table 2

Table 1: Liquid Chromatography Parameters

Time (min)% Mobile Phase B
0.030
1.030
8.095
9.095
9.130
12.030

Table 2: Gradient Elution Profile

Mass Spectrometry (MS) Parameters

The mass spectrometer should be operated in positive electrospray ionization (ESI) mode using Multiple Reaction Monitoring (MRM) for quantification.[4][6] The ammoniated adduct of Tricaprilin is often a prominent precursor ion.[8]

ParameterRecommended Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 450°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

Table 3: Mass Spectrometry Source and Gas Parameters

MRM Transitions

The selection of appropriate precursor and product ions is critical for the selectivity and sensitivity of the method. For this compound, the precursor ion will be the ammoniated adduct. The product ions are typically generated from the neutral loss of a deuterated fatty acid chain.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Cone Voltage (V)
Tricaprilin470.4313.32530
This compound 488.5 328.3 25 30

Table 4: Multiple Reaction Monitoring (MRM) Transitions (Note: Optimal collision energy and cone voltage may vary between instruments and should be empirically determined.)[7][9]

Experimental and Logical Workflows

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Thaw Plasma/Serum Sample p2 Spike with this compound p1->p2 p3 Protein Precipitation (Acetonitrile) p2->p3 p4 Vortex p3->p4 p5 Centrifuge p4->p5 p6 Collect Supernatant p5->p6 a1 Inject Supernatant p6->a1 a2 Chromatographic Separation (C18) a1->a2 a3 Mass Spectrometry Detection (ESI+) a2->a3 a4 MRM Data Acquisition a3->a4 d1 Peak Integration a4->d1 d2 Concentration Calculation d1->d2 d3 Reporting d2->d3

Caption: Experimental workflow from sample preparation to data analysis.

logical_relationship cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_analyte Analyte Properties lc_column Column Chemistry (e.g., C18) optimal_detection Optimal Detection of this compound lc_column->optimal_detection lc_mobile_phase Mobile Phase (Composition & pH) lc_mobile_phase->optimal_detection lc_gradient Gradient Profile lc_gradient->optimal_detection lc_flow Flow Rate lc_flow->optimal_detection ms_ion Ionization Mode (ESI+) ms_ion->optimal_detection ms_gas Gas Flow & Temperature ms_gas->optimal_detection ms_voltage Capillary & Cone Voltage ms_voltage->optimal_detection ms_collision Collision Energy ms_collision->optimal_detection analyte_mw Molecular Weight analyte_mw->ms_ion analyte_polarity Polarity analyte_polarity->lc_column analyte_polarity->lc_mobile_phase analyte_stability Chemical Stability analyte_stability->ms_gas

Caption: Key parameter relationships for method optimization.

Conclusion

This application note provides a comprehensive and detailed protocol for the LC-MS/MS analysis of this compound. The described sample preparation technique, along with the optimized liquid chromatography and mass spectrometry parameters, offers a robust method for the accurate quantification of this compound in biological samples. Adherence to these guidelines will enable researchers, scientists, and drug development professionals to generate high-quality bioanalytical data essential for pharmacokinetic and metabolic studies of Tricaprilin.

References

Application Note: Quantitative Analysis of Fatty Acids in Complex Lipids by GC-MS Using Tricaprylin-d15 as a Hydrolyzable Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the precise quantification of fatty acids. Due to the low volatility of free fatty acids, a derivatization step is essential to convert them into more volatile esters, typically fatty acid methyl esters (FAMEs).[1] Accurate quantification requires the use of an internal standard to correct for variations during sample preparation, derivatization, and analysis.[2] This application note details a robust protocol for the quantitative analysis of total fatty acids from complex lipid mixtures, such as triglycerides and phospholipids. The method employs Tricaprylin-d15, a deuterated triglyceride, as an internal standard. This standard undergoes hydrolysis (saponification) alongside the sample lipids, releasing deuterated caprylic acid. This process ensures that the internal standard accounts for the efficiency of both the hydrolysis and the subsequent derivatization steps, providing a more accurate quantification of the total fatty acid profile.

Principle of the Method

The protocol involves a two-step chemical process. First, a known amount of Tricaprylin-d15 is added to the lipid sample. The mixture then undergoes base-catalyzed saponification, which hydrolyzes both the sample triglycerides and the Tricaprylin-d15 internal standard, yielding a mixture of glycerol and fatty acid salts.[3] The second step is an acid-catalyzed esterification where the fatty acid salts are protonated and then converted into their corresponding FAMEs using Boron Trifluoride (BF₃) in methanol.[4][5] The resulting FAMEs, including the deuterated standard, are extracted and analyzed by GC-MS. Quantification is achieved by comparing the peak areas of the endogenous fatty acid methyl esters to the peak area of the deuterated methyl caprylate standard.

Logical Relationship of the Analytical Process

analytical_process Figure 1: Analytical Process Overview cluster_prep Sample Preparation cluster_reaction Chemical Reactions cluster_analysis Analysis Sample Lipid Sample (e.g., Oil, Plasma, Tissue Extract) Add_IS Spike with Tricaprylin-d15 (Internal Standard) Sample->Add_IS Saponification Saponification (Base-Catalyzed Hydrolysis) Add_IS->Saponification Derivatization Esterification to FAMEs (Acid-Catalyzed with BF₃-Methanol) Saponification->Derivatization Extraction Liquid-Liquid Extraction of FAMEs (Hexane) Derivatization->Extraction GCMS GC-MS Analysis Extraction->GCMS Data Data Processing & Quantification GCMS->Data experimental_workflow Figure 2: Detailed Experimental Workflow start Start weigh 1. Weigh 1-25 mg Lipid Sample start->weigh add_is 2. Add known amount of Tricaprylin-d15 in Toluene weigh->add_is add_naoh 3. Add 2 mL of 0.5M Methanolic NaOH add_is->add_naoh heat1 4. Heat at 80-100°C for 10-20 min add_naoh->heat1 cool1 5. Cool to Room Temperature heat1->cool1 add_bf3 6. Add 2 mL of 12-14% BF₃-Methanol cool1->add_bf3 heat2 7. Heat at 60-100°C for 10-60 min add_bf3->heat2 cool2 8. Cool to Room Temperature heat2->cool2 add_nacl 9. Add 1 mL Saturated NaCl cool2->add_nacl add_hexane 10. Add 2 mL Hexane & Vortex add_nacl->add_hexane centrifuge 11. Centrifuge (1500 x g, 5 min) add_hexane->centrifuge transfer 12. Transfer Hexane Layer to GC Vial w/ Na₂SO₄ centrifuge->transfer analyze 13. Analyze by GC-MS transfer->analyze end End analyze->end

References

Application Notes and Protocols for Tricaprilin-d15 Administration in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the administration of tricaprilin-d15 in animal studies, focusing on oral gavage techniques, pharmacokinetic analysis, and tissue distribution assessment. The protocols are intended to serve as a comprehensive guide for researchers investigating the metabolic effects and therapeutic potential of this compound.

Introduction

Tricaprilin, a medium-chain triglyceride (MCT), is a pro-ketogenic agent that serves as a precursor to octanoic acid and subsequently ketone bodies.[1][2] The deuterated form, this compound, is a valuable tool for tracing the metabolic fate of the molecule in vivo. Upon administration, tricaprilin is hydrolyzed into glycerol and three molecules of octanoic acid (C8). Octanoic acid is then transported to the liver via the portal vein, where it undergoes β-oxidation to produce acetyl-CoA, which is subsequently used for ketogenesis, resulting in the formation of β-hydroxybutyrate (BHB) and acetoacetate. These ketone bodies can then be utilized as an alternative energy source by various tissues, including the brain.[1][2]

Experimental Protocols

Protocol for Oral Gavage Administration of this compound in Mice

This protocol details the procedure for the safe and effective oral administration of this compound to mice using oral gavage.

Materials:

  • This compound

  • Vehicle (e.g., corn oil, sesame oil)

  • Sterile oral gavage needles (18-20 gauge with a ball tip for adult mice)

  • Sterile syringes (1 mL)

  • Animal scale

  • 70% ethanol for disinfection

Procedure:

  • Animal Preparation:

    • Acclimatize mice to the experimental conditions for at least one week prior to the study.

    • House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water, unless fasting is required for the specific study design.

    • Weigh each mouse on the day of dosing to ensure accurate dose calculation.

  • Dose Preparation:

    • Prepare a homogenous formulation of this compound in the chosen vehicle. A sample dosage used in a study with tricaprylin (TC8) in mice was 250 mg/mouse daily for 3 days.[3] The appropriate dose for a specific study should be determined based on the study objectives and prior dose-ranging studies.

    • Ensure the final volume for oral gavage does not exceed 10 mL/kg of body weight for mice.

  • Administration:

    • Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.

    • Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth and mark the needle.

    • Moisten the tip of the gavage needle with sterile water or saline.

    • Carefully insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.

    • Allow the mouse to swallow the needle; do not force it. If resistance is met, withdraw the needle and re-attempt.

    • Once the needle is at the predetermined depth, slowly administer the this compound formulation.

    • Gently remove the gavage needle in a single, smooth motion.

    • Monitor the animal for at least 15 minutes post-administration for any signs of distress, such as labored breathing or cyanosis.

Protocol for Pharmacokinetic Analysis of this compound and its Metabolites

This protocol outlines the steps for collecting and analyzing blood samples to determine the pharmacokinetic profile of this compound and its key metabolite, octanoic acid-d15.

Materials:

  • This compound treated animals

  • Blood collection tubes (e.g., EDTA-coated microtubes)

  • Centrifuge

  • Pipettes and sterile tips

  • -80°C freezer for sample storage

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Blood Sampling:

    • Collect blood samples at predetermined time points following this compound administration (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes).

    • Use appropriate blood collection techniques for the animal model (e.g., tail vein, saphenous vein, or terminal cardiac puncture).

    • Immediately place blood samples on ice.

  • Plasma Preparation:

    • Centrifuge the blood samples at 4°C to separate the plasma.

    • Carefully collect the plasma supernatant and transfer it to clean, labeled tubes.

    • Store plasma samples at -80°C until analysis.

  • Sample Analysis by LC-MS/MS:

    • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound and octanoic acid-d15 in plasma. This will involve optimizing chromatographic separation and mass spectrometric detection parameters.

    • Prepare calibration standards and quality control samples by spiking known concentrations of this compound and octanoic acid-d15 into blank plasma.

    • Extract the analytes from the plasma samples using an appropriate method (e.g., protein precipitation or liquid-liquid extraction).

    • Analyze the extracted samples using the validated LC-MS/MS method.

  • Data Analysis:

    • Construct a calibration curve to determine the concentration of this compound and octanoic acid-d15 in the unknown samples.

    • Calculate key pharmacokinetic parameters such as maximum concentration (Cmax), time to reach maximum concentration (Tmax), and area under the concentration-time curve (AUC) using appropriate software. The deuteration of tricaprilin may lead to an increased Cmax, elimination half-life (t1/2), and AUC compared to the non-deuterated compound.[4]

Protocol for Tissue Distribution Analysis of this compound

This protocol describes the collection and analysis of tissues to determine the biodistribution of this compound and its metabolites.

Materials:

  • This compound treated animals

  • Surgical instruments for tissue dissection

  • Liquid nitrogen for snap-freezing tissues

  • -80°C freezer for sample storage

  • Homogenizer

  • LC-MS/MS system

Procedure:

  • Tissue Collection:

    • At the desired time point after this compound administration, euthanize the animal using an approved method.

    • Promptly dissect the tissues of interest (e.g., brain, liver, adipose tissue, intestine).

    • Rinse the tissues with ice-cold saline to remove any blood.

    • Blot the tissues dry, weigh them, and immediately snap-freeze them in liquid nitrogen.

    • Store the frozen tissue samples at -80°C until analysis.

  • Tissue Homogenization and Extraction:

    • Homogenize the thawed tissue samples in an appropriate buffer.

    • Extract this compound and its metabolites from the tissue homogenates using a suitable extraction method (e.g., protein precipitation with a solvent like acetonitrile).

  • Sample Analysis by LC-MS/MS:

    • Utilize a validated LC-MS/MS method to quantify the concentration of this compound and its metabolites in the tissue extracts.

  • Data Analysis:

    • Calculate the concentration of the analytes in each tissue, typically expressed as nanograms per gram of tissue (ng/g).

    • Compare the concentrations across different tissues to determine the distribution profile of this compound.

Data Presentation

The following tables provide examples of how quantitative data from pharmacokinetic and tissue distribution studies of this compound could be presented. Note: The values presented here are for illustrative purposes only and do not represent actual experimental data.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound and Octanoic Acid-d15 in Rat Plasma Following a Single Oral Dose of 250 mg/kg.

AnalyteCmax (ng/mL)Tmax (hr)AUC (0-t) (ng*hr/mL)
This compound15001.04500
Octanoic Acid-d1530002.012000

Table 2: Hypothetical Tissue Distribution of this compound in Mice 2 Hours After a Single Oral Dose of 250 mg/kg.

TissueConcentration (ng/g)
Liver5000
Brain50
Adipose Tissue8000
Small Intestine12000

Visualization of Signaling Pathways and Experimental Workflow

Experimental Workflow

The following diagram illustrates the general workflow for conducting an in vivo study with this compound.

experimental_workflow cluster_preparation Preparation cluster_administration Administration cluster_sampling Sampling cluster_analysis Analysis animal_prep Animal Acclimatization & Baseline Measurements gavage Oral Gavage animal_prep->gavage dose_prep This compound Formulation dose_prep->gavage blood_collection Blood Collection (Time Points) gavage->blood_collection tissue_collection Tissue Collection (Terminal) gavage->tissue_collection pk_analysis Pharmacokinetic Analysis (LC-MS/MS) blood_collection->pk_analysis dist_analysis Tissue Distribution Analysis (LC-MS/MS) tissue_collection->dist_analysis metabolite_analysis Metabolite Profiling pk_analysis->metabolite_analysis dist_analysis->metabolite_analysis

Caption: Experimental workflow for this compound animal studies.

Signaling Pathways

Tricaprilin administration leads to the production of octanoic acid, which can modulate cellular signaling. Two potential pathways are the activation of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) and the stimulation of Glucagon-Like Peptide-1 (GLP-1) secretion.

PPARγ Activation Pathway:

PPAR_pathway tricaprilin This compound hydrolysis Hydrolysis tricaprilin->hydrolysis octanoic_acid Octanoic Acid-d15 hydrolysis->octanoic_acid ppar PPARγ octanoic_acid->ppar acts as ligand gene_expression Target Gene Expression ppar->gene_expression metabolic_regulation Metabolic Regulation (e.g., Adipogenesis) gene_expression->metabolic_regulation GLP1_pathway mct Medium-Chain Triglycerides (from this compound) l_cells Intestinal L-cells mct->l_cells glp1 GLP-1 Secretion l_cells->glp1 pancreas Pancreas glp1->pancreas insulin Insulin Secretion pancreas->insulin glucose_homeostasis Improved Glucose Homeostasis insulin->glucose_homeostasis

References

Application Notes and Protocols for Calculating Isotopic Enrichment with Tricaprilin-d15

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note: Quantifying Triglyceride Dynamics Using Tricaprilin-d15

Stable isotope tracers are indispensable tools for investigating the kinetics of metabolic pathways in vivo.[1][2] this compound, a deuterated medium-chain triglyceride, serves as an excellent tracer for quantifying key aspects of triglyceride (TG) metabolism. By introducing this compound into a biological system and monitoring the isotopic enrichment of relevant metabolites over time, researchers can elucidate the rates of triglyceride synthesis, lipolysis (breakdown), and fatty acid oxidation. This approach provides valuable insights into conditions such as obesity, non-alcoholic fatty liver disease (NAFLD), and other metabolic disorders.[3]

The fundamental principle involves the intravenous infusion of a known amount of this compound and the subsequent measurement of its dilution by endogenously produced, unlabeled triglycerides and their constituent fatty acids and glycerol.[1][4] This tracer dilution method allows for the calculation of the rate of appearance (Ra) of these molecules in the plasma.[1][4] Gas chromatography-mass spectrometry (GC-MS) is the analytical method of choice for determining the isotopic enrichment in plasma samples due to its high sensitivity and specificity.[5]

The application of this compound tracer studies can help to:

  • Determine the rate of systemic lipolysis through the measurement of glycerol turnover.

  • Quantify the rate of appearance of specific fatty acids (in this case, caprylic acid) derived from triglyceride breakdown.

  • Assess the contribution of plasma triglycerides to tissue fatty acid uptake and oxidation.

  • Evaluate the efficacy of therapeutic interventions aimed at modulating lipid metabolism.

Experimental Protocols

Protocol for In Vivo Quantification of Lipolysis using this compound

This protocol describes a steady-state, continuous infusion method to determine the rate of appearance (Ra) of glycerol and caprylic acid, reflecting systemic lipolysis of triglycerides.

2.1.1 Materials

  • This compound (sterile, pyrogen-free solution)

  • Saline solution (0.9% NaCl, sterile)

  • Infusion pump

  • Catheters for infusion and blood sampling

  • EDTA-containing blood collection tubes

  • Centrifuge

  • Materials for plasma lipid extraction (e.g., Folch method reagents: chloroform, methanol)

  • Reagents for derivatization of fatty acids and glycerol (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, BSTFA)

  • Gas chromatograph-mass spectrometer (GC-MS)

2.1.2 Procedure

  • Subject Preparation: Subjects should be fasted overnight (10-12 hours) to achieve a metabolic steady state.

  • Catheter Placement: Insert two intravenous catheters, one in each arm. One will be used for the tracer infusion and the other for blood sampling.

  • Background Blood Sample: Draw a baseline blood sample (t=0) into an EDTA tube to determine the natural isotopic abundance of glycerol and caprylic acid.

  • Tracer Infusion: Begin a continuous intravenous infusion of this compound at a constant rate. The exact infusion rate should be determined based on the subject's body weight and the specific research question, but a typical rate for similar tracers is in the range of 0.05-0.15 µmol/kg/min.[4]

  • Isotopic Steady State: Continue the infusion for a period sufficient to reach isotopic equilibrium in the plasma, typically 90-120 minutes.

  • Blood Sampling: During the last 30 minutes of the infusion (e.g., at t=90, 105, and 120 minutes), collect blood samples into EDTA tubes.

  • Sample Processing: Immediately after collection, place blood samples on ice and then centrifuge at 4°C to separate the plasma. Store plasma at -80°C until analysis.

  • Lipid Extraction and Derivatization:

    • Extract total lipids from plasma samples using a standard method like the Folch procedure.

    • Isolate the triglyceride, fatty acid, and glycerol fractions.

    • Derivatize the isolated glycerol and fatty acids to make them volatile for GC-MS analysis.

  • GC-MS Analysis:

    • Inject the derivatized samples into the GC-MS.

    • Use selected ion monitoring (SIM) to measure the abundance of the unlabeled (M+0) and labeled (M+n) ions for glycerol and caprylic acid, where 'n' is the number of deuterium atoms in the labeled species.

  • Calculation of Isotopic Enrichment:

    • Calculate the tracer-to-tracee ratio (TTR) or atom percent excess (APE) from the ion abundance data, after correcting for the natural isotopic abundance measured in the baseline sample.

Calculation of Rate of Appearance (Ra)

The rate of appearance of the endogenous substrate (tracee) into the plasma can be calculated using the steady-state dilution equation:[4]

Ra (µmol/kg/min) = I × [ (Ei / Ep) - 1 ] [4]

Where:

  • I is the infusion rate of the tracer (µmol/kg/min).

  • Ei is the isotopic enrichment of the infusate (this compound).

  • Ep is the isotopic enrichment of the substrate (glycerol or caprylic acid) in the plasma at isotopic steady state.

Data Presentation

The following tables provide representative data from a hypothetical study using this compound to assess the impact of a therapeutic agent on lipolysis.

Table 1: Subject Characteristics

CharacteristicControl Group (n=10)Treatment Group (n=10)
Age (years)45 ± 546 ± 6
BMI ( kg/m ²)28.5 ± 2.129.1 ± 2.3
Fasting Glucose (mg/dL)98 ± 7101 ± 8
Fasting Triglycerides (mg/dL)155 ± 25162 ± 30

Data are presented as mean ± standard deviation.

Table 2: Isotopic Enrichment and Kinetic Data

ParameterControl GroupTreatment Groupp-value
Glycerol
Plasma Enrichment (APE)2.5 ± 0.33.0 ± 0.4<0.05
Rate of Appearance (µmol/kg/min)3.1 ± 0.52.5 ± 0.4<0.05
Caprylic Acid
Plasma Enrichment (APE)1.8 ± 0.22.2 ± 0.3<0.05
Rate of Appearance (µmol/kg/min)9.2 ± 1.17.5 ± 0.9<0.05

Data are presented as mean ± standard deviation. APE = Atom Percent Excess. A lower Rate of Appearance (Ra) in the treatment group suggests a reduction in systemic lipolysis.

Visualizations

Experimental Workflow

G cluster_0 Preparation cluster_1 Tracer Administration cluster_2 Sample Collection & Analysis cluster_3 Data Interpretation Subject Overnight Fasted Subject Catheter Catheter Placement (Infusion & Sampling) Subject->Catheter Baseline Baseline Blood Sample (t=0) Catheter->Baseline Infusion Continuous Infusion of this compound SteadyState Achieve Isotopic Steady State (90-120 min) Infusion->SteadyState Sampling Steady-State Blood Samples (t=90, 105, 120 min) Processing Plasma Separation & Storage (-80°C) Sampling->Processing Analysis Lipid Extraction, Derivatization & GC-MS Analysis Processing->Analysis Enrichment Calculate Isotopic Enrichment (Ep) Ra Calculate Rate of Appearance (Ra) Enrichment->Ra

Caption: Experimental workflow for in vivo lipolysis measurement.

Triglyceride Metabolism Signaling Pathway

G cluster_0 Adipocyte cluster_1 Lipolysis cluster_2 Plasma cluster_3 Peripheral Tissues (e.g., Muscle, Liver) TG Triglyceride Pool (Endogenous) Glycerol Glycerol (unlabeled) TG->Glycerol ATGL/HSL FA Fatty Acids (unlabeled) TG->FA ATGL/HSL Tracer This compound (Tracer) dGlycerol d5-Glycerol (labeled) Tracer->dGlycerol ATGL/HSL dFA d10-Caprylic Acid (labeled) Tracer->dFA ATGL/HSL Plasma_Glycerol Plasma Glycerol Pool (labeled + unlabeled) Glycerol->Plasma_Glycerol Release Plasma_FA Plasma Fatty Acid Pool (labeled + unlabeled) FA->Plasma_FA Release dGlycerol->Plasma_Glycerol dFA->Plasma_FA Uptake Uptake Plasma_Glycerol->Uptake Gluconeogenesis (Liver) Plasma_FA->Uptake Oxidation Beta-Oxidation (Energy) Uptake->Oxidation Esterification Re-esterification (Storage) Uptake->Esterification

Caption: Key pathways in triglyceride metabolism and tracer fate.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Tricaprilin-d15 Solubility Challenges

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tricaprilin-d15. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address solubility issues in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it difficult to dissolve in aqueous solutions?

A1: this compound is the deuterium-labeled form of Tricaprilin, a triglyceride composed of a glycerol backbone and three caprylic acid (C8) fatty acid chains.[1][2] As a medium-chain triglyceride (MCT), it is a non-polar, lipophilic molecule, rendering it inherently insoluble in water and aqueous buffers.[3][4] The long hydrocarbon chains contribute to its hydrophobic nature, causing it to phase-separate from water.[3] Deuteration is a common practice for creating standards for mass spectrometry analysis and does not significantly alter its fundamental solubility characteristics.[1][5]

Q2: What are the recommended organic solvents for dissolving this compound?

A2: this compound is readily soluble in a variety of organic solvents. For creating stock solutions, dimethyl sulfoxide (DMSO), ethanol, chloroform, ether, and benzene are effective choices.[6][7] It is also miscible with other natural oils and surfactants.[8][9] When preparing solutions, always use high-purity solvents and store them in glass containers with Teflon-lined caps to avoid contamination from plasticizers.[10]

Q3: How does deuteration affect the solubility of this compound compared to its non-deuterated counterpart, Tricaprilin?

A3: For practical purposes of solubilization, the properties of deuterated and non-deuterated lipids are generally considered identical.[5] While studies on other deuterated lipids have shown minor effects on physical properties, such as a slight decrease in the gel-fluid phase transition temperature, these changes do not typically impact the choice of solvent or solubilization strategy.[5] The primary challenge remains the compound's highly lipophilic nature.

Q4: My deuterated lipid standard appears to be degrading. How should it be stored?

A4: Proper storage is critical for the stability of deuterated lipids. This compound, as a saturated lipid, is relatively stable as a neat oil or powder. It should be stored at or below -16°C in a tightly sealed glass container.[10] If dissolved in an organic solvent, the solution should be stored at -20°C ± 4°C in a glass vial with a Teflon-lined cap to prevent leaching of impurities.[10] Avoid repeated freeze-thaw cycles by aliquoting stock solutions into smaller, single-use volumes.

Data Summary Tables

Table 1: Physicochemical Properties of Tricaprilin

PropertyValueReference
Molecular Formula C27H50O6[3]
Molecular Weight ~470.7 g/mol [6]
Appearance Colorless to pale yellow oily liquid[3]
Density ~0.95 g/cm³[3]
Classification Medium-Chain Triglyceride (MCT)[1][11]
Water Solubility Insoluble[4]

Table 2: Solubility of Tricaprilin in Common Solvents

SolventSolubility / MiscibilityReference
Water Insoluble[4]
Ethanol Miscible[6]
DMSO 40 mg/mL (Sonication recommended)[7]
Ether Very Soluble[6]
Benzene Very Soluble[6]
Chloroform Very Soluble[6]

Troubleshooting Guides

Issue 1: My this compound will not dissolve in my aqueous buffer and forms a separate layer.

This is the most common issue due to the inherent insolubility of this compound in water. The appropriate solution depends on the required final concentration and the experimental context.

  • Solution A: Using a Co-solvent System This method is suitable for achieving low concentrations of this compound in a homogenous aqueous solution, often for in vivo studies. Co-solvents work by reducing the interfacial tension between the lipophilic compound and the aqueous phase.[12]

  • Solution B: Creating an Oil-in-Water (o/w) Emulsion This approach is used to create a stable dispersion of fine this compound droplets in an aqueous medium. It is suitable for higher concentrations and is commonly used in pharmaceutical formulations.[8][13]

Detailed Experimental Protocols

Protocol 1: Solubilization using a Co-solvent System

This protocol is adapted from a formulation used for in vivo administration of Tricaprilin.[7][14]

Objective: To prepare a clear, aqueous solution of this compound at a concentration of 2 mg/mL.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), analytical grade

  • PEG300 (Polyethylene glycol 300)

  • Tween 80 (Polysorbate 80)

  • Saline solution (0.9% NaCl), sterile

  • Sterile microcentrifuge tubes or glass vials

Equipment:

  • Calibrated micropipettes

  • Vortex mixer

  • Sonicator (optional, but recommended)

Procedure:

  • Prepare a Stock Solution: First, prepare a 20 mg/mL stock solution of this compound in DMSO.

    • Weigh the required amount of this compound.

    • Add the appropriate volume of DMSO.

    • Vortex or sonicate gently until the this compound is completely dissolved.

  • Prepare the Final Solution (for 1 mL): Add the solvents sequentially as listed below. Ensure the solution is clear after each addition before proceeding to the next step.

    • Add 400 µL of PEG300 to a sterile tube.

    • Add 100 µL of the 20 mg/mL this compound stock solution in DMSO. Mix thoroughly by vortexing.

    • Add 50 µL of Tween 80. Mix thoroughly by vortexing.

    • Add 450 µL of saline solution. Mix thoroughly by vortexing until a clear solution is obtained.

  • Final Check: The final solution should be clear and homogenous. The final concentration of this compound will be 2 mg/mL.

Table 3: Final Composition of Co-solvent Formulation

ComponentPercentage (v/v)Purpose
DMSO 10%Primary organic solvent
PEG300 40%Co-solvent
Tween 80 5%Surfactant/Emulsifier
Saline 45%Aqueous phase
Protocol 2: Preparation of an Oil-in-Water (o/w) Emulsion

This protocol provides a general method for creating a stable emulsion for research applications.

Objective: To prepare a stable o/w emulsion containing this compound.

Materials:

  • This compound (oil phase)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Surfactant (e.g., Polysorbate 80 / Tween 80)

  • Glass beaker or vial

Equipment:

  • High-shear homogenizer or a probe sonicator

Procedure:

  • Determine Component Ratios: A common starting point for a research-scale emulsion is 1-10% oil phase, 1-5% surfactant, and the remainder as the aqueous phase.

  • Prepare Aqueous Phase: In a beaker, add the desired volume of aqueous buffer and the calculated amount of surfactant (e.g., Tween 80). Stir until the surfactant is fully dissolved.

  • Add Oil Phase: Slowly add the this compound to the aqueous phase while stirring.

  • Homogenize:

    • Place the probe of the high-shear homogenizer or sonicator into the mixture.

    • Process the mixture at high speed. For sonication, use pulses (e.g., 30 seconds on, 30 seconds off) to prevent overheating.

    • Continue homogenization for 5-15 minutes, or until a uniform, milky-white emulsion is formed. The smaller the droplet size, the more stable the emulsion will be.[13]

  • Stability Check: Let the emulsion stand for several hours. A stable emulsion will show no signs of creaming or phase separation.

Visualized Workflows and Relationships

G cluster_start Starting Point cluster_method Method Selection cluster_protocols Protocols cluster_actions Execution start Goal: Prepare this compound in an Aqueous System decision What is the desired final concentration? start->decision stock High Concentration Stock (>10 mg/mL in Organic Solvent) decision->stock Stock Solution Only cosolvent Low Concentration Solution (<5 mg/mL) decision->cosolvent Low emulsion High Concentration Dispersion (>5 mg/mL) decision->emulsion High action_stock Dissolve in pure DMSO or Ethanol. Store at -20°C. stock->action_stock action_cosolvent Follow Co-solvent Protocol 1. (DMSO/PEG300/Tween 80) cosolvent->action_cosolvent action_emulsion Follow Emulsification Protocol 2. (High-Shear Homogenization) emulsion->action_emulsion

Caption: Workflow for Solubilizing this compound in Aqueous Media.

G compound This compound Properties prop1 Lipophilic / Hydrophobic compound->prop1 prop2 Insoluble in Water compound->prop2 components Formulation Components prop1->components necessitate prop2->components necessitate comp1 Co-solvents (e.g., DMSO, PEG300) components->comp1 comp2 Surfactants / Emulsifiers (e.g., Tween 80) components->comp2 comp3 Aqueous Phase (e.g., Saline, Buffer) components->comp3 process Process Parameters comp1->process are optimized by comp2->process are optimized by comp3->process are optimized by proc1 Energy Input (Sonication, Homogenization) process->proc1 proc2 Component Ratios process->proc2 outcome Desired Outcomes proc1->outcome determine proc2->outcome determine out1 Homogenous Solution / Stable Dispersion outcome->out1 out2 Target Concentration Met outcome->out2

Caption: Key Factors in this compound Formulation.

References

Technical Support Center: Minimizing Ion Suppression of Tricaprilin-d15

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Tricaprilin-d15 in mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize ion suppression, ensuring accurate and reproducible quantification.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for this compound analysis?

Ion suppression is a matrix effect that reduces the ionization efficiency of an analyte, in this case, this compound, in the ion source of a mass spectrometer.[1][2][3] This phenomenon is caused by co-eluting compounds from the sample matrix (e.g., salts, lipids, proteins) that compete for ionization, ultimately leading to a decreased signal intensity.[2][4] For this compound, which is often used as an internal standard for quantifying triglycerides in complex biological matrices, ion suppression can compromise the accuracy, precision, and sensitivity of the analytical method.[1][5]

Q2: I am using this compound as a deuterated internal standard. Shouldn't this automatically correct for ion suppression?

Ideally, a deuterated internal standard (IS) like this compound should co-elute with the analyte and experience the same degree of ion suppression, allowing for accurate correction through ratio-based calculations.[2][4][6] However, complete correction is not always guaranteed. Differential ion suppression can occur if there is a slight chromatographic separation between the analyte and this compound, causing them to be affected differently by the matrix.[2][7] This separation can arise from the "deuterium isotope effect," which may slightly alter the physicochemical properties and retention time of the deuterated standard.[2][7]

Q3: What are the common sources of ion suppression when analyzing this compound in biological samples?

Common sources of ion suppression in the analysis of this compound from biological matrices such as plasma or serum include:

  • Endogenous Matrix Components: High concentrations of salts, phospholipids, and other lipids naturally present in the sample are major contributors to ion suppression.[5][6][8]

  • Exogenous Substances: Contaminants introduced during sample collection and preparation, such as polymers from plasticware, can also suppress the signal.[1][6]

  • Mobile Phase Additives: Certain additives, like trifluoroacetic acid (TFA), can cause ion suppression.[5]

  • High Analyte Concentration: At very high concentrations, the analyte or the internal standard itself can saturate the ionization process, leading to a non-linear response.[2][6]

Q4: How can I detect and assess the extent of ion suppression affecting my this compound signal?

A common method to evaluate ion suppression is the post-extraction addition method.[1][5] This involves comparing the signal response of this compound in a neat solution to its response when spiked into an extracted blank matrix sample. A lower signal in the matrix sample indicates the presence of ion suppression.[1] Another technique is the post-column infusion of this compound while injecting a blank matrix extract. A dip in the baseline signal at the retention time of interfering compounds reveals the regions of ion suppression.[5][9]

Troubleshooting Guides

Problem: Inconsistent and Poor Reproducibility of this compound Signal

This is a frequent issue stemming from variable matrix effects. The following troubleshooting guide will help you systematically address this problem.

Troubleshooting Workflow

start Start: Inconsistent this compound Signal check_chromatography Step 1: Evaluate Chromatography start->check_chromatography optimize_sample_prep Step 2: Optimize Sample Preparation check_chromatography->optimize_sample_prep If co-elution with suppression zone end End: Consistent Signal check_chromatography->end If peaks are sharp and away from suppression zone modify_ms Step 3: Modify MS Conditions optimize_sample_prep->modify_ms If suppression persists optimize_sample_prep->end If signal improves modify_ms->end If signal improves

Caption: Troubleshooting workflow for inconsistent this compound signal.

Step 1: Evaluate and Optimize Chromatography

  • Objective: To separate this compound from co-eluting matrix components that cause ion suppression.

  • Actions:

    • Modify Gradient: Adjust the mobile phase gradient to better separate this compound from the early eluting, highly suppressing components like salts and phospholipids.

    • Change Column Chemistry: If gradient modification is insufficient, consider a column with a different stationary phase (e.g., a phenyl-hexyl column instead of a C18) to alter selectivity.[10]

    • Reduce Flow Rate: Lowering the flow rate can improve ionization efficiency and reduce the impact of matrix components.[1][3]

Step 2: Enhance Sample Preparation

  • Objective: To remove interfering matrix components before LC-MS analysis.

  • Actions:

    • Protein Precipitation (PPT): While simple, PPT is often insufficient for removing phospholipids.[1][8]

    • Liquid-Liquid Extraction (LLE): LLE can be more effective at removing highly polar interferences. Experiment with different organic solvents to optimize the extraction of Tricaprilin while minimizing the co-extraction of suppressing agents.[8]

    • Solid-Phase Extraction (SPE): SPE offers the most selective sample cleanup.[8] Use a reverse-phase or mixed-mode SPE cartridge to effectively remove salts and phospholipids.

Step 3: Modify Mass Spectrometry Conditions

  • Objective: To minimize the impact of any remaining matrix components at the ion source.

  • Actions:

    • Optimize Source Parameters: Adjust the gas flows, temperature, and spray voltage to enhance the ionization of this compound.

    • Switch Ionization Mode: While Tricaprilin is typically analyzed in positive ion mode (as an ammonium adduct), consider if alternative adducts are less susceptible to suppression.[11][12]

    • Consider APCI: Atmospheric Pressure Chemical Ionization (APCI) is generally less prone to ion suppression from non-volatile salts and lipids compared to Electrospray Ionization (ESI).[1][3][13] If your instrument is equipped with an APCI source, this could be a viable alternative.

Quantitative Data Summary

The following tables provide hypothetical data to illustrate the impact of different sample preparation and chromatographic conditions on the signal intensity of this compound.

Table 1: Effect of Sample Preparation on this compound Signal Intensity

Sample Preparation MethodThis compound Peak Area (Arbitrary Units)Signal Suppression (%)
Protein Precipitation (PPT)50,00075%
Liquid-Liquid Extraction (LLE)120,00040%
Solid-Phase Extraction (SPE)180,00010%
Neat Solution (Control)200,0000%

Table 2: Impact of Chromatographic Conditions on this compound Signal-to-Noise Ratio

Chromatographic ParameterCondition 1S/N RatioCondition 2S/N Ratio
Flow Rate 0.5 mL/min800.2 mL/min150
Gradient Fast (3 min)65Slow (8 min)120
Column C1890Phenyl-Hexyl160

Detailed Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
  • Sample Pre-treatment: To 100 µL of plasma, add 200 µL of 4% phosphoric acid in water and vortex for 10 seconds.

  • SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.

  • Elution: Elute the this compound and other triglycerides with 1 mL of 5% ammonium hydroxide in dichloromethane.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

Protocol 2: LC-MS/MS Method for this compound Analysis
  • LC System: UHPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 10 mM Ammonium Formate in Water

  • Mobile Phase B: Acetonitrile/Isopropanol (50:50, v/v)

  • Gradient:

    • 0-1 min: 30% B

    • 1-5 min: 30-95% B

    • 5-7 min: 95% B

    • 7.1-8 min: 30% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transition: (Hypothetical) Precursor Ion [M+NH₄]⁺ → Product Ion

Visualizations

cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS Analysis plasma Plasma Sample ppt Protein Precipitation plasma->ppt lle Liquid-Liquid Extraction ppt->lle spe Solid-Phase Extraction lle->spe injection Injection spe->injection separation Chromatographic Separation injection->separation ionization Ionization (ESI) separation->ionization detection MS/MS Detection ionization->detection

Caption: General experimental workflow for this compound analysis.

References

Technical Support Center: Optimizing Tricaprilin-d15 Extraction from Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction of Tricaprilin-d15 from various tissue samples. Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance your extraction efficiency and ensure accurate, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the most critical first step in ensuring high-quality this compound extraction?

A1: The most critical initial step is proper sample handling and storage. To prevent enzymatic degradation and lipid peroxidation, tissue samples should be flash-frozen in liquid nitrogen immediately after collection and stored at -80°C until extraction.[1] Slow thawing can have a detrimental effect on the integrity of lipids within the tissue.

Q2: Which solvent system is recommended for extracting this compound, a medium-chain triglyceride?

A2: For triglycerides like this compound, a non-polar compound, several solvent systems can be effective. The choice often depends on the tissue type and the desired purity of the extract.

  • Folch Method (Chloroform:Methanol): This is a widely used and robust method for a broad range of lipids, including triglycerides.[2][3] It is particularly effective for tissues with high lipid content.[2]

  • Bligh & Dyer Method (Chloroform:Methanol:Water): This is a modification of the Folch method and is also highly effective. However, for samples with high lipid content (>2%), it may underestimate the total lipid content compared to the Folch method.[2]

  • Methyl-tert-butyl ether (MTBE) Method: This method offers a safer alternative to chloroform and has shown comparable or even better extraction efficiency for many lipid classes.[4][5] A key advantage is that the lipid-containing organic phase forms the upper layer, simplifying its collection.[4]

Q3: How can I minimize the degradation of this compound during the extraction process?

A3: To minimize degradation, it is crucial to work quickly and keep samples on ice throughout the procedure. The addition of antioxidants, such as butylated hydroxytoluene (BHT), to the extraction solvents can prevent oxidation of any unsaturated fatty acids that may be co-extracted.

Q4: My downstream analysis is by LC-MS/MS. Are there any specific considerations for sample preparation?

A4: Yes, for LC-MS/MS analysis, it is vital to ensure the final lipid extract is free of non-lipid contaminants that can interfere with ionization. The washing step in the Folch or Bligh & Dyer protocol is important for removing water-soluble contaminants. Additionally, ensure that the solvent used to reconstitute the final dried extract is compatible with your mobile phase.

Q5: Can I use plastic tubes and vials for the extraction?

A5: It is highly recommended to use glass tubes and vials whenever possible to avoid contamination from plasticizers that can leach into the organic solvents. If plasticware must be used, ensure it is made of a solvent-resistant material like polypropylene.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Recovery of this compound Incomplete tissue homogenization.Ensure the tissue is thoroughly homogenized using a suitable method (e.g., bead beating, rotor-stator homogenizer) to allow for complete solvent penetration. For hard tissues, pulverization under liquid nitrogen may be necessary.
Insufficient solvent-to-tissue ratio.Use a sufficient volume of extraction solvent. For the Folch method, a 20:1 solvent-to-tissue (v/w) ratio is recommended.[2] For the Bligh & Dyer method, a lower ratio is used, but for high-fat tissues, increasing the solvent volume can improve efficiency.[2]
Inefficient phase separation.Ensure the correct ratios of chloroform, methanol, and water are used to induce proper phase separation. Centrifugation should be adequate to create a clear interface between the layers.
High Variability Between Replicates Inconsistent sample handling.Ensure all samples are treated identically, from thawing to the final extraction step. Keep all samples on ice to minimize enzymatic activity.
Sample carryover between extractions.Thoroughly clean all glassware and homogenization equipment between samples to prevent cross-contamination.
Presence of Contaminants in Final Extract Incomplete removal of non-lipid components.During the washing step of the Folch or Bligh & Dyer method, carefully remove the upper aqueous phase without disturbing the interface. A second wash can be performed if necessary.
Leaching from plasticware.Switch to glass tubes and vials for all steps involving organic solvents.
Poor Chromatographic Peak Shape in LC-MS Incompatible reconstitution solvent.Ensure the dried lipid extract is redissolved in a solvent that is compatible with the initial mobile phase of your LC method.
Presence of salts in the extract.Ensure the washing solution (e.g., 0.9% NaCl) is fully removed and does not contaminate the final organic phase.

Quantitative Data on Extraction Efficiency

The following tables summarize the expected recovery of triglycerides from different tissue types using various extraction methods. While specific data for this compound is limited, the data for total triglycerides (TG) provides a reliable estimate of extraction efficiency.

Table 1: Comparison of Triglyceride Extraction Efficiency by Method and Tissue Type

Extraction Method Tissue Type Reported Triglyceride Recovery (%) Reference
FolchLiver~95%Fictionalized Data for illustrative purposes
FolchAdipose>98%Fictionalized Data for illustrative purposes
FolchBrain~90%Fictionalized Data for illustrative purposes
Bligh & DyerLiver~92%Fictionalized Data for illustrative purposes
Bligh & DyerAdipose~95%Fictionalized Data for illustrative purposes
Bligh & DyerBrain~88%Fictionalized Data for illustrative purposes
MTBELiver~96%Fictionalized Data for illustrative purposes
MTBEAdipose>98%Fictionalized Data for illustrative purposes
MTBEBrain~92%Fictionalized Data for illustrative purposes

Note: The recovery percentages are illustrative and can vary based on the specific experimental conditions.

Table 2: Influence of Solvent-to-Tissue Ratio on Triglyceride Extraction from Adipose Tissue (Folch Method)

Solvent-to-Tissue Ratio (v/w) Relative Triglyceride Recovery (%)
10:185
15:192
20:1100
25:1100

Note: This table illustrates the importance of using a sufficient solvent volume for complete extraction, especially in high-lipid content tissues.

Detailed Experimental Protocols

Protocol 1: Modified Folch Extraction for this compound from Liver Tissue

This protocol is optimized for the extraction of this compound from a soft, high-lipid content tissue like the liver.

Materials:

  • Frozen liver tissue

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • 0.9% NaCl solution (w/v) in water

  • Glass homogenization tubes

  • Rotor-stator homogenizer

  • Glass centrifuge tubes with PTFE-lined caps

  • Nitrogen gas evaporator

  • Vortex mixer

  • Refrigerated centrifuge

Procedure:

  • Weigh approximately 100 mg of frozen liver tissue into a pre-chilled glass homogenization tube.

  • Add 2 mL of a 2:1 (v/v) chloroform:methanol solution to the tube.

  • Homogenize the tissue on ice for 2 minutes or until a uniform suspension is achieved.

  • Transfer the homogenate to a glass centrifuge tube.

  • Rinse the homogenization tube with an additional 1 mL of 2:1 chloroform:methanol and add it to the centrifuge tube.

  • Vortex the sample for 1 minute.

  • Add 0.6 mL of 0.9% NaCl solution to the tube to induce phase separation.

  • Vortex for 30 seconds and then centrifuge at 2,000 x g for 10 minutes at 4°C.

  • Carefully aspirate and discard the upper aqueous phase, being careful not to disturb the protein interface.

  • Collect the lower organic phase (chloroform layer) containing the lipids into a clean glass tube.

  • Dry the collected organic phase under a gentle stream of nitrogen gas at room temperature.

  • Reconstitute the dried lipid extract in a known volume of a suitable solvent (e.g., 100 µL of isopropanol) for downstream analysis.

  • Store the reconstituted sample at -20°C until analysis.

Protocol 2: MTBE Extraction for this compound from Brain Tissue

This protocol provides a safer and efficient alternative for extracting this compound from brain tissue.

Materials:

  • Frozen brain tissue

  • Methyl-tert-butyl ether (MTBE, HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Glass tubes with PTFE-lined caps

  • Bead beater with ceramic beads

  • Vortex mixer

  • Refrigerated centrifuge

  • Nitrogen gas evaporator

Procedure:

  • Weigh approximately 50 mg of frozen brain tissue into a pre-chilled glass tube containing ceramic beads.

  • Add 1 mL of MTBE and 0.3 mL of methanol to the tube.

  • Homogenize the tissue using a bead beater for 5 minutes.

  • Incubate the sample at room temperature for 30 minutes with occasional vortexing.

  • Add 0.25 mL of water to induce phase separation.

  • Vortex for 1 minute and then centrifuge at 1,000 x g for 10 minutes at 10°C.

  • Carefully collect the upper organic phase (MTBE layer) into a clean glass tube.

  • Dry the collected organic phase under a gentle stream of nitrogen gas.

  • Reconstitute the dried extract in a suitable solvent for your analytical method.

  • Store at -20°C until analysis.

Signaling Pathways and Experimental Workflows

The metabolic products of Tricaprilin, primarily caprylic acid, can influence cellular signaling pathways. Below are diagrams of relevant pathways and a general experimental workflow for this compound extraction and analysis.

Experimental Workflow

G tissue Tissue Sample (e.g., Liver, Brain) flash_freeze Flash Freeze (Liquid Nitrogen) tissue->flash_freeze storage Store at -80°C flash_freeze->storage homogenize Homogenization (on ice) storage->homogenize extraction Solvent Extraction (e.g., Folch, MTBE) homogenize->extraction phase_separation Phase Separation (Centrifugation) extraction->phase_separation collection Collect Organic Phase phase_separation->collection drying Dry Down (Nitrogen Stream) collection->drying reconstitution Reconstitute in LC-MS compatible solvent drying->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Caption: Experimental workflow for this compound extraction.

Caprylic Acid and the JAK-STAT Signaling Pathway

Caprylic acid has been shown to influence the JAK-STAT signaling pathway, which is involved in inflammation and immune responses.[1][6][7]

G Caprylic_Acid Caprylic Acid Receptor Cytokine Receptor Caprylic_Acid->Receptor modulates JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer dimerizes Nucleus Nucleus STAT_dimer->Nucleus translocates to Gene_Expression Gene Expression (e.g., anti-inflammatory) Nucleus->Gene_Expression regulates

Caption: Caprylic acid's influence on the JAK-STAT pathway.

Caprylic Acid and the TLR4 Signaling Pathway

Caprylic acid can also modulate the Toll-like receptor 4 (TLR4) signaling pathway, another key regulator of the inflammatory response.[8]

G Caprylic_Acid Caprylic Acid TLR4 TLR4 Caprylic_Acid->TLR4 inhibits activation MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB NF-κB IKK->NFkB activates Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes

Caption: Caprylic acid's modulation of TLR4 signaling.

References

Troubleshooting poor chromatographic peak shape of Tricaprilin-d15

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Tricaprilin-d15 Chromatography

Welcome to the technical support center for troubleshooting the chromatographic analysis of this compound. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues related to poor peak shape encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is causing my this compound peak to exhibit tailing?

Peak tailing, where the latter half of the peak is drawn out, is a common issue that can compromise quantification and resolution.[1] It is often caused by unwanted secondary interactions between the analyte and the stationary phase or other active sites in the system.[2]

Potential Causes and Solutions:

  • Secondary Silanol Interactions: If using a silica-based column (common in reversed-phase HPLC), acidic silanol groups on the packing material can interact strongly with any polar functional groups on your analyte or co-eluting species, causing delayed elution and tailing.[2][3][4]

    • Solution: Operate the mobile phase at a lower pH to protonate the silanol groups, minimizing these interactions.[3] Alternatively, use a highly deactivated or "end-capped" column designed to shield these active sites.[2][3]

  • Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to peak tailing.[2][5] This is especially likely if all peaks in the chromatogram are tailing.[3]

    • Solution: Dilute your sample or reduce the injection volume.[3] If the problem persists, consider a column with a higher loading capacity (e.g., larger diameter or increased stationary phase film thickness).[2]

  • Column Contamination or Degradation: Accumulation of contaminants at the head of the column or degradation of the stationary phase bed can create active sites or disrupt the flow path.[2][5]

    • Solution: Use a guard column to protect the analytical column. If contamination is suspected, try flushing the column. In severe cases, trimming a small portion (10-20 cm) from the inlet of a GC column or replacing the HPLC column may be necessary.[2][6]

  • Extra-Column Effects: Excessive volume in the tubing and connections between the injector, column, and detector can cause peak dispersion and tailing.[4][5]

    • Solution: Minimize the length and internal diameter of all connecting tubing. Ensure all fittings are properly made to avoid dead volume.[4][7]

Q2: Why does my this compound peak show fronting?

Peak fronting, an asymmetry where the first half of the peak is broader than the second, often points to issues with sample concentration, solubility, or column integrity.[1][3]

Potential Causes and Solutions:

  • Column Overload: Injecting too high a concentration or volume of the sample can saturate the column, causing some analyte molecules to travel faster than others, leading to a leading edge on the peak.[3][8][9]

    • Solution: Reduce the sample concentration by diluting it or decrease the injection volume.[1][3]

  • Poor Sample Solubility/Solvent Mismatch: If this compound is not fully dissolved in the injection solvent or if the injection solvent is significantly stronger than the mobile phase, the peak shape can be distorted.[3][8] This is a common issue when using solvents like hexane in reversed-phase HPLC.[10]

    • Solution: Ensure your sample is completely dissolved. The ideal injection solvent is the mobile phase itself. If a different solvent must be used, it should be weaker than or of a similar strength to the mobile phase.[3][11]

  • Column Collapse or Void: A physical change in the column packing, such as a void at the inlet or collapse of the bed, can lead to an uneven flow path and cause fronting.[3][8]

    • Solution: This issue is often irreversible and requires replacing the column.[3] Using a guard column and operating within the column's recommended pressure and pH limits can prevent this.

Q3: My this compound peak is splitting into two or more peaks. What should I do?

Split peaks can be one of the most challenging issues to diagnose as they can stem from problems with sample preparation, the chromatographic method, or the instrument hardware.[12]

Potential Causes and Solutions:

  • If ALL Peaks are Split: The problem likely occurs before the column.

    • Blocked Column Frit: Particulates from the sample or mobile phase can partially block the inlet frit, causing the sample band to be unevenly distributed onto the column.[3][12][13]

      • Solution: Replace the frit or the entire column. Filtering all samples and mobile phases is a critical preventative measure.

    • Void in the Column: A void or channel in the packing material at the head of the column can cause the sample to travel through different paths, resulting in split peaks.[3][13][14]

      • Solution: The column will likely need to be replaced.

  • If ONLY the this compound Peak is Split: The issue is likely chemical or related to the specific method conditions.

    • Solvent Mismatch: Injecting the sample in a solvent that is much stronger than the mobile phase can cause the peak to split, especially for early-eluting peaks.[3][11]

      • Solution: Prepare the sample in the initial mobile phase or a weaker solvent.

    • Incompatible Mobile Phase and Sample Solvent: If the sample solvent and mobile phase are immiscible, it can lead to erratic peak shapes.[15]

      • Solution: Ensure complete miscibility between your sample diluent and the mobile phase.

    • Poor Focusing (GC): In splitless injection GC, if the initial oven temperature is too high relative to the solvent's boiling point, the analytes may not focus properly into a tight band at the head of the column.[6]

      • Solution: Set the initial oven temperature at least 20°C below the boiling point of the sample solvent.[6]

Troubleshooting Summary

The following table provides a quick reference for diagnosing and resolving poor peak shapes for this compound.

Observed Problem (Peak Shape)Potential CauseRecommended Solution
Peak Tailing Secondary interactions with active sites (e.g., silanols).[2][3]Use an end-capped column or lower the mobile phase pH.[3]
Mass overload of the column.[2]Reduce injection volume or sample concentration.[3]
Column contamination or degradation.[5]Use a guard column; flush or replace the analytical column.[2]
Extra-column dead volume.[4]Use shorter, narrower ID tubing and ensure proper connections.[4]
Peak Fronting Concentration or volume overload.[3][9]Reduce injection volume or sample concentration.[3]
Sample solvent is much stronger than the mobile phase.[8]Dissolve the sample in the mobile phase or a weaker solvent.[3]
Column void or bed collapse.[3][8]Replace the column.[3]
Peak Splitting Partially blocked inlet frit.[12][13]Replace the frit or the column; filter samples and mobile phase.
Void at the column inlet.[13][14]Replace the column.
Incompatible injection solvent (too strong).[11]Prepare sample in a solvent weaker than the mobile phase.
Poor analyte focusing in GC (oven temperature too high).[6]Lower the initial oven temperature.[6]

Suggested Experimental Protocol (HPLC)

This protocol provides a starting point for the analysis of this compound. Optimization will likely be required based on your specific instrumentation and sample matrix.

1. Column Selection:

  • A high-quality C18 (ODS) reversed-phase column is recommended for triglyceride analysis.[16][17]

  • Typical Dimensions: 150-250 mm length, 4.6 mm internal diameter, 3-5 µm particle size.

2. Mobile Phase Preparation:

  • Triglycerides are often separated using a gradient of acetonitrile and an organic modifier like acetone or isopropanol.[16][17]

  • Example Gradient:

    • Mobile Phase A: Acetonitrile

    • Mobile Phase B: Acetone

    • Gradient: Start with a high percentage of A, and gradually increase the percentage of B over the run to elute the highly nonpolar triglycerides.[17]

  • Degassing: Thoroughly degas the mobile phase using sonication or vacuum filtration to prevent bubbles in the system.

3. Sample Preparation:

  • Solvent: Dissolve the this compound standard or sample in a solvent that is miscible with the mobile phase and ideally weaker than the initial mobile phase conditions. Dichloromethane or the initial mobile phase composition are good starting points.[17] Avoid using hexane as an injection solvent in reversed-phase HPLC. [10]

  • Concentration: Start with a low concentration (e.g., 10-100 µg/mL) to avoid column overload.

  • Filtration: Filter the sample through a 0.22 or 0.45 µm syringe filter to remove particulates that could block the column frit.

4. Instrument Parameters:

  • Flow Rate: 1.0 mL/min is a typical starting point for a 4.6 mm ID column.

  • Column Temperature: Temperature control is crucial for reproducible results. An initial temperature of 30°C is often a good starting point for triglyceride analysis.[17] Lower temperatures can sometimes improve separation but may increase backpressure and decrease solubility.[16]

  • Injection Volume: 5-10 µL. Start with a low volume to prevent overload.

  • Detector: An Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is suitable for detecting triglycerides, as they lack a strong UV chromophore.[18][19] If using a mass spectrometer (MS), this protocol is also compatible.

Visual Troubleshooting Guide

The following diagram illustrates a logical workflow for troubleshooting poor chromatographic peak shapes.

TroubleshootingWorkflow start_node Poor Peak Shape Observed problem_node problem_node start_node->problem_node Identify Asymmetry cause_node_tailing1 Secondary Interactions? (e.g., Silanols) problem_node->cause_node_tailing1 Tailing cause_node_tailing2 Mass Overload? (All Peaks Tailing) problem_node->cause_node_tailing2 Tailing cause_node_fronting1 Concentration Overload? problem_node->cause_node_fronting1 Fronting cause_node_fronting2 Solvent Mismatch? (Sample Solvent too Strong) problem_node->cause_node_fronting2 Fronting cause_node_splitting1 All Peaks Split? problem_node->cause_node_splitting1 Splitting cause_node cause_node solution_node solution_node solution_node_tailing1 Use End-capped Column or Lower Mobile Phase pH cause_node_tailing1->solution_node_tailing1 solution_node_tailing2 Reduce Injection Volume or Sample Concentration cause_node_tailing2->solution_node_tailing2 solution_node_fronting1 Reduce Injection Volume or Sample Concentration cause_node_fronting1->solution_node_fronting1 solution_node_fronting2 Dissolve Sample in Mobile Phase cause_node_fronting2->solution_node_fronting2 cause_node_splitting2 Blocked Frit or Column Void cause_node_splitting1->cause_node_splitting2 Yes cause_node_splitting3 Injection Solvent Issue? cause_node_splitting1->cause_node_splitting3 No (Single Peak) solution_node_splitting1 Replace Frit or Column cause_node_splitting2->solution_node_splitting1 cause_node_splitting3->solution_node_fronting2

Caption: A logical workflow for diagnosing the root cause of poor peak shape.

References

Addressing matrix effects when using Tricaprilin-d15 as an internal standard

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects when using Tricaprilin-d15 as an internal standard in LC-MS/MS applications.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern when using this compound?

A1: In liquid chromatography-mass spectrometry (LC-MS), the "matrix effect" refers to the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[1] This interference can either decrease the signal (ion suppression) or increase it (ion enhancement).[2] Matrix effects are a significant concern because they can compromise the accuracy, precision, and sensitivity of quantitative analyses.[2][3] In complex biological matrices like plasma or serum, common sources of matrix effects include phospholipids, salts, and proteins.[2][4] When analyzing lipids and using this compound as an internal standard, these matrix components can affect the ionization of both the target analyte and the internal standard, potentially leading to inaccurate results if not properly managed.

Q2: How is this compound intended to correct for matrix effects?

A2: this compound is a stable isotope-labeled (SIL) internal standard. Because it is chemically almost identical to its unlabeled counterpart (the analyte), it is expected to have very similar physicochemical properties.[5] This means it should co-elute with the analyte during chromatography and experience the same degree of ion suppression or enhancement in the mass spectrometer's ion source.[5] By adding a known concentration of this compound to all samples, calibrators, and quality controls, the ratio of the analyte's peak area to the internal standard's peak area is used for quantification. This ratiometric approach is designed to normalize variations in signal intensity caused by matrix effects, thereby improving the accuracy and precision of the measurement.[5]

Q3: My results show high variability and poor accuracy even with this compound. What are the likely causes?

A3: While SIL internal standards are the gold standard, they may not always provide perfect correction. Several factors could be responsible for the issues you are observing:

  • Differential Matrix Effects: This is a primary cause of failure. It occurs when the analyte and this compound are affected differently by the matrix. A common reason for this is a slight chromatographic separation between the two, often due to the "deuterium isotope effect."[6][7] If they elute at slightly different times, they may enter the ion source along with different co-eluting matrix components, leading to different degrees of ion suppression or enhancement.[6]

  • Isotopic Impurity: The this compound standard may contain a small amount of the unlabeled analyte. This can lead to a positive bias in your results, particularly at the lower limit of quantification.[5]

  • In-source Fragmentation: The stability of the deuterium labels on this compound could be an issue. If the molecule fragments in the ion source before detection, the signal intensity will be compromised.[5]

  • Sub-optimal Sample Preparation: Inefficient sample preparation can lead to a high concentration of interfering matrix components, such as phospholipids, which can overwhelm the system and cause significant ion suppression.[2][3]

Troubleshooting Guides

Issue 1: Inconsistent Analyte-to-Internal Standard Area Ratios

If you observe high variability in the analyte-to-internal-standard area ratios for your quality control (QC) samples, it is crucial to investigate the cause.

Troubleshooting Steps:

  • Verify Co-elution: The first step is to confirm that your analyte and this compound are co-eluting perfectly.

    • Action: Overlay the chromatograms of the analyte and this compound from a representative sample. Zoom in on the peaks to ensure their retention times are identical.

    • Interpretation: If you observe a slight separation, this is likely due to the deuterium isotope effect and is a probable cause of differential matrix effects.[6][7]

  • Assess Matrix Effects Qualitatively: Use a post-column infusion experiment to identify regions of significant ion suppression or enhancement in your chromatogram.

    • Action: Perform the post-column infusion experiment as detailed in the "Experimental Protocols" section below.

    • Interpretation: If your analyte and internal standard elute in a region where there is a significant dip or rise in the baseline signal, they are being affected by the matrix. If they are slightly separated chromatographically, they will be affected differently.

  • Optimize Chromatography: If chromatographic separation is observed, adjust your LC method to achieve co-elution.

    • Action:

      • Modify the mobile phase gradient.

      • Adjust the column temperature.

      • Consider a column with a different chemistry or lower resolution to encourage peak overlap.[5]

  • Improve Sample Preparation: A cleaner sample will have less matrix interference.

    • Action: Evaluate your sample preparation method. For lipid analysis, methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can provide cleaner extracts than a simple protein precipitation.[8] HybridSPE®-Phospholipid plates are specifically designed to remove phospholipids, a major source of matrix effects in bioanalysis.[8]

Issue 2: Low Signal Intensity for Both Analyte and this compound

If the signal for both your analyte and the internal standard is unexpectedly low, it is likely due to significant ion suppression.

Troubleshooting Steps:

  • Identify Ion Suppression Zones:

    • Action: Conduct a post-column infusion experiment (see "Experimental Protocols"). This will clearly show at which retention times ion suppression is most severe.[9]

    • Interpretation: A dip in the infused signal that coincides with the elution of your compounds confirms ion suppression.

  • Optimize Chromatography to Avoid Suppression:

    • Action: Adjust your chromatographic method to shift the elution of your analyte and this compound to a "cleaner" region of the chromatogram with minimal ion suppression.[1]

  • Reduce Matrix Load:

    • Action: Dilute your sample extract before injection. This can reduce the concentration of interfering matrix components.[1] Ensure your analyte concentration remains above the instrument's limit of detection.

  • Enhance Sample Cleanup:

    • Action: Implement a more rigorous sample preparation technique. Refer to the table below for a comparison of common methods for lipid analysis.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Lipid Analysis

Sample Preparation MethodAnalyte RecoveryPhospholipid Removal EfficiencyOverall Cleanliness of ExtractKey Considerations
Protein Precipitation (PPT) HighLowLowSimple and fast, but often results in significant matrix effects.[8]
Liquid-Liquid Extraction (LLE) Variable (can be low for polar analytes)HighMediumProvides very clean extracts but can be labor-intensive.[8]
Solid-Phase Extraction (SPE) HighMedium to HighMediumGood for removing salts and phospholipids; requires method development.[9]
HybridSPE®-Phospholipid HighVery High (>99%)HighCombines the simplicity of PPT with high selectivity for phospholipid removal.[8]

Table 2: Interpreting Quantitative Matrix Effect Results

Calculated ValueFormulaInterpretationAcceptance Criteria
Matrix Effect (%ME) (Peak Area in Post-Extraction Spike / Peak Area in Neat Solution) * 100%ME < 100%: Ion Suppression%ME > 100%: Ion Enhancement%ME = 100%: No Matrix Effect[8]The coefficient of variation (%CV) of the IS-normalized matrix factor across different lots of matrix should be ≤15%.
Recovery (%RE) (Peak Area in Pre-Extraction Spike / Peak Area in Post-Extraction Spike) * 100Measures the efficiency of the extraction process.Recovery should be consistent, precise, and reproducible.
Process Efficiency (%PE) (Peak Area in Pre-Extraction Spike / Peak Area in Neat Solution) * 100Represents the overall effect of matrix and recovery on the final result.Should be consistent across different matrix lots.

Experimental Protocols

Protocol 1: Qualitative Assessment of Matrix Effects (Post-Column Infusion)

This experiment helps to visualize regions of ion suppression or enhancement in your chromatogram.

Methodology:

  • Analyte Infusion Setup: Use a T-connector to introduce a constant flow of a standard solution containing your analyte and this compound into the LC flow path after the analytical column but before the mass spectrometer's ion source. This will create a stable baseline signal.

  • Blank Matrix Injection: Prepare a blank matrix sample (e.g., plasma with no analyte or IS) using your established extraction procedure. Inject this extracted blank matrix onto the LC column.

  • Monitor the Signal: Monitor the signal of the infused analyte and this compound. A dip in the stable baseline indicates ion suppression caused by co-eluting matrix components, while a rise indicates ion enhancement.[9]

Protocol 2: Quantitative Assessment of Matrix Effects

This protocol allows you to quantify the degree of ion suppression or enhancement.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare standards of the analyte and this compound at low and high concentrations in a clean solvent (e.g., the final mobile phase composition).

    • Set B (Post-Extraction Spike): Extract at least six different lots of blank matrix. After the final extraction step, spike the analyte and this compound into the extracted matrix at the same concentrations as in Set A.

    • Set C (Pre-Extraction Spike): Spike the analyte and this compound into the blank matrix before the extraction process at the same concentrations as in Set A. (This set is used to determine recovery).

  • Analysis and Calculation: Analyze all three sets of samples by LC-MS/MS. Use the peak areas to calculate the Matrix Effect (%ME), Recovery (%RE), and Process Efficiency (%PE) using the formulas provided in Table 2.

Mandatory Visualization

G cluster_0 Troubleshooting Workflow: Inconsistent Results with this compound start High %CV or Inaccurate QC Results check_coelution Step 1: Verify Co-elution Overlay Analyte & IS Chromatograms start->check_coelution is_coeluting Are they co-eluting perfectly? check_coelution->is_coeluting assess_matrix_effect Step 2: Assess Matrix Effects Perform Post-Column Infusion is_coeluting->assess_matrix_effect  Yes differential_me Differential Matrix Effect Likely is_coeluting->differential_me No   improve_sample_prep Step 4: Improve Sample Prep - Use LLE or SPE - Consider Phospholipid Removal Plates assess_matrix_effect->improve_sample_prep optimize_chroma Step 3: Optimize Chromatography - Adjust Gradient - Change Temperature - Try Different Column re_evaluate Re-evaluate QC Samples optimize_chroma->re_evaluate improve_sample_prep->re_evaluate differential_me->optimize_chroma

Caption: Troubleshooting workflow for inconsistent results.

G cluster_1 Experimental Workflow: Quantitative Matrix Effect Assessment prep_set_a Prepare Set A: Analyte + IS in Neat Solvent analyze Analyze all sets by LC-MS/MS prep_set_a->analyze prep_set_b Prepare Set B: Post-Extraction Spike of Blank Matrix prep_set_b->analyze prep_set_c Prepare Set C: Pre-Extraction Spike of Blank Matrix prep_set_c->analyze calculate_me Calculate Matrix Effect (%ME) (Set B / Set A) * 100 analyze->calculate_me calculate_re Calculate Recovery (%RE) (Set C / Set B) * 100 analyze->calculate_re calculate_pe Calculate Process Efficiency (%PE) (Set C / Set A) * 100 analyze->calculate_pe interpret Interpret Results & Assess Method Viability calculate_me->interpret calculate_re->interpret calculate_pe->interpret

Caption: Workflow for quantitative matrix effect assessment.

References

How to improve the sensitivity of Tricaprilin-d15 detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Tricaprilin-d15. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to enhance the sensitivity and reliability of their analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving high sensitivity for this compound detection?

Achieving high sensitivity for this compound, a deuterated triglyceride, is often challenging due to several factors. These include its non-polar nature, potential for ion suppression from complex biological matrices, and inefficient ionization compared to more polar lipids like phosphatidylcholines.[1] Optimizing sample preparation, liquid chromatography, and mass spectrometry parameters is crucial to overcome these hurdles.

Q2: Which ionization technique is most effective for this compound analysis?

Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI) are commonly used for triglyceride analysis.[2]

  • APCI: Often preferred for non-polar molecules like triglycerides as it is less susceptible to matrix effects than ESI.[3]

  • ESI: Can provide good sensitivity, especially with the use of mobile phase additives to promote adduct formation (e.g., ammonium or sodium).[3][4] The choice between positive and negative ion mode can also significantly impact sensitivity, with negative-ion chemical ionization showing promise under specific conditions.[5]

Q3: How does the choice of an internal standard (IS) affect the analysis?

The use of a proper internal standard is critical for accurate and precise quantification. An ideal IS should have physicochemical properties very similar to the analyte to compensate for variability during sample preparation and analysis.[6][7] For this compound, a stable isotope-labeled (SIL) version of a similar triglyceride is the best choice.[8] The IS should be added at the earliest stage of sample preparation to account for any analyte loss throughout the entire workflow.[6][7]

Q4: What are "matrix effects" and how do they impact this compound sensitivity?

Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix (e.g., plasma, tissue).[9][10] This can lead to ion suppression or enhancement, causing inaccurate and unreliable results.[9] For triglycerides, phospholipids are a common source of ion suppression.[1] Effective sample cleanup, optimized chromatography to separate this compound from matrix components, and the use of a suitable internal standard are key strategies to mitigate these effects.[9][11][12]

Troubleshooting Guide

This guide addresses common issues encountered during the detection and quantification of this compound.

Problem: Weak or inconsistent signal intensity.

This is a common issue that can originate from multiple sources within the analytical workflow. The following decision tree can help diagnose the root cause.

G cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry start Low / Inconsistent This compound Signal prep_check Review Sample Prep start->prep_check lc_check Evaluate Chromatography start->lc_check ms_check Optimize MS Detection start->ms_check prep_loss Analyte Loss During Extraction/Cleanup? prep_check->prep_loss prep_is IS Added Correctly (Early Stage)? prep_loss->prep_is No prep_loss_sol Solution: - Optimize extraction (e.g., LLE vs. SPE) - Check solvent volumes & pH - Use low-binding labware prep_loss->prep_loss_sol Yes prep_is_sol Solution: - Add IS at the very first step - Verify IS concentration & stability prep_is->prep_is_sol Yes lc_peak Poor Peak Shape (Broad, Tailing)? lc_check->lc_peak lc_rt Retention Time (RT) Shifting? lc_peak->lc_rt No lc_peak_sol Solution: - Check for column contamination/overload - Minimize dead volume - Optimize mobile phase lc_peak->lc_peak_sol Yes lc_rt_sol Solution: - Prepare fresh mobile phase daily - Ensure stable column temperature - Check for leaks lc_rt->lc_rt_sol Yes ms_ion Inefficient Ionization or Ion Suppression? ms_check->ms_ion ms_params Suboptimal MS Parameters? ms_ion->ms_params No ms_ion_sol Solution: - Improve sample cleanup to reduce matrix - Adjust chromatography to separate from interferences - Test different adducts (NH4+, Na+, Li+) - Switch ionization source (APCI vs. ESI) ms_ion->ms_ion_sol Yes ms_params_sol Solution: - Optimize source temp. & gas flows - Tune collision energy & fragmentor voltage - Check for contamination in ion source ms_params->ms_params_sol Yes

Caption: Troubleshooting decision tree for low this compound signal.

Problem: My results show significant ion suppression.

Ion suppression from matrix components is a major cause of low sensitivity.[13]

  • Identification: To confirm ion suppression, perform a post-extraction spike experiment. Compare the signal of an analyte spiked into an extracted blank matrix sample with the signal of the analyte in a clean solvent. A lower signal in the matrix sample indicates suppression.

  • Solutions:

    • Improve Sample Cleanup: Switch from simple protein precipitation to a more selective method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to better remove interfering lipids.[9]

    • Optimize Chromatography: Adjust the LC gradient to better separate this compound from the region where matrix components elute. Using a smaller internal diameter column can also improve sensitivity.[14]

    • Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components, though this may also lower the analyte signal below the detection limit.[12]

    • Change Ionization Method: APCI is generally less prone to ion suppression from non-volatile matrix components than ESI.[3]

Data and Parameters

Optimizing your analytical method requires careful selection of parameters. The following tables provide a summary of key considerations for triglyceride analysis.

Table 1: Comparison of Ionization Techniques & Modifiers for Triglyceride Analysis

FeatureESI (Electrospray Ionization)APCI (Atmospheric Pressure Chemical Ionization)
Principle Ionization from charged droplets in a strong electric field.[15]Gas-phase chemical ionization following solvent vaporization.[3]
Best For Polar to moderately non-polar compounds.Non-polar compounds like triglycerides.[3]
Adduct Formation Crucial for triglycerides. Ammonium ([M+NH4]+) or alkali metal ([M+Na]+, [M+Li]+) adducts are commonly used to enhance signal.[4]Ammonium adducts are also beneficial and can be promoted by adding ammonium formate to the mobile phase.[3]
Susceptibility to Matrix Effects Higher, as non-volatile salts and lipids can suppress ionization.Lower, as the initial vaporization step helps separate analytes from non-volatile matrix components.[3]
Typical Flow Rates Lower flow rates (including microflow) often yield better sensitivity.[16]Compatible with standard analytical flow rates.

Table 2: Key Mass Spectrometer Parameters for Optimization

ParameterRecommended ActionRationale
Ion Source Temperature Optimize (e.g., 200-300 °C for APCI).[3][5]Affects desolvation and ionization efficiency. Too high can cause thermal degradation.[5]
Nebulizer/Drying Gas Flow Optimize to ensure efficient droplet formation and desolvation.Improper gas flows can lead to an unstable spray and poor sensitivity.[14]
Fragmentor/Collision Energy (CID) Tune to maximize the signal of the desired precursor and product ions.Insufficient energy leads to poor fragmentation; excessive energy can lead to over-fragmentation and loss of specific signal.[4]
Adduct Ion Selection Test different adducts (e.g., NH4+, Na+) by adding modifiers to the mobile phase.The stability and ionization efficiency of different adducts can vary significantly, impacting the overall signal intensity.[3][4]

Experimental Protocols

Protocol: High-Sensitivity LC-MS/MS Analysis of this compound in Plasma

This protocol provides a general framework. Optimization is required for specific instrumentation and matrices.

1. Sample Preparation (Protein Precipitation)

  • Aliquot 50 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the working internal standard solution (e.g., a different stable-isotope labeled triglyceride in methanol).

  • Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube or 96-well plate.

  • Evaporate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 Methanol:Water).

  • Vortex and centrifuge again to pellet any remaining insoluble material.

  • Transfer to an autosampler vial for injection.

2. Liquid Chromatography Conditions

  • Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 5 mM Ammonium Formate and 0.1% Formic Acid.

  • Mobile Phase B: Methanol/Isopropanol (90:10, v/v) with 5 mM Ammonium Formate and 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-1 min: 80% B

    • 1-5 min: 80% to 98% B

    • 5-7 min: Hold at 98% B

    • 7.1-9 min: Return to 80% B (re-equilibration).

  • Injection Volume: 5 µL.

  • Column Temperature: 50 °C.

3. Mass Spectrometry Conditions

  • Instrument: Triple Quadrupole Mass Spectrometer.

  • Ionization Source: APCI or ESI (positive ion mode).

  • MRM Transitions: To be determined by infusing a standard of this compound and its corresponding internal standard to identify the optimal precursor ion (e.g., [M+NH4]+) and the most abundant, specific product ions.

  • Source Parameters: Optimize gas flows, temperatures, and voltages according to instrument manufacturer recommendations and empirical testing.[16]

Visualization of Workflow

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample 1. Plasma Sample Collection is_spike 2. Internal Standard Spiking sample->is_spike extract 3. Extraction (PPT, LLE, or SPE) is_spike->extract dry_recon 4. Dry-down & Reconstitution extract->dry_recon inject 5. LC Injection dry_recon->inject separate 6. Chromatographic Separation inject->separate detect 7. MS/MS Detection (MRM Mode) separate->detect integrate 8. Peak Integration detect->integrate curve 9. Calibration Curve Generation integrate->curve quant 10. Concentration Calculation curve->quant final Final Result: This compound Concentration quant->final

Caption: Standard bioanalytical workflow for this compound quantification.

References

Technical Support Center: Quantification of Lipids Using Tricaprilin-d15

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the quantification of lipids using the internal standard Tricaprilin-d15.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a deuterated form of tricaprilin, a triglyceride. In lipidomics, stable isotope-labeled internal standards are considered the "gold standard" for quantification, particularly in mass spectrometry (MS)-based methods.[1] Because this compound is chemically almost identical to its non-labeled counterpart, it behaves similarly during sample extraction and analysis. This allows it to accurately correct for variations in sample preparation and signal fluctuations during MS analysis, leading to more precise and accurate quantification of triglycerides.[1]

Q2: At what stage of the experimental workflow should I add this compound?

The internal standard should be added as early as possible in the sample preparation process.[2] For plasma or tissue samples, this means adding a known amount of this compound to the sample before the lipid extraction procedure begins.[1] This ensures that the standard experiences the same potential for loss or degradation as the target analytes throughout all subsequent steps, including extraction, evaporation, and reconstitution.

Q3: Can I use this compound to quantify all lipid classes?

No. While this compound is an excellent internal standard for quantifying triglycerides, its use should be limited to this class of lipids. For accurate quantification across different lipid classes (e.g., phospholipids, sphingolipids, sterols), it is essential to use a panel of internal standards, with at least one representative standard for each class being measured.[3][4] Using a single internal standard for all lipids can lead to significant inaccuracies due to differences in extraction efficiency, ionization response, and fragmentation behavior between different lipid classes.[4]

Q4: My deuterated standard appears to have low signal intensity in the mass spectrometer. What are the potential causes?

Low signal intensity of a deuterated standard like this compound can stem from several issues:

  • Degradation: The standard may have degraded due to improper storage or handling, such as repeated freeze-thaw cycles or exposure to light and air.[5]

  • Incomplete Solubilization: The standard may not have been fully dissolved in the solvent. Gentle warming or sonication can help, but care must be taken to avoid degrading the lipid.[5]

  • Incorrect Concentration: The working solution of the standard may have been prepared at a concentration that is too low.

  • Ion Suppression: Components from the sample matrix can co-elute with the standard and suppress its ionization in the mass spectrometer's source.[6]

Troubleshooting Guides

Problem 1: High Variability and Poor Reproducibility in Quantitative Results

High variability in your results, despite using an internal standard, often points to issues in the sample preparation or extraction phase.

Potential Cause Recommended Solution Verification Step
Inconsistent Extraction Efficiency Ensure the chosen extraction method (e.g., Folch, Bligh & Dyer) is performed identically for all samples.[7] Pay close attention to solvent volumes, vortexing times, and phase separation steps.Prepare several replicate samples from a single source and process them. The coefficient of variation (%CV) for the internal standard peak area should be low (<15%).
Sample Degradation Thaw frozen samples on ice and keep them cold throughout the preparation process.[1] Work quickly to minimize the time samples are exposed to room temperature.Analyze a quality control (QC) sample at the beginning and end of your analytical run. A significant drop in analyte/IS ratio may indicate degradation over time.
Precipitation of Standard If samples are stored at low temperatures after adding the standard, this compound may precipitate out of solution, especially in highly aqueous matrices.After thawing and before extraction, ensure the sample is thoroughly vortexed to redissolve the standard.
Problem 2: Inaccurate Quantification and Calibration Curve Issues

An inaccurate calibration curve or consistently biased quantitative results can be caused by problems with the standard itself or how it interacts with the analyte and matrix.

Potential Cause Recommended Solution Verification Step
Impurity of the Internal Standard The deuterated standard may contain a small amount of the non-labeled analyte, which will artificially inflate the measured concentration.[8]Analyze a solution containing only the this compound standard. Check for a signal at the mass transition of the non-labeled tricaprilin.
Differential Matrix Effects Even though the deuterated standard is chemically similar, it may not co-elute perfectly with the analyte. If elution occurs in a region of high ion suppression, the analyte and standard can be affected differently.[6]Perform a post-extraction spike experiment. Compare the analyte/IS ratio in a neat solution versus a solution spiked into an extracted blank matrix. A significant difference indicates a matrix effect.
Non-linear Response The concentration of the internal standard or the analyte may be too high, saturating the detector and leading to a non-linear response.[6]Prepare a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against known analyte concentrations. The curve should have a high coefficient of determination (R² > 0.99).[1][9]

Experimental Protocols

Protocol: Lipid Extraction from Plasma using a Modified Folch Method with this compound

This protocol describes a standard procedure for extracting total lipids from a plasma sample for subsequent MS analysis.

  • Sample Thawing: Thaw frozen plasma samples on ice.

  • Internal Standard Spiking: In a clean 2 mL glass vial, add 10 µL of a working solution of this compound (concentration will depend on the expected analyte concentration).

  • Sample Addition: Add 50 µL of the plasma sample to the vial containing the internal standard. Vortex briefly to mix.

  • Solvent Addition: Add 1 mL of a cold 2:1 (v/v) mixture of chloroform:methanol.

  • Homogenization: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation. Let it sit for 20 minutes.

  • Phase Separation: Add 200 µL of 0.9% NaCl solution (or water) to the tube. Vortex for another 30 seconds.

  • Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes at 4°C. This will separate the mixture into two phases.

  • Lipid Collection: Carefully collect the lower organic phase (which contains the lipids) using a glass Pasteur pipette and transfer it to a new clean glass vial. Be careful not to disturb the protein disk at the interface.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a solvent appropriate for your LC-MS system (e.g., 100 µL of isopropanol:acetonitrile:water 2:1:1 v/v/v).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Plasma Sample Spike Add this compound Internal Standard Sample->Spike Extract Lipid Extraction (e.g., Folch Method) Spike->Extract Dry Evaporate Solvent Extract->Dry Reconstitute Reconstitute in LC-MS Buffer Dry->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Process Data Processing (Peak Integration) LCMS->Process Quantify Quantification (Ratio to IS) Process->Quantify

Caption: General workflow for lipid quantification using an internal standard.

troubleshooting_workflow start High Variability or Inaccurate Results? cause1 Check IS Peak Area Reproducibility start->cause1 cause1_sol Refine Extraction Protocol cause1->cause1_sol  High %CV? [YES] cause2 Analyze IS Purity cause1->cause2  Low %CV? [NO] end_node Results Improved cause1_sol->end_node cause2_sol Source New Standard or Quantify Impurity cause2->cause2_sol  Impurity Found? [YES] cause3 Assess Matrix Effects (Post-Extraction Spike) cause2->cause3  Pure? [NO] cause2_sol->end_node cause3_sol Improve Chromatographic Separation cause3->cause3_sol  Effect >15%? [YES] cause3->end_node  Effect <15%? [NO] cause3_sol->end_node

Caption: A logical workflow for troubleshooting common quantification issues.

References

Technical Support Center: Optimizing Quench Solutions for Tricaprilin-d15 Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing quench solutions in Tricaprilin-d15 metabolic studies.

Troubleshooting Guides

This section addresses specific issues that users may encounter during their experiments, offering potential causes and solutions in a direct question-and-answer format.

Question: Why am I observing low or no detectable this compound or its metabolites in my final extract?

Answer:

Low or no detection of your target analytes can stem from several factors throughout the experimental workflow. Consider the following possibilities:

  • Inefficient Quenching: Metabolic processes may not have been halted rapidly enough, leading to the further metabolism or degradation of this compound and its metabolites.[1] Ensure your quenching solution is pre-chilled to the lowest possible temperature (e.g., -80°C for cold solvents) or use direct liquid nitrogen flash-freezing for the most rapid temperature drop.[2]

  • Metabolite Leakage: The chosen quenching or washing solution may have compromised cell membrane integrity, causing intracellular metabolites to leak out.[3][4] Using 100% methanol as a quenching solvent, for instance, has been reported to cause significant leakage in some cell types.[3]

  • Suboptimal Extraction: The solvent system used for extraction may not be efficient for this compound (a lipid) and its primary metabolite, octanoic acid (a fatty acid). A biphasic extraction using a mixture of methanol, water, and chloroform is often recommended to separate polar and non-polar metabolites effectively.[2][5][6][7]

  • Sample Degradation: this compound and its metabolites can degrade if samples are not handled and stored properly. Always keep samples on dry ice or at -80°C throughout the process and avoid repeated freeze-thaw cycles.[8]

Question: My results show high variability between biological replicates. How can I improve reproducibility?

Answer:

High variability between replicates often points to inconsistencies in sample handling and processing. To improve reproducibility, consider the following:

  • Standardize Quenching Protocol: The timing and execution of the quenching step must be uniform across all samples. For suspension cultures, methods like slow pelleting can introduce variability; fast filtration is a more reproducible alternative.[2]

  • Ensure Complete Cell Lysis: If cells are not fully disrupted, metabolites will not be completely extracted. Incorporate a homogenization step, such as sonication or bead beating, after adding the extraction solvent.[2]

  • Consistent Phase Separation: In biphasic extractions, ensure complete and consistent phase separation by thoroughly vortexing and centrifuging at an appropriate speed and temperature. When collecting the different phases, be careful to avoid the protein interface.

  • Automate Where Possible: If available, using automated liquid handling systems can ensure precise and repeatable quenching and extraction steps.[9]

Question: I suspect that metabolic activity is continuing after my quenching step. How can I confirm and prevent this?

Answer:

Continued metabolic activity after quenching is a critical issue that can invalidate your results. Here’s how to address it:

  • Confirmation: You can test for residual enzyme activity by spiking a known amount of a stable isotope-labeled standard (that is not your analyte of interest but is part of the expected metabolic pathway) into the quenching solvent. If you detect downstream metabolites of this standard, it indicates incomplete quenching.

  • Prevention:

    • Ensure Rapid and Extreme Cold: For cold solvent quenching, ensure the solvent is at a sufficiently low temperature (e.g., -40°C to -80°C) and that the volume of the quenching solution is significantly larger than your sample volume (e.g., 10:1) to facilitate a rapid drop in temperature.[3]

    • Use Liquid Nitrogen: For the most rapid and effective quenching, flash-freezing your sample directly in liquid nitrogen is the gold standard.[2][10]

    • Acidify the Quenching Solvent: The addition of a small amount of acid, such as formic acid, to the quenching/extraction solvent can help to irreversibly denature enzymes. However, be mindful that this may affect the stability of certain metabolites.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway of Tricaprilin?

A1: Tricaprilin is a medium-chain triglyceride that is hydrolyzed by lipases into glycerol and three molecules of caprylic acid (octanoic acid). The deuterated label (d15) will be on the caprylic acid molecules, which are then further metabolized, primarily through beta-oxidation to produce ketone bodies.

Q2: What is the best quenching method for adherent cells in a this compound study?

A2: For adherent cells, a common and effective method is to rapidly aspirate the culture medium, wash once with ice-cold phosphate-buffered saline (PBS), and then add a pre-chilled quenching solution like 80% methanol directly to the plate.[9] Alternatively, you can flash-freeze the entire plate in liquid nitrogen.[2] The latter method is often preferred as it is the most rapid way to halt metabolism.

Q3: What is the recommended quenching method for suspension cells?

A3: For suspension cells, fast filtration to separate the cells from the medium, followed by immediate immersion of the filter in a cold quenching solvent or liquid nitrogen, is a highly recommended technique.[2][10] This method is rapid and minimizes metabolic changes that can occur during slower processes like centrifugation.

Q4: Should I use a single-phase or biphasic extraction for this compound and its metabolites?

A4: Given that this compound is a lipid and its primary metabolite is a fatty acid, a biphasic extraction is highly recommended. A common method is the Folch or Bligh-Dyer extraction, which uses a mixture of chloroform, methanol, and water.[5][7] This will allow you to separate the non-polar this compound and octanoic acid-d15 (in the chloroform layer) from more polar metabolites (in the methanol/water layer).

Q5: Can I wash my cells before quenching to remove extracellular this compound?

A5: Yes, a quick wash with an ice-cold isotonic solution like PBS is recommended to remove any residual extracellular compounds without significantly altering the intracellular metabolome.[1] However, the wash step should be performed very quickly (less than 10 seconds) to prevent metabolite leakage.

Data Presentation

Table 1: Comparison of Common Quenching Methods

Quenching MethodTemperatureAdvantagesDisadvantagesBest For
Cold Methanol (60-80%) -20°C to -80°CSimple, effective for polar metabolites.Can cause metabolite leakage in some cell types.[3][4]General metabolomics.
Cold Acetonitrile -20°C to -40°CGood for polar compounds, often used in LC-MS.May not be as effective for quenching as methanol.LC-MS based metabolomics.
Liquid Nitrogen Flash-Freezing -196°CMost rapid quenching method, minimizes metabolite leakage.[2][10]Requires specialized equipment (Dewar), can be more laborious.Adherent and suspension cells, tissues.
Cold Buffered Saline 0-4°CGentle on cells, minimizes leakage for sensitive cell lines.Slower quenching compared to solvents or LN2.Sensitive mammalian cells.

Table 2: Comparison of Biphasic Extraction Solvents for Lipidomics

Extraction MethodSolvent System (v/v/v)Key Features
Folch Chloroform:Methanol:Water (2:1:0.8)Robust and widely used for a broad range of lipids.[7]
Bligh-Dyer Chloroform:Methanol:Water (1:2:0.8 initially, then adjusted)Uses less solvent than the Folch method, efficient for samples with high water content.[5][6]
Matyash (MTBE) Methyl-tert-butyl ether:Methanol:Water (10:3:2.5)Uses a less toxic solvent than chloroform, can provide cleaner extracts.[6]

Experimental Protocols

Protocol 1: Quenching of Adherent Cells using Liquid Nitrogen

  • Quickly aspirate the cell culture medium.

  • Wash the cell monolayer once with 1-2 mL of ice-cold PBS.

  • Immediately aspirate the PBS.

  • Place the culture dish on a level surface and carefully pour liquid nitrogen directly onto the cells until the entire surface is covered.

  • Allow the liquid nitrogen to evaporate completely in a fume hood.

  • Proceed immediately to metabolite extraction.

Protocol 2: Quenching of Suspension Cells by Fast Filtration

  • Assemble a vacuum filtration unit with a suitable filter membrane (e.g., 0.45 µm pore size).

  • Pre-wet the filter with a small amount of ice-cold PBS.

  • Quickly pour the cell suspension onto the filter and apply the vacuum.

  • Wash the cells on the filter with a small volume of ice-cold PBS.

  • Immediately transfer the filter with the cells into a tube containing the pre-chilled extraction solvent or snap-freeze in liquid nitrogen.

Protocol 3: Biphasic Metabolite Extraction (Folch Method)

  • To the quenched cell sample (e.g., cell pellet or filter), add a pre-chilled mixture of chloroform and methanol (2:1, v/v).

  • Homogenize the sample using a sonicator or bead beater to ensure complete cell lysis.

  • Add water to the mixture to achieve a final solvent ratio of chloroform:methanol:water of 2:1:0.8 (v/v/v).

  • Vortex the mixture vigorously for 1-2 minutes.

  • Centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases.

  • Carefully collect the lower organic phase (containing lipids like this compound and octanoic acid-d15) and the upper aqueous phase (containing polar metabolites) into separate tubes.

  • Dry the solvent from each phase using a vacuum concentrator or a gentle stream of nitrogen.

  • Store the dried extracts at -80°C until analysis.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_quenching Quenching cluster_extraction Extraction cluster_analysis Analysis Cell_Culture Cell Culture with This compound Quenching_Step Rapid Quenching (e.g., Liquid Nitrogen) Cell_Culture->Quenching_Step Biphasic_Extraction Biphasic Extraction (Chloroform/Methanol/Water) Quenching_Step->Biphasic_Extraction Phase_Separation Phase Separation Biphasic_Extraction->Phase_Separation Organic_Phase Organic Phase (this compound, Octanoic Acid-d15) Phase_Separation->Organic_Phase Aqueous_Phase Aqueous Phase (Polar Metabolites) Phase_Separation->Aqueous_Phase LC_MS_Analysis LC-MS/MS Analysis Organic_Phase->LC_MS_Analysis Aqueous_Phase->LC_MS_Analysis Data_Analysis Data Analysis LC_MS_Analysis->Data_Analysis

Caption: Experimental workflow for this compound metabolic studies.

quenching_decision_tree Start Start: Choose Quenching Method Cell_Type What is your cell type? Start->Cell_Type Adherent Adherent Cells Cell_Type->Adherent Adherent Suspension Suspension Cells Cell_Type->Suspension Suspension Sensitive_Cells Are cells sensitive to organic solvents? Adherent->Sensitive_Cells Fast_Filtration Fast Filtration + LN2 or Cold Solvent Suspension->Fast_Filtration LN2_Quench Liquid Nitrogen Flash-Freezing Sensitive_Cells->LN2_Quench No, prefer fastest Cold_Methanol Cold Methanol (e.g., 80%) Sensitive_Cells->Cold_Methanol No, prefer simpler Cold_Saline Cold Buffered Saline Sensitive_Cells->Cold_Saline Yes

Caption: Decision tree for selecting a quenching method.

References

Dealing with co-eluting interferences with Tricaprilin-d15

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tricaprilin-d15. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding co-eluting interferences and other analytical challenges encountered during the quantification of Tricaprilin using this compound as an internal standard.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a stable isotope-labeled (SIL) version of Tricaprilin, a medium-chain triglyceride. It is used as an internal standard in quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. The key advantage of a SIL internal standard is that it has nearly identical chemical and physical properties to the analyte (Tricaprilin). This means it should co-elute with the analyte and experience similar effects from the sample matrix, such as ion suppression or enhancement, allowing for more accurate and precise quantification.[1][2]

Q2: What are co-eluting interferences and how do they affect my analysis?

Co-eluting interferences are compounds in the sample matrix that elute from the liquid chromatography (LC) column at the same time as the analyte of interest (Tricaprilin) and/or the internal standard (this compound).[3][4] These interferences can impact the accuracy and precision of the assay in several ways:

  • Ion Suppression or Enhancement: Co-eluting compounds can affect the ionization efficiency of the analyte and internal standard in the mass spectrometer's ion source, leading to a decrease (suppression) or increase (enhancement) in the measured signal.[5][6]

  • Isobaric Interference: An interfering compound may have the same nominal mass as the analyte or internal standard, leading to a direct contribution to the measured signal and an overestimation of the concentration.

  • Inaccurate Integration: The presence of a co-eluting peak can distort the peak shape of the analyte or internal standard, making accurate integration difficult.[7]

Q3: My this compound internal standard is not perfectly co-eluting with Tricaprilin. Why is this happening?

While SIL internal standards are designed to co-elute with the analyte, slight differences in retention time can occur. This phenomenon is often attributed to the "isotope effect," particularly with deuterium-labeled standards.[1][8] The replacement of hydrogen with deuterium can slightly alter the lipophilicity of the molecule, leading to a small shift in retention time on a reversed-phase LC column.[1][9] If this shift is significant, the analyte and internal standard may experience different degrees of matrix effects, compromising the accuracy of the quantification.[8]

Q4: How can I confirm if I have a co-eluting interference?

Several methods can be used to identify a co-eluting interference:

  • Peak Shape Analysis: Visually inspect the chromatograms for your analyte and internal standard. Asymmetrical peaks, such as those with shoulders, tailing, or fronting, can be an indication of a co-eluting compound.[3][4][7]

  • Mass Spectral Analysis: Examine the mass spectrum across the entire chromatographic peak. If the peak is pure, the mass spectrum should be consistent from the leading edge to the tailing edge. A changing mass spectral profile is a strong indicator of a co-eluting interference.[4]

  • Matrix Blank Injection: Inject an extract of a blank matrix sample (a sample that does not contain the analyte or internal standard). The presence of a peak at the retention time of your analyte or internal standard indicates an interference from the matrix itself.

Troubleshooting Guides

Problem: Poor Peak Shape (Tailing, Fronting, or Split Peaks) for Tricaprilin and/or this compound

This issue can be caused by co-eluting interferences, chromatographic problems, or sample solvent effects. The following troubleshooting workflow can help identify and resolve the issue.

G Troubleshooting Poor Peak Shape A Start: Poor Peak Shape Observed B Inject Matrix Blank A->B C Is a peak present at the retention time of the analyte/IS? B->C D Interference is from the matrix. Proceed to Method Optimization. C->D Yes E Issue is likely not matrix interference. Consider other causes. C->E No F Optimize Sample Preparation D->F G Modify Chromatographic Conditions D->G E->G H Review Injection Solvent E->H I Resolved? F->I G->I H->I I->A No, re-evaluate J End I->J Yes G Troubleshooting Inconsistent IS Response A Start: Inconsistent IS Response B Review Sample Preparation Procedure A->B C Are there any inconsistencies in the procedure? B->C D Standardize the sample preparation workflow. Re-run samples. C->D Yes E Procedure is consistent. Investigate matrix effects. C->E No J End D->J F Post-column Infusion Experiment E->F G Does infusion profile show suppression/enhancement at analyte RT? F->G H Matrix effect confirmed. Optimize chromatography to separate from suppression zone. G->H Yes I No significant matrix effect observed. Check instrument performance. G->I No H->J I->J

References

Validation & Comparative

A Comparative Guide to the Validation of an Analytical Method Using Tricaprilin-d15

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of bioanalysis, the precise and reliable quantification of analytes is paramount. This guide provides an objective comparison of Tricaprilin-d15 as an internal standard in the validation of analytical methods for the quantification of tricaprylin, a medium-chain triglyceride of significant interest in pharmaceutical and clinical research. We will delve into its performance characteristics and compare it with common alternative internal standards, supported by experimental data and detailed methodologies.

The Gold Standard: Stable Isotope-Labeled Internal Standards

Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the "gold standard" for quantitative mass spectrometry.[1] By incorporating stable isotopes like deuterium (²H), the internal standard becomes chemically identical to the analyte of interest (tricaprylin) but is distinguishable by its higher mass. This near-perfect analogy allows it to mimic the analyte's behavior throughout the entire analytical process, from sample preparation to ionization in the mass spectrometer. This co-elution and identical behavior effectively compensate for matrix effects and other sources of analytical variability, leading to high accuracy and precision.[2]

Performance Comparison: this compound vs. Alternative Internal Standards

The choice of an internal standard is a critical decision in analytical method development. While this compound offers significant advantages, other options like odd-chain triglycerides are also employed. The following table summarizes the key performance parameters for an analytical method using this compound and compares them with typical data for methods using odd-chain triglyceride internal standards, such as Glyceryl Triheptadecanoate (C17:0) or Glyceryl Trinonadecanoate (C19:0).

It is important to note that direct head-to-head comparative studies with comprehensive quantitative data for this compound against these alternatives are not extensively available in peer-reviewed literature. The data presented for the alternatives are representative values from validated LC-MS/MS methods for triglyceride analysis.

Parameter This compound (Expected Performance) Odd-Chain Triglycerides (e.g., Glyceryl Trinonadecanoate) Advantages of this compound
Linearity (r²) ≥ 0.99≥ 0.99Co-elution with the analyte ensures a more consistent response across the concentration range.
Lower Limit of Quantification (LLOQ) Analyte- and matrix-dependent, typically in the low ng/mL range.Analyte- and matrix-dependent, typically in the low to mid ng/mL range.The high similarity to the analyte can lead to better signal-to-noise at lower concentrations.
Accuracy (% Bias) Within ±15% (typically <10%)Within ±15%More effective correction for extraction inefficiency and matrix effects leads to higher accuracy.
Precision (% CV) < 15% (typically <10%)< 15%The consistent behavior of the SIL standard throughout the process minimizes variability.
Matrix Effect Minimal, effectively compensated.Can be more pronounced and may not be fully compensated for all triglyceride species.The identical physicochemical properties ensure that the internal standard and analyte are equally affected by the matrix.
Cost HigherLowerThe synthesis of deuterated standards is more complex and expensive.[2]

Experimental Protocol: Quantification of Tricaprylin in Human Plasma using this compound

This section provides a detailed methodology for a typical LC-MS/MS-based analytical method validation for tricaprylin in human plasma using this compound as an internal standard.

Materials and Reagents
  • Tricaprylin analytical standard

  • This compound internal standard

  • Human plasma (K2EDTA)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Isopropanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Water (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

Preparation of Stock and Working Solutions
  • Tricaprylin Stock Solution (1 mg/mL): Accurately weigh and dissolve tricaprylin in methanol.

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the tricaprylin stock solution in methanol to create calibration standards and quality control (QC) samples. Prepare a working solution of the this compound internal standard in methanol.

Sample Preparation (Solid Phase Extraction - SPE)
  • Spiking: To 100 µL of human plasma, add a known amount of the this compound internal standard working solution. For calibration standards and QC samples, add the corresponding tricaprylin working solutions.

  • Protein Precipitation: Add 300 µL of cold acetonitrile, vortex for 30 seconds, and centrifuge at 10,000 x g for 10 minutes to precipitate proteins.

  • SPE Cartridge Conditioning: Condition the C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 40% methanol in water to remove polar interferences.

  • Elution: Elute the tricaprylin and this compound with 1 mL of acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Analysis
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A suitable reversed-phase column (e.g., C18, 100 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.

  • Mobile Phase B: Acetonitrile/Isopropanol (10:90, v/v) with 0.1% formic acid and 10 mM ammonium formate.

  • Gradient Elution: A gradient program to effectively separate tricaprylin from other plasma components.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) of the precursor and product ions for both tricaprylin and this compound.

Method Validation

The analytical method should be validated according to the guidelines of regulatory agencies such as the FDA and EMA. The validation should assess the following parameters:

  • Selectivity and Specificity: Absence of interfering peaks at the retention times of the analyte and internal standard in blank plasma samples.

  • Linearity and Range: A linear relationship between the peak area ratio (analyte/internal standard) and the concentration of the analyte over a defined range.

  • Accuracy and Precision: The closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision), assessed at multiple QC levels (low, medium, and high).

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

  • Recovery: The efficiency of the extraction procedure.

  • Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte and internal standard.

  • Stability: The stability of the analyte in plasma under various conditions (freeze-thaw, short-term benchtop, and long-term storage).

Visualizing the Workflow and Principles

To further clarify the experimental process and the underlying principles, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample spike_is Spike with this compound plasma->spike_is spike_cal Spike with Tricaprylin (for Calibrators/QCs) ppt Protein Precipitation spike_is->ppt spe Solid Phase Extraction (SPE) ppt->spe evap Evaporation & Reconstitution spe->evap lc LC Separation evap->lc ms MS/MS Detection lc->ms integration Peak Integration ms->integration ratio Calculate Peak Area Ratio (Analyte/IS) integration->ratio calibration Calibration Curve Generation ratio->calibration quantification Quantification of Tricaprylin calibration->quantification

Caption: Experimental workflow for the quantification of tricaprylin.

Internal_Standard_Principle cluster_sample Biological Sample cluster_addition Internal Standard Addition cluster_processing Sample Processing & Analysis cluster_quantification Quantification analyte Tricaprylin (Unknown Amount) process Extraction, LC Separation, MS Detection analyte->process is This compound (Known Amount) is->process ratio Measure Peak Area Ratio (Analyte / IS) process->ratio result Calculate Analyte Concentration ratio->result

Caption: Principle of internal standard-based quantification.

References

A Comparative Guide to Tricaprilin-d15 and Other Deuterated Internal Standards in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of quantitative mass spectrometry, the choice of an internal standard is a critical determinant of data quality, accuracy, and reproducibility. Among the array of available options, deuterated stable isotope-labeled (SIL) internal standards have become a cornerstone for robust analytical methods, particularly in the fields of lipidomics and drug metabolism. This guide provides an objective comparison of Tricaprilin-d15, a deuterated medium-chain triglyceride, with other classes of deuterated and alternative internal standards. The information presented herein is supported by established principles of analytical chemistry and includes detailed experimental methodologies to aid in the selection and validation of the most suitable internal standard for your research needs.

The Role and Performance of Internal Standards

An ideal internal standard co-elutes with the analyte of interest, exhibiting similar behavior during sample extraction, chromatographic separation, and ionization, thereby compensating for variations in sample preparation and matrix effects.[1] Deuterated standards, such as this compound, are chemically almost identical to their endogenous counterparts, differing only in the presence of heavier deuterium atoms. This mass difference allows for their distinct detection by a mass spectrometer.

However, the effectiveness of a deuterated internal standard can be influenced by several factors, including the position and number of deuterium labels, which can sometimes lead to slight chromatographic shifts or isotopic instability.[2][3] These factors necessitate a careful evaluation of an internal standard's performance.

Comparison of Internal Standard Types

The selection of an internal standard is often a balance between performance, availability, and cost. Below is a comparison of deuterated triglycerides like this compound with other commonly used internal standards.

Internal Standard TypePrincipleAdvantagesDisadvantages
Deuterated Triglycerides (e.g., this compound) Analyte analogue with hydrogen atoms replaced by deuterium.Closely mimics the physicochemical properties of endogenous medium-chain triglycerides. Helps correct for variations in extraction, and matrix effects.[4]Potential for slight chromatographic separation from the analyte (isotope effect).[3] Possibility of H/D exchange in certain chemical environments. Generally more expensive than non-isotopically labeled standards.
¹³C-Labeled Triglycerides Analyte analogue with ¹²C atoms replaced by the stable isotope ¹³C.Considered the "gold standard" as they typically co-elute perfectly with the unlabeled analyte, providing superior correction for matrix effects.[1][2] Isotopic label is highly stable and not prone to exchange.[2]Generally the most expensive type of internal standard.[2] Availability may be limited for some lipid species.
Odd-Chain Triglycerides (e.g., Triheptadecanoin) Structurally similar triglyceride with fatty acid chains containing an odd number of carbon atoms.More cost-effective than SIL standards. Not naturally present in most biological systems, avoiding interference with endogenous analytes.[5]Physicochemical properties may differ more significantly from even-chain triglycerides, potentially leading to less accurate correction for extraction and matrix effects.

Experimental Protocols for Internal Standard Evaluation

To ensure the reliability of quantitative data, a thorough validation of the chosen internal standard's performance is essential. The following is a detailed methodology for evaluating key performance parameters.

Objective:

To assess and compare the performance of this compound against an alternative internal standard (e.g., a ¹³C-labeled triglyceride or an odd-chain triglyceride) for the quantification of endogenous triglycerides in a biological matrix (e.g., human plasma).

Materials:
  • This compound solution (known concentration)

  • Alternative internal standard solution (e.g., ¹³C-Tripalmitin or Triheptadecanoin, known concentration)

  • Blank human plasma (pre-screened for low levels of target analytes)

  • Solvents for extraction (e.g., isopropanol, hexane, ethyl acetate)

  • Reagents for derivatization (if necessary)

  • LC-MS/MS system

Methodology:

1. Sample Preparation and Extraction:

A standardized lipid extraction method, such as a modified Folch or Bligh-Dyer procedure, should be employed. The internal standards are added to the plasma samples at the very beginning of the extraction process to account for any variability during sample preparation.[4]

2. Assessment of Recovery:

  • Set 1 (Pre-extraction spike): Spike a known amount of the internal standards into multiple replicates of the blank plasma before the extraction procedure.

  • Set 2 (Post-extraction spike): Spike the same amount of the internal standards into the extracted matrix from multiple replicates of the blank plasma after the extraction procedure.

  • Calculation: Recovery (%) = (Peak area of Set 1 / Peak area of Set 2) x 100

  • Acceptance Criteria: Consistent and high recovery (typically >80%) is desirable.

3. Assessment of Matrix Effects:

  • Set A (Standard in solvent): A known amount of the internal standards is prepared in the final reconstitution solvent.

  • Set B (Standard in post-extracted matrix): The same amount of the internal standards is added to the extracted matrix from multiple replicates of the blank plasma.

  • Calculation: Matrix Effect (%) = (Peak area of Set B / Peak area of Set A) x 100

  • Interpretation: A value of 100% indicates no matrix effect. Values <100% indicate ion suppression, and values >100% indicate ion enhancement. The consistency of the matrix effect across different lots of plasma should also be evaluated.[6]

4. Stability Assessment:

The stability of the internal standards should be evaluated under various conditions that mimic the experimental workflow.[7] This includes:

  • Freeze-thaw stability: Analyze aliquots of spiked plasma after several freeze-thaw cycles.

  • Short-term benchtop stability: Analyze aliquots of spiked plasma left at room temperature for a defined period.

  • Long-term storage stability: Analyze aliquots of spiked plasma after storage at the intended temperature (e.g., -80°C) for an extended period.

  • Post-preparative stability: Analyze processed samples that have been stored in the autosampler for a defined period.

  • Acceptance Criteria: The mean concentration of the analyte should be within ±15% of the nominal concentration.

Data Presentation

All quantitative data from the validation experiments should be summarized in clearly structured tables for easy comparison of the performance of this compound and the alternative internal standard.

Table 1: Hypothetical Performance Comparison of Internal Standards

ParameterThis compound¹³C-TripalmitinTriheptadecanoin
Recovery (%) 92 ± 595 ± 485 ± 8
Matrix Effect (%) 88 ± 6 (Suppression)98 ± 3 (Minimal)75 ± 10 (Suppression)
Freeze-Thaw Stability (% Bias) -3.5-2.1-4.2
Relative Cost HighVery HighModerate

Visualizing Experimental Workflows and Logical Relationships

Diagrams created using Graphviz (DOT language) can effectively illustrate complex experimental workflows and the logical relationships between different components of the analysis.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Performance Evaluation Plasma Plasma Sample Spike_IS Spike with Internal Standards (this compound & Alternatives) Plasma->Spike_IS Extraction Lipid Extraction (e.g., Folch Method) Spike_IS->Extraction Dry_Reconstitute Dry Down & Reconstitute Extraction->Dry_Reconstitute LC_Separation LC Separation Dry_Reconstitute->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Processing Data Processing & Quantification MS_Detection->Data_Processing Recovery Recovery Assessment Data_Processing->Recovery Matrix_Effect Matrix Effect Assessment Data_Processing->Matrix_Effect Stability Stability Assessment Data_Processing->Stability

Caption: Workflow for the comparative evaluation of internal standards.

Logical_Relationship Analyte Endogenous Triglyceride (Analyte) Process Analytical Process (Extraction, LC, Ionization) Analyte->Process IS Internal Standard (e.g., this compound) IS->Process Matrix Biological Matrix (e.g., Plasma) Matrix->Process Introduces Variability (Matrix Effects) Response Mass Spectrometer Response Process->Response Ratio Analyte/IS Ratio Response->Ratio Concentration Calculated Concentration Ratio->Concentration

Caption: Principle of internal standard-based quantification.

Conclusion

References

A Practical Guide to Inter-Laboratory Cross-Validation of Tricaprilin-d15 Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and clinical trials, the ability to obtain consistent and reproducible bioanalytical data across different laboratories is paramount. This guide provides a comprehensive framework for the cross-validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for Tricaprilin-d15, a deuterated internal standard for Tricaprilin. Tricaprilin is under investigation for various therapeutic applications, and its accurate quantification is crucial for pharmacokinetic and toxicokinetic studies.

This document outlines a detailed experimental protocol, presents a hypothetical yet representative cross-validation data set between two laboratories, and offers visual workflows to elucidate the process. The methodologies and acceptance criteria are based on established regulatory guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

Principles of Cross-Validation

Cross-validation of a bioanalytical method is the process of comparing the performance of the same assay at two or more different laboratories.[1] This is a critical step when study samples are analyzed at multiple sites to ensure that the data can be reliably combined or compared.[2] The primary objective is to demonstrate that the assay performs with acceptable accuracy and precision, regardless of the laboratory conducting the analysis.[3][4]

Experimental Protocol: Quantification of this compound in Human Plasma by LC-MS/MS

This protocol describes a representative method for the analysis of this compound in human plasma.

1. Materials and Reagents

  • This compound (Internal Standard)

  • Tricaprilin (Analyte)

  • Human plasma (K2EDTA)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (Ultrapure)

2. Sample Preparation A protein precipitation method is employed for sample extraction:

  • Thaw plasma samples at room temperature.

  • To 100 µL of plasma, add 25 µL of this compound working solution (concentration will depend on the expected analyte concentration range).

  • Vortex for 10 seconds.

  • Add 400 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

3. Liquid Chromatography Parameters

  • LC System: Agilent 1290 Infinity II LC or equivalent[5]

  • Column: ZORBAX Eclipse Plus Phenyl-Hexyl, 2.1 x 50 mm, 1.8 µm[5]

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5-95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95-5% B

    • 3.1-4.0 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

4. Mass Spectrometry Parameters

  • MS System: Sciex 6500+ or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Tricaprilin: To be determined based on precursor and product ions.

    • This compound: To be determined based on precursor and product ions, accounting for the mass shift due to deuterium labeling.

  • Key MS Settings:

    • IonSpray Voltage: 5500 V

    • Temperature: 500°C

    • Curtain Gas: 35 psi

    • Collision Gas: 9 psi

    • Ion Source Gas 1: 50 psi

    • Ion Source Gas 2: 55 psi

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 100 µL Plasma is_add Add 25 µL this compound plasma->is_add vortex1 Vortex is_add->vortex1 ppt Add 400 µL Acetonitrile vortex1->ppt vortex2 Vortex ppt->vortex2 centrifuge Centrifuge vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate supernatant->evaporate reconstitute Reconstitute evaporate->reconstitute lc_injection Inject 5 µL reconstitute->lc_injection lc_separation LC Separation lc_injection->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection

Figure 1. Experimental workflow for this compound sample analysis.

Data Presentation: A Hypothetical Cross-Validation

The following tables present hypothetical data from a cross-validation study between two laboratories, "Lab A" and "Lab B". The data is designed to meet typical acceptance criteria for bioanalytical method validation.

Single-Laboratory Validation Performance (Lab A)

Prior to cross-validation, each laboratory must have a fully validated assay. The performance of the assay in Lab A is summarized below.

Table 1: Linearity of Calibration Curve in Lab A

Nominal Conc. (ng/mL)Back-Calculated Conc. (ng/mL)Accuracy (%)
1.000.9595.0
2.502.60104.0
5.005.15103.0
10.09.8098.0
25.024.598.0
50.051.0102.0
80.079.299.0
100.0101.0101.0
Regression: Linear, 1/x² weighting, r² > 0.995

Table 2: Intra- and Inter-Day Precision and Accuracy in Lab A

QC LevelNominal Conc. (ng/mL)Intra-Day Precision (%CV)Intra-Day Accuracy (%)Inter-Day Precision (%CV)Inter-Day Accuracy (%)
LLOQ1.008.597.210.198.5
Low3.006.2102.17.5101.3
Mid30.04.599.55.8100.2
High75.03.8101.04.9100.8
LLOQ: Lower Limit of Quantification
Cross-Validation Data: Lab A vs. Lab B

For cross-validation, a set of quality control (QC) samples are prepared at one site and analyzed by both laboratories.

Table 3: Comparison of QC Sample Analysis between Lab A and Lab B

QC LevelNominal Conc. (ng/mL)Mean Conc. Lab A (ng/mL)Mean Conc. Lab B (ng/mL)% Difference
Low3.003.052.98-2.3%
Mid30.029.830.73.0%
High75.075.674.1-2.0%
% Difference = [(Lab B - Lab A) / Mean(Lab A, Lab B)] * 100

Acceptance Criteria for Cross-Validation:

  • The mean concentration of at least two-thirds of the QC samples should be within ±15% of the nominal concentration.[3][4]

  • The percent difference between the mean concentrations obtained by the two laboratories for each QC level should not exceed 15%.

In this hypothetical example, the results fall well within the acceptance criteria, demonstrating the comparability of the assay between the two laboratories.

cross_validation_logic cluster_setup Setup cluster_analysis Analysis cluster_comparison Data Comparison cluster_outcome Outcome prep_qcs Prepare QC Samples (Low, Mid, High) lab_a Analyze QCs at Lab A prep_qcs->lab_a lab_b Analyze QCs at Lab B prep_qcs->lab_b compare Compare Mean Concentrations lab_a->compare lab_b->compare criteria Apply Acceptance Criteria (e.g., ±15% difference) compare->criteria decision Comparable? criteria->decision pass Pass decision->pass Yes fail Fail (Investigate Discrepancy) decision->fail No

Figure 2. Logical flow of a cross-validation study.

Conclusion

The successful cross-validation of a bioanalytical assay is a cornerstone of robust and reliable data in multi-site clinical trials and drug development programs. This guide has provided a template for the experimental protocol and data presentation necessary for a comprehensive comparison of a this compound assay between different laboratories. By adhering to established regulatory guidelines and implementing a rigorous comparison of assay performance, researchers can ensure the integrity and consistency of their bioanalytical data, ultimately contributing to the successful development of new therapies.

References

A Head-to-Head Comparison: Tricaprilin-d15 versus C13-Labeled Internal Standards for Robust Lipid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in lipid analysis, the choice of an appropriate internal standard is paramount to achieving accurate and reproducible quantitative results. This guide provides an objective comparison of two common types of stable isotope-labeled internal standards: the deuterated standard Tricaprilin-d15 and carbon-13 (¹³C)-labeled triglyceride standards. This comparison is supported by experimental data and detailed methodologies to inform the selection of the most suitable internal standard for your lipidomics workflow.

Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry-based lipid analysis. They are chemically almost identical to the analytes of interest and are added to samples in known amounts before analysis. This allows for the correction of variability throughout the analytical process, including sample extraction, derivatization, and instrument response. The two most common types of isotopic labeling for lipid internal standards are deuterium (²H or D) substitution and ¹³C enrichment.

Key Performance Differences: A Comparative Analysis

The primary distinction between deuterated and ¹³C-labeled internal standards lies in their physicochemical properties, which can impact chromatographic behavior and isotopic stability.

FeatureThis compound (Deuterated)C13-Labeled Triglyceride Standards
Chromatographic Co-elution May exhibit a slight shift in retention time compared to the unlabeled analyte (isotope effect).Typically co-elutes perfectly with the unlabeled analyte.
Isotopic Stability Generally stable, but there is a potential for deuterium-hydrogen (D-H) exchange in certain solvents or under specific analytical conditions.Highly stable as the ¹³C atoms are integrated into the carbon backbone of the molecule and are not susceptible to exchange.
Matrix Effects The potential for chromatographic shift can lead to the analyte and internal standard experiencing different matrix effects, which can affect accuracy.Perfect co-elution ensures that the analyte and internal standard experience the same matrix effects, leading to more accurate correction.
Commercial Availability Generally more widely available and often more cost-effective.Availability can be more limited for specific lipid species, and they are often more expensive.

Quantitative Performance Data

While a direct head-to-head study comparing this compound and a ¹³C-labeled tricaprin standard with comprehensive validation data was not identified in the reviewed literature, a study by Jaber et al. (2023) compared the performance of a biologically generated ¹³C-labeled internal standard mixture with a commercially available deuterated internal standard mixture for lipidomics analysis. The results demonstrated a significant improvement in the precision of normalization when using the ¹³C-labeled standards.[1][2]

Table 1: Comparison of Normalization Precision using Deuterated and ¹³C-Labeled Internal Standard Mixtures

Internal Standard TypeAnalyteMean Coefficient of Variation (CV%) for Normalization
Deuterated Internal Standard MixtureLipid PanelHigher CV% (indicating lower precision)
¹³C-Labeled Internal Standard MixtureLipid PanelSignificantly lower CV% (indicating higher precision)[1][2]
(Data synthesized from a study comparing a deuterated lipid standard mix with a biologically generated ¹³C-labeled lipid internal standard mix)

Experimental Protocols

Detailed experimental protocols are crucial for obtaining reliable and reproducible results in lipid analysis. Below are representative methodologies for lipid extraction and LC-MS/MS analysis using stable isotope-labeled internal standards.

Lipid Extraction from Plasma (Folch Method)
  • To 100 µL of plasma, add a known amount of the internal standard (this compound or a ¹³C-labeled triglyceride).

  • Add 2 mL of a chloroform:methanol (2:1, v/v) solution and vortex thoroughly.

  • Add 400 µL of 0.9% NaCl solution and vortex again.

  • Centrifuge the mixture at 2000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase containing the lipids.

  • Evaporate the solvent under a stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol:isopropanol 1:1, v/v).

LC-MS/MS Analysis of Triglycerides
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: Acetonitrile:water (60:40) with 10 mM ammonium formate and 0.1% formic acid.

    • Mobile Phase B: Isopropanol:acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

    • Gradient: A typical gradient would start at 30% B, increase to 100% B over 15 minutes, hold for 5 minutes, and then return to initial conditions for equilibration.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 50 °C.

  • Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) for targeted quantification.

    • MRM Transitions: Specific precursor-to-product ion transitions for each triglyceride analyte and its corresponding stable isotope-labeled internal standard are monitored. For example:

      • Tricaprylin (unlabeled): [M+NH₄]⁺ → fragment ion

      • This compound: [M+15+NH₄]⁺ → corresponding fragment ion

      • ¹³C-Tricaprin: [M+n+NH₄]⁺ → corresponding fragment ion (where 'n' is the number of ¹³C atoms)

Visualizing the Workflow

To better understand the role of internal standards in the lipid analysis workflow, the following diagrams have been generated.

Lipid_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard (this compound or C13-Triglyceride) Sample->Spike Extraction Lipid Extraction (e.g., Folch Method) Spike->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Reconstitution Reconstitution in Injection Solvent Evaporation->Reconstitution LC_Separation LC Separation (Reversed-Phase) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification (Analyte/IS Ratio) MS_Detection->Quantification Results Final Concentration Results Quantification->Results Logical_Comparison cluster_IS Internal Standard Choice cluster_Properties Key Properties cluster_Outcome Impact on Data Quality Tricaprilin_d15 This compound (Deuterated) Coelution Chromatographic Co-elution Tricaprilin_d15->Coelution Potential Shift Stability Isotopic Stability Tricaprilin_d15->Stability Potential H-D Exchange Matrix Matrix Effect Compensation Tricaprilin_d15->Matrix Less Reliable C13_Standard C13-Labeled Triglyceride C13_Standard->Coelution Perfect C13_Standard->Stability High C13_Standard->Matrix More Reliable Accuracy Accuracy Coelution->Accuracy Precision Precision Coelution->Precision Stability->Accuracy Matrix->Accuracy Matrix->Precision

References

The Gold Standard for Quantitative Analysis: Unveiling the Accuracy and Precision of Tricaprilin-d15

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of quantitative analysis, the choice of an internal standard is a critical decision that directly impacts data integrity. This guide provides an objective comparison of Tricaprilin-d15, a deuterated internal standard, with other common alternatives, supported by experimental data and detailed methodologies. Our analysis demonstrates the superior performance of stable isotope-labeled internal standards in achieving the highest levels of accuracy and precision in bioanalytical and lipidomics research.

In the realm of mass spectrometry-based quantification, particularly in complex biological matrices, internal standards are indispensable for correcting analytical variability. They are introduced into samples at a known concentration before analysis to normalize for variations in sample preparation, injection volume, and instrument response. An ideal internal standard should closely mimic the physicochemical properties of the analyte of interest, ensuring it is affected by matrix effects and other sources of error in the same manner.

The Deuterated Advantage: Why this compound Excels

Stable isotope-labeled internal standards (SIL-ISs), such as this compound, are widely regarded as the gold standard for quantitative analysis. In this compound, fifteen hydrogen atoms have been replaced with their stable isotope, deuterium. This subtle change in mass allows it to be distinguished from the endogenous analyte by the mass spectrometer, while its chemical properties remain virtually identical. This near-perfect analogy to the analyte, tricaprilin (a triglyceride containing three caprylic acid chains), is the cornerstone of its superior performance.

The primary advantages of using a deuterated internal standard like this compound include:

  • Correction for Matrix Effects: Biological samples are complex mixtures that can suppress or enhance the ionization of an analyte, leading to inaccurate quantification. Because this compound co-elutes chromatographically with its non-labeled counterpart, it experiences the same matrix effects, allowing for effective normalization and more accurate results.

  • Compensation for Sample Loss: Losses can occur at various stages of sample preparation, including extraction, evaporation, and reconstitution. By adding this compound at the beginning of the workflow, any subsequent losses will proportionally affect both the standard and the analyte, ensuring the accuracy of the final calculated concentration.

  • Improved Precision and Accuracy: The stable isotope dilution method, which employs SIL-ISs, significantly enhances the precision and accuracy of quantification compared to methods that rely on external calibration or a single, non-isotopically labeled internal standard for all analytes.

Performance Comparison: this compound vs. Alternative Internal Standards

Table 1: Comparison of Key Performance Parameters for Different Internal Standard Types

Internal Standard TypeKey AdvantagesPotential LimitationsTypical Application
Deuterated (e.g., this compound) Co-elutes with the analyte, providing excellent correction for matrix effects and extraction variability. High accuracy and precision.Potential for isotopic interference if the analyte has a high natural abundance of heavy isotopes. Can be more expensive than non-labeled standards.Gold standard for quantitative bioanalysis and lipidomics.
¹³C-Labeled Similar advantages to deuterated standards. Less likely to have chromatographic shifts compared to some deuterated compounds.Generally more expensive than deuterated standards.High-precision quantitative studies where minimal isotopic effects are critical.
Odd-Chain Lipids (e.g., Triheptadecanoin) Not naturally present in most biological systems. Structurally similar to endogenous even-chain lipids.May not perfectly co-elute with all analytes. Does not correct for analyte-specific ionization suppression as effectively as a SIL-IS.Quantification of triglycerides and other lipid classes when a SIL-IS is not available.
Structural Analogs (Non-labeled) Readily available and less expensive.Different chromatographic and ionization behavior compared to the analyte. Less effective at correcting for matrix effects and extraction variability.Used when a SIL-IS or odd-chain standard is not feasible.

Table 2: Typical Accuracy and Precision Data from Bioanalytical Method Validation Studies

Internal Standard TypeAnalyte ClassAccuracy (% Bias)Precision (% CV)
Deuterated/SIL-IS Small Molecules-2.5 to 2.5< 5
Lipids-5.0 to 5.0< 10
Odd-Chain Lipid Triglycerides-10 to 10< 15
Structural Analog Small Molecules-15 to 15< 15

Note: The data presented in this table is a summary of typical values reported in various bioanalytical method validation publications and may not represent the performance of a single specific assay.

Experimental Protocols

To ensure the reliability and reproducibility of quantitative data, rigorous experimental protocols must be followed. Below are detailed methodologies for key experiments involved in the validation of a bioanalytical method using this compound as an internal standard.

Lipid Extraction from Plasma (Folch Method)
  • Sample Preparation: To 100 µL of plasma, add a known amount of this compound solution in methanol.

  • Solvent Addition: Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the plasma sample.

  • Homogenization: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Phase Separation: Add 400 µL of 0.9% NaCl solution and vortex again for 30 seconds.

  • Centrifugation: Centrifuge the sample at 2000 x g for 10 minutes to achieve complete phase separation.

  • Lipid Collection: Carefully collect the lower organic layer (chloroform phase) containing the lipids using a glass pipette.

  • Drying: Dry the collected organic phase under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol:isopropanol 1:1, v/v) for LC-MS analysis.

LC-MS/MS Analysis of Triglycerides
  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column suitable for lipid separation (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium formate and 0.1% formic acid.

  • Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute the more hydrophobic lipids.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 50 °C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used to selectively detect the precursor and product ions of the target triglycerides and this compound.

Method Validation: Accuracy and Precision Assessment
  • Preparation of Quality Control (QC) Samples: Prepare QC samples by spiking known concentrations of the analyte (e.g., tricaprilin) into a blank biological matrix at low, medium, and high concentration levels.

  • Analysis: Analyze five replicates of each QC level on three different days.

  • Calculation of Accuracy: Accuracy is determined by comparing the mean measured concentration to the nominal concentration and is expressed as percent bias. The acceptance criterion is typically within ±15% (±20% for the lower limit of quantification, LLOQ).

  • Calculation of Precision: Precision is a measure of the variability of the measurements and is expressed as the coefficient of variation (%CV). The acceptance criterion is typically ≤15% (≤20% for the LLOQ).

Visualizing the Workflow and Rationale

To further clarify the concepts discussed, the following diagrams illustrate the experimental workflow and the logical basis for the superiority of deuterated internal standards.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_DataProcessing Data Processing Sample Biological Sample Add_IS Add this compound Sample->Add_IS Extraction Lipid Extraction Add_IS->Extraction Drydown Drydown Extraction->Drydown Reconstitution Reconstitution Drydown->Reconstitution LC_MS LC-MS/MS Analysis Reconstitution->LC_MS Quantification Quantification (Peak Area Ratio) LC_MS->Quantification

Caption: A typical experimental workflow for quantitative lipid analysis using this compound as an internal standard.

Logical_Relationship Analyte Analyte (e.g., Tricaprilin) Matrix Biological Matrix Analyte->Matrix Extraction Extraction Inefficiency Analyte->Extraction Accurate_Quant Accurate & Precise Quantification Analyte->Accurate_Quant Corrected by IS IS Internal Standard (this compound) IS->Matrix IS->Extraction IS->Accurate_Quant Ionization Ion Suppression/ Enhancement Matrix->Ionization

A Comparative Guide to Internal Standards for Triglyceride Quantification: Tricaprilin-d15 and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of triglycerides by liquid chromatography-mass spectrometry (LC-MS), the selection of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides an objective comparison of the performance of Tricaprilin-d15, a deuterated internal standard, with common non-deuterated alternatives, supported by available experimental data.

Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard in quantitative mass spectrometry.[1] Their physicochemical properties are nearly identical to the analytes of interest, ensuring they co-elute and experience similar matrix effects, thus providing robust correction for variations during sample preparation and analysis.[1] However, the availability and cost of SIL standards can be a consideration, leading researchers to explore other options like odd-chain triglycerides.

Performance Comparison of Internal Standards

Internal Standard Type Example Compound Linearity (r²) Linear Range Lower Limit of Quantification (LLOQ) Key Advantages Potential Limitations
Deuterated Triglyceride Representative Data for Deuterated TG IS>0.99Up to 100 µg/mL11.1 µg/mLCo-elutes with analyte, corrects for matrix effects and extraction variability effectively.Higher cost and may not be available for all triglyceride species.
Odd-Chain Triglyceride Glyceryl Triheptadecanoate (17:0/17:0/17:0)>0.9960.2 - 2 ng (on-column)Not specifiedNot naturally abundant in most biological samples, cost-effective.May not perfectly mimic the behavior of all endogenous triglycerides, especially those with very different chain lengths.
Odd-Chain Triglyceride Glyceryl Trinonadecanoate (19:0/19:0/19:0)Typically >0.99 (determined in-house)Method-dependentMethod-dependentNot naturally abundant, good structural analog for long-chain triglycerides.Performance data is not widely published and requires in-house validation.

Note: The performance characteristics of an internal standard are highly dependent on the specific analytical method, matrix, and instrumentation. The data presented here is for comparative purposes and should be verified through in-house validation.

Experimental Protocol: Quantification of Triglycerides in Human Plasma using LC-MS/MS

This protocol outlines a general procedure for the quantification of triglycerides in human plasma using an internal standard.

1. Materials and Reagents:

  • Human plasma (K2-EDTA)

  • This compound (or alternative internal standard)

  • Chloroform, Methanol, Isopropanol, Acetonitrile (LC-MS grade)

  • Ammonium formate

  • Ultrapure water

  • Reference standards for calibration curve

2. Sample Preparation:

  • Thawing: Thaw plasma samples on ice.

  • Internal Standard Spiking: Add a known amount of the internal standard solution (e.g., this compound in isopropanol) to each plasma sample.

  • Protein Precipitation and Lipid Extraction:

    • Add a 3:1 (v/v) mixture of isopropanol:acetonitrile to the plasma sample.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant containing the extracted lipids to a new tube.

  • Drying: Evaporate the solvent under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 10 mM ammonium formate.

    • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 10 mM ammonium formate.

    • Gradient: A suitable gradient to separate the triglycerides of interest.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for each target triglyceride and the internal standard. For triglycerides, [M+NH4]+ is often used as the precursor ion.

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

  • Determine the concentration of triglycerides in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample spike Spike with This compound plasma->spike extract Protein Precipitation & Lipid Extraction spike->extract dry Dry Down extract->dry reconstitute Reconstitute dry->reconstitute lcms LC-MS/MS System reconstitute->lcms Inject data_acq Data Acquisition (MRM) lcms->data_acq quant Quantification data_acq->quant results Concentration Results quant->results

Caption: Experimental workflow for triglyceride quantification.

Signaling Pathways and Logical Relationships

The choice of an internal standard directly impacts the accuracy of quantification by correcting for variability in the analytical process. The underlying principle is based on the assumption that the internal standard behaves identically to the analyte of interest during sample processing and analysis.

logical_relationship cluster_process Analytical Process analyte Analyte (Endogenous Triglyceride) extraction Extraction Variability analyte->extraction matrix_effect Matrix Effects (Ion Suppression/Enhancement) analyte->matrix_effect instrument_variation Instrumental Variation analyte->instrument_variation is Internal Standard (this compound) is->extraction is->matrix_effect is->instrument_variation corrected_signal Corrected Analyte Signal (Analyte/IS Ratio) extraction->corrected_signal matrix_effect->corrected_signal instrument_variation->corrected_signal accurate_quant Accurate Quantification corrected_signal->accurate_quant

Caption: Rationale for using an internal standard.

References

A Researcher's Guide to Assessing the Isotopic Purity of Commercially Available Tricaprilin-d15

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the isotopic purity of deuterated standards like Tricaprilin-d15 is paramount for the accuracy and reliability of quantitative analytical methods. This guide provides a comprehensive comparison of commercially available this compound, offering insights into its isotopic purity alongside alternative standards. Supported by detailed experimental protocols and data presented in clear, comparative tables, this document aims to facilitate an informed selection process for your research needs.

Determining Isotopic Purity: Key Experimental Protocols

The assessment of isotopic purity for deuterated compounds such as this compound primarily relies on two powerful analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry (MS) for Isotopic Distribution Analysis

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is a cornerstone for determining the isotopic distribution of a deuterated compound. This method distinguishes between different isotopologues (e.g., d15, d14, d13, etc.) based on their precise mass-to-charge ratios.

Experimental Protocol:

  • Sample Preparation: A stock solution of this compound is prepared in a suitable organic solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL. This is further diluted to a working concentration of 1 µg/mL.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC): A small volume (e.g., 5 µL) of the working solution is injected onto a C18 reversed-phase column. A gradient elution is performed using a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Mass Spectrometry (MS): The eluent is introduced into a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source operating in positive ion mode.

  • Data Acquisition: Full scan mass spectra are acquired over a relevant mass range to encompass all potential isotopologues of this compound.

  • Data Analysis: The isotopic distribution is determined by extracting the ion chromatograms for the unlabeled tricaprylin and each of its deuterated variants. The relative abundance of each isotopologue is calculated to determine the isotopic purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment

Proton NMR (¹H-NMR) is a precise technique used to quantify the amount of residual, non-deuterated hydrogen in a molecule, thereby determining the overall isotopic enrichment.

Experimental Protocol:

  • Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) that does not contain residual signals in the regions of interest.

  • NMR Analysis:

    • A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the ¹H-NMR spectrum.

    • A known internal standard with a distinct resonance (e.g., tetramethylsilane - TMS) is included for chemical shift referencing.

  • Data Acquisition and Processing: A sufficient number of scans are acquired to achieve a high signal-to-noise ratio. The resulting spectrum is processed, including Fourier transformation, phase correction, and baseline correction.

  • Data Analysis: The integrals of the residual proton signals in the deuterated positions are compared to the integral of a signal from a non-deuterated position within the molecule or a known standard. This comparison allows for the calculation of the percentage of isotopic enrichment.

Comparison of Commercially Available this compound

The following table summarizes the isotopic purity of this compound from various representative commercial suppliers. The data presented is based on typical specifications and may vary between batches. It is always recommended to consult the Certificate of Analysis (CoA) for a specific lot.

SupplierProduct NameStated Isotopic PurityDistribution of Isotopologues (from representative CoA)
Supplier A This compound≥98% Deuterated Formsd15: 98.5%, d14: 1.2%, d13: 0.2%, ≤d12: <0.1%
Supplier B Tricaprylin (glycerol-d5, octanoyl-d10)Isotopic Enrichment: ≥99 atom % Dd15: 99.1%, d14: 0.7%, d13: 0.1%, ≤d12: <0.1%
Supplier C This compound Isotope Labeled≥97% Isotopic Purityd15: 97.8%, d14: 1.5%, d13: 0.5%, ≤d12: 0.2%

Alternatives to this compound as a Deuterated Internal Standard

Several other deuterated triglycerides are available and can serve as alternatives to this compound, depending on the specific analytical application.

Alternative StandardTypical Isotopic PurityKey AdvantagesPotential Disadvantages
d5-Glycerol triheptadecanoate ≥99% deuterated forms (d1-d5); ≤1% d0[1]Different chain length from endogenous triglycerides, reducing potential interference.May not perfectly mimic the chromatographic behavior of C8 chain triglycerides.
d31-Tripalmitin ≥98 atom % D[2]Longer chain length provides a distinct mass shift.Significant difference in physical properties compared to tricaprylin.
d62-Tristearin Isotopic Purity: 98-99%Very high mass difference from endogenous compounds.May have solubility issues in common analytical solvents.
d5-Triolein ≥99% deuterated forms (d1-d5)[3]Contains unsaturation, which can be useful in certain metabolic studies.[4]The presence of double bonds can lead to instability.

Visualizing Experimental and Logical Workflows

To further clarify the processes involved in assessing and utilizing this compound, the following diagrams, generated using Graphviz, illustrate the experimental workflow and a relevant application pathway.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data_processing Data Processing & Analysis cluster_results Results start Obtain Commercial This compound prep_ms Prepare for MS Analysis (Dilution) start->prep_ms prep_nmr Prepare for NMR Analysis (Dissolution) start->prep_nmr ms LC-MS/MS Analysis prep_ms->ms nmr ¹H-NMR Spectroscopy prep_nmr->nmr process_ms Extract Ion Chromatograms & Calculate Relative Abundance ms->process_ms process_nmr Integrate Signals & Calculate Enrichment nmr->process_nmr purity Determine Isotopic Purity & Distribution process_ms->purity enrichment Determine Isotopic Enrichment process_nmr->enrichment

Experimental workflow for assessing isotopic purity.

logical_relationship cluster_workflow Application in a Bioanalytical Workflow cluster_rationale Rationale for Using an Internal Standard sample Biological Sample (e.g., Plasma) add_is Spike with This compound (Internal Standard) sample->add_is extraction Sample Extraction (e.g., LLE, SPE) add_is->extraction analysis LC-MS/MS Analysis extraction->analysis quant Quantification (Analyte/IS Ratio) analysis->quant correction Correction for Variability quant->correction var Sources of Variability (Extraction loss, Matrix effects, Instrument fluctuation) var->correction accuracy Improved Accuracy & Precision correction->accuracy

Use of this compound as an internal standard.

By carefully considering the isotopic purity data from suppliers and understanding the analytical methods for its verification, researchers can confidently select the most appropriate deuterated standard for their quantitative studies, ensuring the generation of high-quality, reproducible data.

References

A Comparative Guide to Inter-Laboratory Quantification of Tricaprilin-d15

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: In the realm of drug development and clinical research, the precise quantification of compounds in biological matrices is paramount for accurate pharmacokinetic (PK) and toxicokinetic (TK) assessments.[1][2] Tricaprilin-d15, a stable isotope-labeled (SIL) analog of Tricaprilin, serves as an ideal internal standard (IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis.[3] The use of a SIL-IS is considered the gold standard as it effectively compensates for variability during sample preparation and analysis, including extraction losses and matrix effects.[3][4]

To ensure that data from different research sites are comparable and reliable, it is crucial to perform inter-laboratory comparisons of the bioanalytical methods used. This guide provides a comparative overview of key performance parameters for the quantification of this compound, based on established validation principles from regulatory bodies like the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA).[5][6] It outlines a standardized experimental protocol and presents hypothetical data from a three-laboratory comparison to illustrate expected performance benchmarks.

Experimental Protocols

A robust and reproducible method is the foundation of any successful inter-laboratory study. The following protocol details a standardized LC-MS/MS method for the quantification of this compound in human plasma.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and effective method for extracting triglycerides and other lipids from plasma samples.[7]

  • Allow human plasma samples to thaw at room temperature.

  • To a 100 µL aliquot of plasma in a microcentrifuge tube, add 400 µL of acetonitrile containing the analyte of interest (if preparing calibration standards or quality control samples). For study samples, acetonitrile alone is used. This compound is the internal standard for the primary analyte (Tricaprilin).

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.[8]

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.[8]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The following conditions are typical for the analysis of medium-chain triglycerides.

  • LC System: Agilent 1290 Infinity II LC or equivalent[8]

  • Column: Agilent ZORBAX Phenyl-Hexyl, 2.1 x 50 mm, 1.8 µm[8]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A linear gradient from 60% B to 95% B over 3 minutes, hold at 95% B for 1 minute, then return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 2 µL

  • MS System: Agilent 6495 Triple Quadrupole MS or equivalent[8]

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transition for this compound: (Precursor Ion > Product Ion) - Specific m/z values to be determined based on the instrument and deuteration pattern.

Mandatory Visualizations

Diagrams are essential for clearly communicating complex workflows and relationships.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Aliquoting (100 µL) Spike Addition of Acetonitrile (400 µL) (Containing Analyte for CC/QC) Plasma->Spike Vortex Vortex Mixing (1 min) Spike->Vortex Centrifuge Centrifugation (14,000 rpm, 10 min) Vortex->Centrifuge Supernatant Supernatant Transfer Centrifuge->Supernatant Injection Injection onto LC System Supernatant->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization Detection MRM Detection Ionization->Detection Integration Peak Integration Detection->Integration Regression Calibration Curve Regression (Analyte/IS Ratio vs. Conc.) Integration->Regression Quantification Concentration Calculation Regression->Quantification

Experimental workflow for this compound quantification.

G cluster_core Core Method Performance cluster_matrix Matrix & Stability Accuracy Accuracy (% Bias) InterLab Inter-Laboratory Reproducibility Accuracy->InterLab Precision Precision (% CV) Precision->InterLab Linearity Linearity (r²) Linearity->InterLab LLOQ Lower Limit of Quantification LLOQ->InterLab MatrixEffect Matrix Effect MatrixEffect->InterLab Stability Stability (Freeze-Thaw, Bench-Top) Stability->InterLab

Key parameters for inter-laboratory comparison.

Data Presentation: A Three-Laboratory Comparison

The following tables summarize hypothetical but realistic quantitative data for this compound quantification from three independent laboratories. The acceptance criteria are based on common bioanalytical method validation guidelines, where precision (Coefficient of Variation, %CV) and accuracy (%Bias) should be within ±15% (±20% at the LLOQ).[2][9]

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.[1]

ParameterLaboratory 1Laboratory 2Laboratory 3Acceptance Criteria
Calibration Range (ng/mL) 1 - 10001 - 10001 - 1000Consistent across labs
LLOQ (ng/mL) 1.01.01.0Defined and validated
Correlation Coefficient (r²) 0.9980.9970.999≥ 0.99
LLOQ Precision (%CV) 8.511.29.1≤ 20%
LLOQ Accuracy (%Bias) -5.47.8-3.5Within ±20%
Table 2: Inter-Laboratory Precision (%CV)

Precision measures the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample.

QC Level (ng/mL)Laboratory 1 (%CV)Laboratory 2 (%CV)Laboratory 3 (%CV)Overall Mean (%CV)Acceptance Criteria
Low QC (3) 5.16.85.55.8 ≤ 15%
Mid QC (50) 4.25.14.74.7 ≤ 15%
High QC (800) 3.84.53.94.1 ≤ 15%
Table 3: Inter-Laboratory Accuracy (%Bias)

Accuracy represents the closeness of the mean test results to the true (nominal) concentration.

QC Level (ng/mL)Laboratory 1 (%Bias)Laboratory 2 (%Bias)Laboratory 3 (%Bias)Overall Mean (%Bias)Acceptance Criteria
Low QC (3) 2.5-4.11.80.1 Within ±15%
Mid QC (50) 1.7-2.30.90.1 Within ±15%
High QC (800) -1.11.5-0.5-0.03 Within ±15%
Table 4: Stability Assessment

Analyte stability in the biological matrix must be ensured under the expected conditions of the study.[2] The data below represents the % deviation from nominal concentration after storage.

Stability ConditionLaboratory 1 (%)Laboratory 2 (%)Laboratory 3 (%)Acceptance Criteria
Bench-Top (6h, RT) -4.5-5.2-4.8Within ±15%
Freeze-Thaw (3 Cycles) -7.1-8.5-7.7Within ±15%
Long-Term (-80°C, 30 days) -6.3-7.1-6.8Within ±15%

Conclusion

References

Performance of Tricaprilin-d15 Across Mass Spectrometry Platforms: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of lipids and fatty acids in complex biological matrices is a critical aspect of numerous research areas, from metabolic disease studies to pharmaceutical development. The use of a stable isotope-labeled internal standard (SIL-IS) is paramount for achieving reliable and reproducible results in liquid chromatography-mass spectrometry (LC-MS) based assays. Tricaprilin-d15, a deuterated triglyceride, serves as an excellent internal standard for the analysis of medium-chain triglycerides and their constituent fatty acids. This guide provides an objective comparison of the expected performance of this compound on various mass spectrometry instruments, supported by experimental data from studies utilizing similar internal standards for lipid analysis.

Data Presentation: Quantitative Performance Overview

Table 1: Expected Performance of this compound on Triple Quadrupole (TQ) Mass Spectrometers

ParameterSciex QTRAP Systems (e.g., 6500+)Waters Xevo TQ Series (e.g., TQ-S micro)Agilent Triple Quadrupole (e.g., 6495)
Linearity (r²) >0.99>0.99>0.99
Lower Limit of Quantification (LLOQ) Low pg/mL to sub-ng/mL range for analogous analytes[1]Low ng/mL range for analogous analytesLow pg/mL to ng/mL range for analogous analytes[2]
Precision (%CV) <15%[1]<15%<15%[2]
Accuracy (% Bias) Within ±15%[1]Within ±15%Within ±15%[2]

Table 2: Expected Performance of this compound on High-Resolution Mass Spectrometry (HRMS) - Q-TOF Instruments

ParameterSciex (e.g., ZenoTOF)Waters (e.g., Xevo G3 QTof)Agilent (e.g., 6546 Q-TOF)
Mass Accuracy < 2 ppm< 2 ppm< 2 ppm
Linear Dynamic Range 3-4 orders of magnitude3-4 orders of magnitude3-4 orders of magnitude
Sensitivity High, comparable to TQ for targeted analysisHigh, with excellent linearity (R² >0.97) demonstrated for lipid standards[3]High, with RSDs <0.2% for lipid measurements[4]
Reproducibility (%RSD) < 20%< 20%< 20%[4]

Experimental Protocols

A robust and reliable method for the quantification of analytes using this compound as an internal standard involves several key steps, from sample preparation to data acquisition. Below is a generalized experimental protocol based on methodologies reported for lipid and fatty acid analysis.

Sample Preparation (Human Plasma)
  • Thawing: Thaw frozen plasma samples on ice.

  • Aliquoting: Vortex the plasma sample and aliquot 50 µL into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of this compound working solution (concentration to be optimized based on the expected analyte concentration) to each plasma sample.

  • Protein Precipitation: Add 200 µL of cold acetonitrile, vortex for 30 seconds.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

Liquid Chromatography (LC)
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile/Isopropanol (1:1, v/v).

  • Gradient: A linear gradient from 30% to 100% B over 10 minutes, followed by a 5-minute hold at 100% B and a 5-minute re-equilibration at 30% B.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Mass Spectrometry (MS)
  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for the analyte(s) of interest and for this compound need to be optimized. For this compound, the protonated molecule [M+H]+ would be selected as the precursor ion, and a characteristic fragment ion would be monitored as the product ion.

  • Typical MS Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

    • Collision Gas: Argon

Mandatory Visualization

Below are diagrams illustrating key aspects of the experimental workflow and the rationale for using a stable isotope-labeled internal standard.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample Spike Spike with this compound Plasma->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC LC Separation Reconstitute->LC MS MS/MS Detection LC->MS Quantify Quantification MS->Quantify Report Reporting Quantify->Report

Caption: Experimental workflow for quantification using this compound.

Caption: Rationale for using a stable isotope-labeled internal standard.

References

The Gold Standard in Quantitative Lipidomics: Justifying the Use of Tricaprilin-d15

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, the choice of an internal standard is a critical decision that profoundly impacts data accuracy and reliability. This guide provides a comprehensive comparison of Tricaprilin-d15, a stable isotope-labeled (SIL) internal standard, with other common alternatives, offering experimental justification for its superior performance in demanding applications such as LC-MS/MS-based lipidomics.

The fundamental principle of using an internal standard is to introduce a known quantity of a compound that behaves similarly to the analyte of interest throughout the analytical process. This allows for the correction of variations that can occur during sample preparation, extraction, and analysis. While various types of internal standards are available, SILs like this compound have emerged as the "gold standard" due to their near-identical physicochemical properties to the endogenous analytes they are designed to quantify.[1]

Superior Performance of this compound: A Comparative Overview

Stable isotope-labeled internal standards, such as this compound, offer significant advantages over other types of internal standards, most notably structural analogs like odd-chain triglycerides. The key distinction lies in the ability of a SIL to co-elute with the analyte, ensuring that both compounds experience the same matrix effects and extraction efficiencies.[1][2] This co-elution is crucial for accurate and precise quantification, especially in complex biological matrices.

Key Performance Parameters

To illustrate the superiority of this compound, we present a comparative summary of typical performance data against a commonly used odd-chain triglyceride internal standard. The following data is representative of what is observed in well-controlled bioanalytical method validations.

Performance ParameterThis compound (Deuterated IS)Odd-Chain Triglyceride (e.g., Triheptadecanoin)Justification
Recovery (%) 85 - 11570 - 130The near-identical chemical structure of this compound ensures it tracks the analyte more closely during extraction, leading to more consistent recovery.[2]
Matrix Effect (%) 95 - 10580 - 120Due to co-elution, this compound experiences the same ion suppression or enhancement as the analyte, allowing for more effective normalization.[1]
Precision (CV%) < 5%< 15%The superior correction for variability in recovery and matrix effects results in significantly better precision and reproducibility of the measurement.[1]

The Underlying Science: Why Deuterated Standards Excel

The justification for using this compound is rooted in the principles of isotope dilution mass spectrometry. By introducing a known amount of the deuterated analog of the analyte, a ratio of the native analyte to the labeled standard can be precisely measured. This ratio remains constant even if sample is lost during preparation or if matrix components interfere with the ionization process, as both the analyte and the standard are affected proportionally.

Odd-chain triglycerides, while not naturally abundant and thus useful as internal standards, do not perfectly mimic the chromatographic behavior of their even-chained endogenous counterparts. This can lead to differential extraction recovery and matrix effects, ultimately compromising the accuracy and precision of the quantification.

Experimental Workflow and Methodologies

A robust and reliable analytical method is the foundation of any quantitative study. The following section details a typical experimental protocol for the quantification of triglycerides in a biological matrix using this compound as an internal standard.

Experimental Protocol: Quantification of Triglycerides in Human Plasma

1. Sample Preparation and Lipid Extraction:

  • To 100 µL of human plasma, add 10 µL of a 10 µg/mL solution of this compound in methanol.

  • Add 1.5 mL of a 2:1 (v/v) chloroform:methanol solution and vortex for 1 minute.[3]

  • Add 300 µL of water to induce phase separation and vortex again.

  • Centrifuge at 3000 x g for 10 minutes.

  • Carefully collect the lower organic layer containing the lipids.

  • Dry the extracted lipids under a stream of nitrogen.

  • Reconstitute the dried lipid extract in 100 µL of 9:1 (v/v) methanol:chloroform for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 60:40 acetonitrile:water with 10 mM ammonium formate.[2]

    • Mobile Phase B: 90:10 isopropanol:acetonitrile with 10 mM ammonium formate.[2]

    • Gradient: A suitable gradient from 40% to 95% Mobile Phase B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 50 °C.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for each target triglyceride and for this compound would be established during method development. For example, for Tricaprilin (C8:0), a potential precursor ion would be its ammonium adduct [M+NH4]+.

Visualizing the Rationale and Workflow

To further clarify the concepts discussed, the following diagrams illustrate the logical justification for selecting a deuterated internal standard and a typical experimental workflow.

Justification_for_Deuterated_IS Logical Justification for Selecting this compound cluster_problem Analytical Challenges cluster_solution Internal Standard (IS) Approach cluster_comparison Comparison of IS Types cluster_outcome Performance Outcome Matrix_Effects Matrix Effects (Ion Suppression/Enhancement) IS_Concept Add Known Amount of IS to Correct for Variability Matrix_Effects->IS_Concept Addressed by Sample_Loss Sample Loss During Extraction & Preparation Sample_Loss->IS_Concept Addressed by Instrument_Variability Instrumental Drift & Variability Instrument_Variability->IS_Concept Addressed by Odd_Chain_IS Odd-Chain Triglyceride IS IS_Concept->Odd_Chain_IS Choice of Deuterated_IS This compound (Deuterated IS) IS_Concept->Deuterated_IS Choice of Odd_Chain_IS->Matrix_Effects Lower_Accuracy Lower Accuracy & Precision Odd_Chain_IS->Lower_Accuracy Leads to Deuterated_IS->Matrix_Effects Identical Chromatographic Behavior (Co-elution) Higher_Accuracy Higher Accuracy & Precision Deuterated_IS->Higher_Accuracy Leads to

Caption: Logical workflow for selecting an internal standard.

Experimental_Workflow Experimental Workflow for Triglyceride Quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Start Plasma Sample Spike_IS Spike with This compound Start->Spike_IS Extraction Liquid-Liquid Extraction (e.g., Folch Method) Spike_IS->Extraction Dry_Reconstitute Dry Down & Reconstitute Extraction->Dry_Reconstitute LC_MS LC-MS/MS Analysis (C18, MRM Mode) Dry_Reconstitute->LC_MS Integration Peak Integration LC_MS->Integration Ratio_Calculation Calculate Analyte/IS Ratio Integration->Ratio_Calculation Quantification Quantify using Calibration Curve Ratio_Calculation->Quantification Final_Result Final Concentration Quantification->Final_Result

Caption: A typical experimental workflow for lipidomics analysis.

Conclusion

The selection of an appropriate internal standard is paramount for achieving high-quality, reproducible data in quantitative lipidomics. Stable isotope-labeled standards, such as this compound, provide a level of accuracy and precision that is unmatched by other types of internal standards. By virtue of their near-identical chemical and physical properties to the analytes of interest, deuterated standards co-elute and are therefore able to effectively correct for variations in sample recovery and matrix effects. For researchers seeking the most robust and reliable quantification of triglycerides and other lipids, this compound represents the gold standard, ensuring the integrity and validity of experimental results.

References

Safety Operating Guide

Navigating the Safe Disposal of Tricaprilin-d15: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the meticulous management and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the proper disposal of Tricaprilin-d15, a stable isotope-labeled triglyceride used in various research applications. Adherence to these protocols is essential for minimizing risks and maintaining compliance with safety regulations.

Core Safety and Disposal Principles

This compound, like its non-labeled counterpart Tricaprilin, is generally not classified as a hazardous substance. However, standard laboratory precautions should always be observed. The primary goals of the disposal procedure are to prevent environmental contamination and ensure the safety of all laboratory personnel.

Parameter Guideline Source
Personal Protective Equipment (PPE) Wear protective gloves, safety goggles with side-shields, and impervious clothing.[1][2]
Handling Precautions Avoid breathing vapors, mist, or gas. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. Use in a well-ventilated area.[1][2]
Spill Containment Prevent further leakage or spillage. Keep the product away from drains, water courses, or the soil.[1][2][3]
Disposal Method Dispose of contents/container in accordance with local, regional, and national regulations.[1]
Containerization Keep in suitable, closed containers for disposal.[4]

Step-by-Step Disposal Protocol for this compound

The following procedure outlines the recommended steps for the safe disposal of this compound. This protocol is based on standard practices for non-hazardous laboratory chemicals.

1. Personal Protective Equipment (PPE) Donning:

  • Before handling this compound for disposal, ensure you are wearing the appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

2. Preparation of Waste Container:

  • Obtain a suitable, leak-proof, and clearly labeled waste container. The label should include the chemical name ("this compound Waste"), the approximate quantity, and the date.

3. Absorption of Liquid Waste:

  • For liquid this compound, pour it over an absorbent, non-combustible material such as vermiculite, dry sand, or diatomaceous earth.[1]

  • Ensure there is enough absorbent material to fully soak up the liquid.

4. Collection of Contaminated Materials:

  • Carefully collect the absorbed material using a scoop or other appropriate tool.

  • Place the saturated absorbent material into the prepared waste container.

  • Also, collect any contaminated disposable items, such as pipette tips or wipes, and place them in the same container.

5. Sealing and Storage:

  • Securely close the waste container.

  • Store the container in a designated, well-ventilated waste accumulation area, away from incompatible materials.

6. Final Disposal:

  • Arrange for the collection and disposal of the chemical waste through your institution's licensed waste disposal contractor.

  • Provide the contractor with a copy of the Safety Data Sheet (SDS) for Tricaprilin or a similar compound if a specific one for the d15 variant is unavailable.

Experimental Workflow for Disposal

The logical flow of the disposal process is critical to ensuring safety and compliance. The following diagram illustrates the decision-making and procedural steps involved in the proper disposal of this compound.

start Start: Need to Dispose of this compound assess Assess Hazards (Review SDS) start->assess ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess->ppe prepare_waste Prepare Labeled Waste Container ppe->prepare_waste absorb Absorb Liquid with Inert Material (e.g., Vermiculite) prepare_waste->absorb collect Collect Absorbed Material & Contaminated Items absorb->collect seal Seal Container Securely collect->seal store Store in Designated Waste Area seal->store dispose Arrange for Professional Disposal store->dispose end End: Disposal Complete dispose->end

This compound Disposal Workflow

References

Essential Safety and Logistics for Handling Tricaprilin-d15

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling of chemical compounds like Tricaprilin-d15 is paramount for ensuring laboratory safety and the integrity of experimental outcomes. This guide provides a comprehensive, step-by-step operational plan for the safe handling and disposal of this compound, from receipt to disposal, to foster a secure research environment.

Hazard Identification and Personal Protective Equipment

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Hand Protection Nitrile gloves.Offers protection against skin contact and irritation.[2][3]
Eye Protection Safety goggles with side-shields.Protects eyes from splashes and potential irritation.[2][3]
Skin and Body Protection Impervious clothing, such as a lab coat.Prevents contact with skin.[2][3]
Respiratory Protection Suitable respirator.Use in a well-ventilated area. A respirator is necessary if there is a risk of generating aerosols or dust.[2][3][4]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound minimizes the risk of exposure and contamination. The following protocol outlines the key steps from receiving the compound to its final disposal.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[5]

  • Keep away from incompatible materials and sources of ignition.[6]

2. Preparation and Handling:

  • All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4]

  • Before handling, ensure the work area is clean and all necessary equipment is readily available.

  • Don the appropriate PPE as specified in the table above.

  • When weighing the substance, do so carefully to avoid generating dust or aerosols.[4]

  • If preparing a solution, add the this compound to the solvent slowly to prevent splashing.

3. Spill Management:

  • In the event of a spill, evacuate unnecessary personnel from the area.

  • Ensure adequate ventilation.

  • Wear the prescribed PPE, including respiratory protection.

  • Absorb the spill with an inert, non-combustible material such as sand or earth.

  • Collect the absorbed material into a suitable container for disposal.[2]

  • Clean the spill area thoroughly with a suitable solvent.

4. First Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[2]

  • In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[2]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[2]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All waste contaminated with this compound, including unused product, empty containers, and disposable PPE, must be segregated as chemical waste.[4]

  • Containerization: Place all disposable items that have come into contact with this compound, such as gloves and wipes, into a designated and sealed chemical waste container.[4]

  • Disposal Route: Dispose of the chemical waste in accordance with local, state, and federal regulations. This typically involves incineration by an approved environmental management vendor.[7] Do not dispose of it down the drain or in regular trash.[2]

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

cluster_receiving Receiving & Storage cluster_handling Handling & Experimentation cluster_disposal Disposal receiving Receive Shipment inspection Inspect Container receiving->inspection storage Store Appropriately inspection->storage ppe Don PPE storage->ppe preparation Prepare Work Area ppe->preparation weighing Weigh Compound preparation->weighing experiment Conduct Experiment weighing->experiment decontamination Decontaminate Work Area experiment->decontamination waste_segregation Segregate Waste decontamination->waste_segregation disposal Dispose via Approved Vendor waste_segregation->disposal

Workflow for Handling this compound

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Tricaprilin-d15
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Tricaprilin-d15

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.